3-Hydroxybutyl butanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89457-26-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxybutyl butanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-8(10)11-6-5-7(2)9/h7,9H,3-6H2,1-2H3 |
InChI Key |
YSZQEASOSAOOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCC(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxybutyl butanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological aspects of 3-Hydroxybutyl butanoate. With a focus on the well-studied stereoisomer, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, this document delves into its physicochemical characteristics, spectroscopic data, synthesis methodologies, and metabolic fate. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering detailed experimental protocols and clear visualizations to facilitate understanding and further investigation.
Chemical Structure and Identification
This compound is an ester with the chemical formula C₈H₁₆O₃. Its structure consists of a butanoyl group esterified with a 3-hydroxybutanol moiety. The presence of two chiral centers gives rise to four possible stereoisomers. The most extensively studied of these is (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a compound of significant interest for its role as a precursor to ketone bodies.[1][2]
Below is a diagram of the general chemical structure of this compound.
Caption: General chemical structure of this compound.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its prominent stereoisomer, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 89457-26-1 | [3] |
| SMILES | CCCC(=O)OCCC(C)O | [3] |
| InChI | InChI=1S/C8H16O3/c1-3-4-8(10)11-6-5-7(2)9/h7,9H,3-6H2,1-2H3 | [3] |
| InChIKey | YSZQEASOSAOOHZ-UHFFFAOYSA-N | [3] |
Table 2: Properties of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₄ | [4] |
| Molecular Weight | 176.21 g/mol | [4] |
| IUPAC Name | [(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate | [4] |
| CAS Number | 1208313-97-6 | [4][5] |
| SMILES | C--INVALID-LINK--O">C@HO | [4] |
| InChI | InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1 | [4] |
| InChIKey | AOWPVIWVMWUSBD-RNFRBKRXSA-N | [4] |
| XLogP3-AA | -0.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 6 | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of 3-hydroxybutanoate and its esters will typically show signals corresponding to the methyl, methylene, and methine protons. The chemical shifts and splitting patterns are indicative of the local electronic environment and neighboring protons. For instance, the proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons bonded to oxygen, and the aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the aliphatic C-H bonds.
-
C=O stretch: A strong, sharp band around 1735 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Butyl 3-hydroxybutanoate, the molecular ion peak (M⁺) would be observed at m/z 160. Characteristic fragmentation patterns can help in confirming the structure.
Experimental Protocols
Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
This protocol describes the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate via transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol using Candida antarctica lipase B (CAL-B).[1]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Candida antarctica lipase B (CAL-B)
Procedure:
-
Combine racemic ethyl 3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (0.5 equivalents) in a reaction vessel.
-
Add CAL-B to the mixture.
-
The reaction is conducted under reduced pressure (e.g., 80 mmHg) at a controlled temperature (e.g., 30 °C) to facilitate the removal of the ethanol byproduct.
-
The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, the enzyme is removed by filtration.
-
The product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, can be purified from the unreacted (S)-ethyl 3-hydroxybutyrate by distillation under reduced pressure.
Caption: Workflow for the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Biological Significance and Metabolism
The (R)-3-hydroxybutyl (R)-3-hydroxybutyrate stereoisomer is of particular interest due to its role as an exogenous ketone precursor.[1] Upon oral administration, it is hydrolyzed by esterases in the gut and liver into its constituent molecules: (R)-3-hydroxybutyrate and (R)-1,3-butanediol.[6]
-
(R)-3-hydroxybutyrate is a primary ketone body that can be directly utilized by extrahepatic tissues as an energy source.
-
(R)-1,3-butanediol is transported to the liver where it is converted into acetoacetate and subsequently (R)-3-hydroxybutyrate, further contributing to the pool of circulating ketone bodies.[6]
This metabolic pathway allows for the induction of a state of nutritional ketosis without the need for a strict ketogenic diet.
Caption: Metabolic fate of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Conclusion
This compound, and particularly its (R,R)-stereoisomer, represents a molecule with significant chemical and biological relevance. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic characteristics. The outlined experimental protocol for its enzymatic synthesis offers a practical approach for its preparation. Furthermore, the elucidation of its metabolic pathway highlights its importance as a precursor to ketone bodies, a topic of growing interest in therapeutic and nutritional research. The information compiled herein serves as a foundational resource for scientists and researchers engaged in the study and application of this versatile compound.
References
- 1. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H16O3 | CID 14196802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R)-3-Hydroxybutyl (3R)-3-hydroxybutanoate | C8H16O4 | CID 44631890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone monoester, is a promising exogenous ketone supplement with potential applications in therapeutics and performance enhancement. Its synthesis with high stereochemical purity is crucial for its efficacy and safety. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, focusing on enzymatic, chemo-enzymatic, and biocatalytic methods. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid researchers in the development and optimization of its production.
Enzymatic Synthesis via Transesterification
Enzymatic transesterification is a widely employed method for the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate due to its high selectivity and mild reaction conditions. The most common approach utilizes lipases, particularly Candida antarctica lipase B (CAL-B), to catalyze the esterification of (R)-3-hydroxybutyric acid or its esters with (R)-1,3-butanediol.
A key challenge in this pathway is the procurement of enantiomerically pure starting materials. This is often achieved through enzymatic kinetic resolution of racemic mixtures, also frequently catalyzed by CAL-B.
Synthesis from Enantioenriched Precursors
This strategy involves the direct transesterification of an enantiopure ester of 3-hydroxybutyrate with enantiopure 1,3-butanediol.
Reaction Scheme:
Caption: Enzymatic transesterification using CAL-B.
Experimental Protocol:
A mixture of (R)-ethyl-3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (1 equivalent) is combined with immobilized CAL-B (e.g., Novozym 435). The reaction is typically conducted under reduced pressure (e.g., 80 mmHg) and at a controlled temperature (e.g., 30-40°C) to facilitate the removal of the ethanol byproduct, thereby driving the reaction towards product formation. The reaction progress is monitored by techniques such as gas chromatography (GC). Upon completion, the enzyme is removed by filtration, and the product is purified, often by distillation.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 48% | [1] |
| Diastereomeric Ratio | >90% | [1] |
| Reaction Time | 6 hours | [1] |
| Temperature | 30°C | [1] |
| Pressure | 80 mmHg | [1] |
Kinetic Resolution of Racemic Precursors
To obtain the enantiopure starting materials, kinetic resolution of racemic mixtures is a common strategy.
1.2.1. Kinetic Resolution of Racemic Ethyl 3-hydroxybutyrate:
Racemic ethyl 3-hydroxybutyrate can be resolved through enantioselective acylation catalyzed by CAL-B, where the (R)-enantiomer is preferentially acylated.
1.2.2. Kinetic Resolution of Racemic 1,3-butanediol:
Similarly, racemic 1,3-butanediol can be resolved by CAL-B-catalyzed acetylation, yielding (R)-1,3-butanediol.
Chemo-enzymatic Synthesis from Racemic β-Butyrolactone
This pathway combines the high enantioselectivity of enzymes with efficient chemical transformations. It begins with the enzymatic kinetic resolution of racemic β-butyrolactone.
Caption: Chemo-enzymatic synthesis pathway.
Experimental Protocol:
-
Kinetic Resolution: Racemic β-butyrolactone is subjected to hydrolysis in the presence of CAL-B and water in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE). The enzyme selectively hydrolyzes the (S)-enantiomer to (S)-3-hydroxybutanoic acid, leaving the (R)-β-butyrolactone unreacted.
-
Esterification: The resulting (R)-β-butyrolactone is then esterified, for example, by reaction with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield ethyl (R)-3-hydroxybutyrate.
-
Reduction: A portion of the (R)-β-butyrolactone is reduced to (R)-1,3-butanediol using a chemical reducing agent like sodium borohydride.
-
Transesterification: Finally, the ethyl (R)-3-hydroxybutyrate and (R)-1,3-butanediol are reacted in the presence of CAL-B as described in section 1.1.
Quantitative Data:
| Step | Product | Yield | Enantiomeric/Diastereomeric Purity | Reference |
| Kinetic Resolution | (R)-β-butyrolactone | ~46% | >95% ee | [1] |
| Esterification | Ethyl (R)-3-hydroxybutyrate | High | - | [1] |
| Transesterification | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 48% | >90% dr | [1] |
Synthesis from Poly-(R)-3-hydroxybutyrate (PHB)
This industrial-scale approach utilizes the readily available biopolymer poly-(R)-3-hydroxybutyrate (PHB), which can be produced through microbial fermentation.
Caption: Synthesis pathway from PHB.
Experimental Protocol:
-
Transesterification of PHB: PHB is transesterified with an alcohol (e.g., ethanol) under acidic conditions (e.g., sulfuric acid) at elevated temperatures (e.g., 110°C) to produce the corresponding ester of (R)-3-hydroxybutyrate.
-
Separation and Reduction: The resulting ester is separated into two portions. The first portion is chemically reduced to (R)-1,3-butanediol.
-
Final Transesterification: The (R)-1,3-butanediol is then reacted with the second portion of the (R)-3-hydroxybutyrate ester, typically in the presence of a lipase or an acid catalyst, to yield the final product.
Quantitative Data:
| Parameter | Value/Condition | Reference |
| PHB Transesterification | ||
| Temperature | 110°C | |
| Catalyst | Sulfuric Acid | |
| Final Transesterification | ||
| Temperature | 40-100°C | |
| Catalyst | Lipase or Acid | |
| Reaction Time | 5-10 hours |
Whole-Cell Biocatalysis for (R)-3-hydroxybutyric Acid Production
While direct microbial synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in a single fermentation step is not yet well-established, significant progress has been made in the production of its precursor, (R)-3-hydroxybutyric acid, using metabolically engineered microorganisms such as Escherichia coli.
The typical engineered pathway involves the expression of two key enzymes:
-
β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.
Endogenous thioesterases in the host organism then hydrolyze (R)-3-hydroxybutyryl-CoA to release (R)-3-hydroxybutyric acid into the medium.
Caption: Microbial synthesis of (R)-3-hydroxybutyric acid.
Experimental Protocol (General):
A genetically engineered strain of E. coli, carrying a plasmid with the genes for β-ketothiolase and acetoacetyl-CoA reductase, is cultivated in a suitable fermentation medium containing a carbon source (e.g., glucose). The expression of the target genes is induced, leading to the intracellular production of (R)-3-hydroxybutyryl-CoA. Host thioesterases then convert this intermediate to (R)-3-hydroxybutyric acid, which is secreted into the culture broth. The acid can then be recovered and purified from the fermentation medium and subsequently used in enzymatic or chemical esterification to produce the final product.
Quantitative Data for (R)-3-hydroxybutyric Acid Production:
| Organism | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | 12 | 0.32 (aerobic) | ~0.5 | |
| Engineered E. coli | 4 | 0.47 (anaerobic) | ~0.17 |
Conclusion
The synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate can be achieved through several effective pathways. Enzymatic methods, particularly those employing CAL-B, offer high selectivity and are well-suited for producing a high-purity product. Chemo-enzymatic routes provide a versatile approach, leveraging the strengths of both chemical and biological catalysis. For large-scale production, synthesis from the biopolymer PHB presents a viable and scalable option. While direct one-pot microbial synthesis of the final ester is an area for future development, the established whole-cell biocatalytic production of the (R)-3-hydroxybutyric acid precursor provides a sustainable and efficient starting point for subsequent esterification. The choice of synthesis pathway will depend on factors such as desired scale, purity requirements, and cost considerations. This guide provides the foundational knowledge for researchers to select and optimize the most appropriate method for their specific needs.
References
An In-depth Technical Guide to (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate
A Note on Chemical Identity: The CAS number 89457-26-1 is associated with the general chemical name "3-Hydroxybutyl butanoate". However, the vast majority of scientific research and development, particularly in the context of therapeutic and ergogenic applications, focuses on a specific stereoisomer: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (CAS: 1208313-97-6). This document will provide a comprehensive technical overview of this specific, well-researched ketone monoester, as it aligns with the interests of researchers, scientists, and drug development professionals.
Introduction
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is an exogenous ketone monoester designed to induce a state of nutritional ketosis. Following ingestion, it is hydrolyzed into its constituent components: (R)-3-hydroxybutyrate (also known as D-β-hydroxybutyrate or βHB), a primary ketone body, and (R)-1,3-butanediol, which is subsequently metabolized in the liver to produce more ketone bodies[1]. This compound is of significant interest for its potential therapeutic applications in neurodegenerative diseases, as a performance-enhancing supplement for athletes, and in managing metabolic disorders[2][3]. Its ability to elevate blood ketone levels without requiring strict adherence to a ketogenic diet makes it a valuable tool for research and clinical investigation.
Chemical and Physical Properties
The following table summarizes the key quantitative data for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
| Property | Value | Source |
| CAS Number | 1208313-97-6 | PubChem |
| Molecular Formula | C₈H₁₆O₄ | PubChem |
| Molecular Weight | 176.21 g/mol | PubChem |
| Physical Form | Colorless oil | Application |
| Density | 1.0731 g/mL at 22°C | Application |
| Boiling Point | 145°C at 1.8 Torr | Application |
| Optical Activity | [α]23.4/D = -46.2° (c = 1 in water) | Application |
| [α]23.4/D = -38.7° (c = 1 in ethanol) | Application | |
| IUPAC Name | [(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate | PubChem |
| Synonyms | Ketone monoester, KME, (R)-Hydroxybutyl (R)-3-hydroxybutyrate ester |
Experimental Protocols
A common and efficient method for the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate involves the lipase-catalyzed transesterification of (R)-ethyl-3-hydroxybutyrate with (R)-1,3-butanediol[2][4].
Materials:
-
(R)-ethyl-3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B)
Procedure:
-
A mixture of (R)-ethyl-3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (1 equivalent) is prepared.
-
Immobilized CAL-B (e.g., 0.2 g per 20 mmol of reactants) is added to the mixture[5].
-
The reaction is gently shaken at 30°C under reduced pressure (e.g., 80 mmHg) for approximately 6 hours to facilitate the removal of the ethanol byproduct[2][5].
-
The progress of the reaction and the stereochemistry of the product are monitored periodically using chiral phase gas chromatography (GC) analysis[2].
-
Upon completion, the enzyme is removed from the reaction mixture by filtration.
-
The crude product is then purified.
Alternative Synthesis from Racemic Precursors: An alternative route utilizes racemic ethyl 3-hydroxybutyrate and enantiomerically pure (R)-1,3-butanediol. The selectivity of CAL-B favors the (R)-enantiomer of the ethyl 3-hydroxybutyrate, leading to the formation of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate[2].
Protocol:
-
A mixture of racemic ethyl 3-hydroxybutyrate (e.g., 1 g, 7.6 mmol), (R)-1,3-butanediol (e.g., 0.34 g, 3.9 mmol), and CAL-B (e.g., 70 mg) is prepared without any solvent[2].
-
The mixture is gently shaken under reduced pressure (80 mmHg) at 30°C for 6 hours[2].
-
Post-reaction, the enzyme is filtered off.
-
The mixture is subjected to evaporation under reduced pressure to separate the unreacted (S)-ethyl-3-hydroxybutyrate (distillate) from the desired (R)-3-hydroxybutyl (R)-3-hydroxybutyrate product[2].
The primary method of purification post-synthesis involves vacuum distillation to separate the final product from unreacted starting materials and byproducts.
Procedure:
-
After filtering out the lipase catalyst, the reaction mixture is transferred to a distillation apparatus.
-
The pressure is reduced (e.g., 80 mmHg) to facilitate the evaporation of lower boiling point components, such as unreacted ethyl 3-hydroxybutyrate[2][5].
-
The desired product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, remains as the higher-boiling point residue.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is utilized to determine the purity of the final product and to analyze the stereochemistry using a chiral column. It is also used to detect and quantify the intact monoester and its metabolite, R-1,3-butanediol, in plasma samples[6].
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods have been developed for the quantitative determination of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its metabolites (β-hydroxybutyrate, 1,3-butanediol, and acetoacetate) in human plasma[1][7]. A C18 column can be used for the simultaneous quantification of the ketone ester, β-hydroxybutyrate, and 1,3-butanediol, while a hydrophilic interaction liquid chromatography (HILIC) column is employed for acetoacetate quantification[1][7].
Signaling and Metabolic Pathways
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a prodrug that delivers ketone bodies. It is not directly involved in signaling pathways itself, but its metabolic products are.
Metabolism: Upon oral ingestion, the ketone monoester is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and liver into (R)-3-hydroxybutyrate and (R)-1,3-butanediol. The intact ester is typically not detected in plasma, indicating efficient hydrolysis.
-
(R)-3-hydroxybutyrate (βHB): This is a primary ketone body that can be directly utilized by extrahepatic tissues (e.g., brain, muscle) as an energy source. It is transported into the mitochondrial matrix where it is oxidized to acetoacetate, then converted to acetoacetyl-CoA, and finally cleaved into two molecules of acetyl-CoA, which enter the citric acid cycle for ATP production[8].
-
(R)-1,3-butanediol: This component is transported to the liver, where it is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to form acetoacetate and subsequently (R)-3-hydroxybutyrate[6].
Signaling Implications of β-Hydroxybutyrate: Beyond its role as an energy substrate, βHB has been shown to act as a signaling molecule. It is an inhibitor of class I histone deacetylases (HDACs), which leads to changes in gene expression and has been linked to neuroprotective effects[9]. βHB is also a ligand for the G-protein coupled receptor HCA₂, which may play a role in modulating lipolysis and inflammation.
Visualizations
Caption: Enzymatic synthesis workflow for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Caption: Metabolic pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms [ouci.dntb.gov.ua]
The Genesis of a Superfuel: A Technical Guide to the Discovery and History of Ketone Monoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic science, the emergence of exogenous ketones, particularly ketone monoesters, represents a paradigm shift in our understanding of cellular energy and its therapeutic potential. This guide provides an in-depth technical exploration of the discovery, history, and foundational science of ketone monoesters. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel class of molecules. We will delve into the seminal studies, key researchers, detailed experimental protocols, and the intricate signaling pathways that underpin the physiological effects of ketone monoesters.
A Legacy of Ketone Research: From Discovery to a "Fourth Fuel"
The journey to the development of ketone monoesters is built upon a rich history of research into ketone bodies. Initially discovered in the mid-19th century in the urine of patients with diabetic ketoacidosis, ketone bodies—acetoacetate and β-hydroxybutyrate (βHB)—were long considered mere metabolic byproducts of fat metabolism.[1] It wasn't until the 1920s that their therapeutic potential was first realized with the advent of the ketogenic diet for the treatment of epilepsy.[2] This high-fat, low-carbohydrate diet induces a state of ketosis, where the body primarily utilizes ketone bodies for energy.
A pivotal moment in understanding the significance of ketones came from the work of Dr. George F. Cahill, Jr., who in the 1960s demonstrated that the brain could effectively utilize ketone bodies as a fuel source during prolonged fasting, challenging the long-held belief that glucose was the brain's exclusive energy substrate.[3][4][5] This foundational work laid the groundwork for future investigations into the therapeutic applications of ketosis.
The modern era of exogenous ketones was spearheaded by the pioneering work of Dr. Richard Veech at the National Institutes of Health (NIH) and Professor Kieran Clarke at the University of Oxford.[6][7][8] Their collaboration, which began in the 1990s, was driven by the goal of creating a method to induce a state of ketosis without the stringent dietary restrictions of the ketogenic diet.[8] Dr. Veech, a biochemist, had long been fascinated by the metabolic efficiency of ketone bodies, proposing that they could act as a "superfuel" for the body.[6][7]
A significant catalyst for their research was a $10 million grant from the Defense Advanced Research Projects Agency (DARPA) in the early 2000s.[9][10] The objective was to develop a highly efficient fuel source for soldiers in extreme conditions. This funding enabled the synthesis and testing of numerous ketone compounds, ultimately leading to the development of the ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, now commercially known as ΔG®.[10][11] This specific monoester is composed of one molecule of D-β-hydroxybutyrate ester-linked to one molecule of (R)-1,3-butanediol. Upon ingestion, it is hydrolyzed in the gut and liver, releasing both βHB and butanediol, which is then converted to more βHB in the liver.[12]
Synthesis and Pharmacokinetics of Ketone Monoesters
The synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been a subject of extensive research to develop efficient and scalable methods. Early methods involved multi-step chemical syntheses. More recent advancements have focused on enzymatic and fermentative processes to improve yield and stereochemical purity.
Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
One notable enzymatic synthesis method involves the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol, catalyzed by Candida antarctica lipase B (CAL-B). This process offers high stereoselectivity, which is crucial as the biological activity resides in the (R)-enantiomer of βHB.
Table 1: Pharmacokinetic Profile of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Adults
| Dose (mg/kg body weight) | Cmax of βHB (mM) | Tmax of βHB (hours) | Elimination Half-life of βHB (hours) | Reference |
| 140 | ~0.5 | ~1 | 0.8 - 1.5 | [6] |
| 357 | ~1.0 - 1.5 | ~1 - 2 | 1.5 - 2.5 | [6] |
| 714 | ~3.0 - 3.5 | ~1 - 2 | 2.5 - 3.1 | [6] |
Data compiled from studies in healthy adult subjects following a single oral dose.
Key Experimental Protocols
The evaluation of ketone monoesters has involved a range of rigorous experimental protocols designed to assess their metabolic and physiological effects. Below are detailed methodologies for two key types of studies.
Oral Glucose Tolerance Test (OGTT) with Ketone Monoester Supplementation
Objective: To assess the impact of acute ketone monoester ingestion on glycemic control and insulin sensitivity.
Methodology:
-
Participant Recruitment: Healthy, non-obese adult volunteers are recruited. Participants undergo a screening visit to ensure they meet the inclusion criteria and to record baseline characteristics.
-
Study Design: A randomized, placebo-controlled, crossover design is typically employed. Each participant serves as their own control.
-
Pre-test Protocol: Participants are instructed to maintain their normal diet and physical activity levels for a set period before each trial. They arrive at the laboratory in the morning after an overnight fast (typically ≥10 hours).
-
Intervention: In a randomized order, participants consume either the ketone monoester supplement (e.g., 0.45 mL/kg body weight of ΔG®) or a taste- and calorie-matched placebo.
-
OGTT: 30 minutes after consuming the supplement, a standard 75g oral glucose tolerance test is administered.
-
Blood Sampling: Venous blood samples are collected at baseline (before supplement ingestion), at 30 minutes (immediately before the glucose drink), and at regular intervals (e.g., 15, 30, 60, 90, 120, and 180 minutes) after the glucose drink.
-
Biochemical Analysis: Blood samples are analyzed for plasma glucose, insulin, C-peptide, and β-hydroxybutyrate concentrations.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated. Insulin sensitivity indices are also determined.
Athletic Performance Trials with Ketone Monoester Supplementation
Objective: To evaluate the effect of ketone monoester ingestion on endurance and high-intensity exercise performance.
Methodology:
-
Participant Recruitment: Well-trained athletes (e.g., cyclists, runners) are recruited to ensure a high level of performance and minimize variability.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is utilized.
-
Pre-test Protocol: Participants' diets and training are standardized for a period leading up to each experimental trial to ensure similar glycogen stores and physiological status.
-
Intervention: On the day of the trial, following an overnight fast, participants consume either a ketone monoester drink (e.g., 573 mg/kg body weight) or an isocaloric, taste-matched placebo. This is often consumed with a standardized carbohydrate meal or drink.
-
Exercise Protocol: The exercise protocol typically consists of a period of submaximal exercise (e.g., 1 hour of cycling at 75% of maximum workload) immediately followed by a time trial to exhaustion or a set distance/workload to measure performance.
-
Physiological Monitoring: Throughout the exercise protocol, physiological variables such as heart rate, oxygen consumption (VO2), respiratory exchange ratio (RER), and ratings of perceived exertion (RPE) are continuously monitored.
-
Blood Sampling: Blood samples are taken at rest, during the submaximal exercise, and post-exercise to measure metabolites such as lactate, glucose, and β-hydroxybutyrate.
-
Performance Metrics: The primary outcome is the time to complete the time trial or the total work performed.
-
Data Analysis: Performance metrics and physiological data are compared between the ketone monoester and placebo conditions.
Signaling Pathways of Ketone Monoesters
The physiological effects of ketone monoesters extend beyond their role as an alternative fuel source. β-hydroxybutyrate has been identified as a potent signaling molecule, influencing gene expression and cellular processes through several distinct pathways.
Histone Deacetylase (HDAC) Inhibition
β-hydroxybutyrate is a direct inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[6] By inhibiting these enzymes, βHB promotes histone hyperacetylation, leading to a more open chromatin structure and increased transcription of certain genes. This epigenetic modification has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[13]
G-Protein Coupled Receptor (GPCR) Activation
β-hydroxybutyrate also acts as a ligand for the G-protein coupled receptor GPR109A (also known as HCAR2).[14][15] This receptor is expressed in various tissues, including adipose tissue and immune cells. Activation of GPR109A by βHB in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of lipolysis. This creates a negative feedback loop that can regulate fatty acid release from adipose tissue.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a human clinical trial investigating the effects of ketone monoester supplementation.
Quantitative Data Summary
The following tables summarize key quantitative data from seminal studies on ketone monoesters.
Table 2: Effects of Ketone Monoester on Athletic Performance
| Study | Exercise Protocol | Ketone Monoester Dose | Performance Outcome | Result |
| Cox et al. (2016) | 1-hr cycling at 75% Wmax followed by 30-min time trial | 573 mg/kg | Distance covered in time trial | +2% increase in distance |
| Evans & Egan (2018) | 1-hr submaximal running followed by 10-km time trial | 573 mg/kg | 10-km time trial performance | No significant improvement |
Table 3: Effects of Ketone Monoester on Glycemic Response during OGTT
| Study | Participant Group | Ketone Monoester Dose | Glucose AUC | Insulin AUC |
| Myette-Côté et al. (2018) | Healthy young adults | 0.45 mL/kg | ↓ 17% | No significant change |
| Myette-Côté et al. (2019) | Adults with obesity | 0.45 mL/kg | ↓ 23% | No significant change |
Conclusion
The discovery and development of ketone monoesters represent a significant advancement in nutritional science and metabolic therapeutics. From their historical roots in the study of starvation and the ketogenic diet to the targeted synthesis driven by military research, ketone monoesters have emerged as a powerful tool to induce therapeutic ketosis. The pioneering work of researchers like Richard Veech and Kieran Clarke has paved the way for a deeper understanding of the multifaceted roles of ketone bodies as both an efficient fuel source and a potent signaling molecule. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research and development in this exciting field. The intricate signaling pathways, including HDAC inhibition and GPR109A activation, offer promising avenues for therapeutic interventions in a range of metabolic and age-related diseases. As research continues to unravel the full potential of ketone monoesters, they are poised to play an increasingly important role in human health and performance.
References
- 1. β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ketone ester research highlights athletic performance [nutraingredients.com]
- 5. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. No Benefit of Ingestion of a Ketone Monoester Supplement on 10-km Running Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor | Semantic Scholar [semanticscholar.org]
- 14. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of 3-Hydroxybutyl Butanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutyl butanoate, a ketone monoester, is a synthetic compound designed to induce a state of nutritional ketosis. Upon oral administration, it undergoes rapid and extensive metabolism, primarily serving as a pro-drug for the ketone bodies D-β-hydroxybutyrate (D-BHB) and acetoacetate. This guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, metabolic pathways and experimental workflows are visualized using high-contrast, clear diagrams to facilitate a deeper understanding of the compound's physiological journey.
Introduction
Nutritional ketosis, a metabolic state characterized by elevated circulating ketone bodies, is typically achieved through a high-fat, low-carbohydrate ketogenic diet or prolonged fasting.[1] this compound, also known as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, offers an alternative method to achieve ketosis without the need for strict dietary adherence.[2] Following ingestion, this ketone ester is efficiently converted into endogenous ketone bodies, which can then be utilized by various tissues as an energy source.[3][4] Understanding the metabolic cascade of this compound is crucial for its therapeutic and ergogenic applications.
Metabolic Pathway
The in vivo metabolism of this compound is a two-step process initiated by hydrolysis, followed by the hepatic conversion of one of its breakdown products.
Step 1: Hydrolysis
Upon ingestion, this compound is rapidly hydrolyzed by carboxylesterases and other non-specific esterases.[2] These enzymes are ubiquitously present in the gastrointestinal tract, blood, and liver, ensuring the efficient cleavage of the ester bond.[2] This hydrolysis yields two primary metabolites: D-β-hydroxybutyrate (D-BHB) and R-1,3-butanediol.[2][3][4] Studies in human plasma have demonstrated this extensive hydrolysis in vitro.[2] Consequently, the intact ester is typically found at very low or undetectable concentrations in systemic circulation following oral administration.[2]
Step 2: Hepatic Metabolism of R-1,3-Butanediol
The R-1,3-butanediol produced from the initial hydrolysis is transported to the liver.[2][4] Within the hepatocytes, it undergoes oxidation via alcohol and aldehyde dehydrogenases to yield D-BHB and acetoacetate.[2] This conversion further contributes to the rise in circulating ketone body levels.
The overall metabolic pathway can be visualized as follows:
Pharmacokinetics
The administration of this compound leads to a rapid and significant elevation of blood ketone levels.
Absorption and Bioavailability
Due to its rapid hydrolysis, the oral bioavailability of the intact this compound ester is negligible. However, its breakdown products, D-BHB and R-1,3-butanediol, are readily absorbed.
Distribution
The resulting D-BHB and acetoacetate are distributed throughout the body via the systemic circulation. These ketone bodies can cross the blood-brain barrier and are taken up by various tissues, including the brain, heart, and skeletal muscle, for use as an energy source.[2]
Elimination and Excretion
D-BHB has a relatively short half-life, reported to be between 0.8 and 3.1 hours in humans.[2] Ketone bodies that are not utilized for energy are filtered by the kidneys. Under normal physiological ketone levels, they are almost entirely reabsorbed. However, as plasma ketone concentrations increase following this compound administration, the renal reabsorptive capacity can be saturated, leading to the excretion of ketones in the urine.[2]
Quantitative Data
The following tables summarize key pharmacokinetic parameters from a study in healthy adult subjects who received a single oral dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Table 1: Peak Plasma Concentrations (Cmax) of Ketone Bodies
| Dose (mg/kg) | D-β-hydroxybutyrate (mM) | Acetoacetate (mM) |
| 140 | ~1.0 | ~0.4 |
| 357 | ~2.0 | ~0.8 |
| 714 | 3.30 | 1.19 |
Data adapted from a study in healthy adult subjects.[2]
Table 2: Time to Peak Plasma Concentration (Tmax) of Ketone Bodies
| Dose (mg/kg) | D-β-hydroxybutyrate (hours) | Acetoacetate (hours) |
| 140 - 714 | 1 - 2 | 1 - 2 |
Data adapted from a study in healthy adult subjects.[2]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the metabolic fate of this compound.
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the pharmacokinetic profile of this compound and its metabolites following oral administration in healthy human subjects.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Subjects typically undergo a physical examination and blood tests to ensure they meet the inclusion criteria.
-
Dosing: Following an overnight fast, subjects are administered a single oral dose of this compound, often formulated in a drink. Doses may vary to assess dose-dependency.
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points before and after dosing (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes, and at later time points up to 24 hours).
-
Plasma Separation: Blood samples are centrifuged to separate the plasma.
-
Sample Analysis: Plasma concentrations of this compound, D-BHB, acetoacetate, and R-1,3-butanediol are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and half-life (t½).
In Vitro Plasma Hydrolysis Assay
Objective: To assess the stability of this compound in human plasma and confirm its hydrolysis.
Methodology:
-
Plasma Collection: Human blood is collected from healthy donors into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Incubation: A known concentration of this compound is added to the human plasma and incubated at 37°C in a shaking water bath.
-
Time-Point Sampling: Aliquots of the plasma-drug mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile, which also serves to precipitate plasma proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected.
-
LC-MS Analysis: The supernatant is analyzed by LC-MS to quantify the remaining concentration of this compound and the appearance of its hydrolysis products (D-BHB and R-1,3-butanediol) over time.
Conclusion
The in vivo metabolic fate of this compound is characterized by its rapid and extensive hydrolysis into D-β-hydroxybutyrate and R-1,3-butanediol, followed by the hepatic conversion of R-1,3-butanediol into additional ketone bodies. This efficient metabolic cascade makes this compound a potent oral agent for inducing a state of nutritional ketosis. The predictable pharmacokinetic profile, with a rapid rise in circulating ketone bodies, underpins its potential for various therapeutic and performance-enhancing applications. Further research will continue to delineate the full spectrum of its physiological effects.
References
The Ketogenic Precursor: A Technical Guide to 3-Hydroxybutyl Butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone monoester, represents a significant advancement in the field of therapeutic ketosis. This compound serves as a potent and palatable precursor to the ketone bodies (R)-3-hydroxybutyrate (β-hydroxybutyrate or BHB) and acetoacetate, offering a direct route to elevating systemic ketone levels without the stringent requirements of a ketogenic diet.[1][2] In vivo, the ester is efficiently cleaved into its constituent molecules: (R)-3-hydroxybutyrate and (R)-1,3-butanediol. The liver then metabolizes (R)-1,3-butanediol into acetoacetate and an additional molecule of (R)-3-hydroxybutyrate.[1][3] This dual delivery of ketone bodies makes 3-hydroxybutyl butanoate a highly effective agent for inducing a state of nutritional ketosis, which has shown therapeutic potential in a range of conditions, including neurodegenerative diseases like Alzheimer's, epilepsy, and as an ergogenic aid for enhancing physical and cognitive performance.[1][2][4] This technical guide provides an in-depth overview of this compound, focusing on its synthesis, metabolism, pharmacokinetic profile, and the experimental protocols for its study.
Metabolism and Mechanism of Action
Upon oral ingestion, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed by esterases, likely in the gut and plasma, into (R)-3-hydroxybutyrate and (R)-1,3-butanediol.[3][5] The released (R)-3-hydroxybutyrate directly enters circulation, increasing blood ketone levels. The (R)-1,3-butanediol is transported to the liver, where it undergoes oxidation via alcohol and aldehyde dehydrogenases to yield acetoacetate and a further molecule of (R)-3-hydroxybutyrate.[1][6] These ketone bodies are then transported to extrahepatic tissues, including the brain, where they are converted back to acetyl-CoA and utilized in the citric acid cycle for energy production.[6] This metabolic pathway provides an alternative energy source to glucose, which is particularly relevant in conditions of impaired glucose metabolism.[7]
Caption: Metabolic pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Quantitative Data
Pharmacokinetic Parameters in Healthy Adults
The pharmacokinetic profile of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been characterized in healthy adult subjects. Ingestion of the ketone monoester leads to a rapid and dose-dependent increase in plasma β-hydroxybutyrate and acetoacetate concentrations, while the intact ester is not detected in plasma.[6]
| Parameter | 140 mg/kg Dose | 357 mg/kg Dose | 714 mg/kg Dose |
| β-Hydroxybutyrate | |||
| Cmax (mM) | Data not available | Data not available | 3.30 |
| Tmax (h) | Data not available | Data not available | 1-2 |
| T1/2 (h) | Data not available | Data not available | 0.8-3.1 |
| Acetoacetate | |||
| Cmax (mM) | Data not available | Data not available | 1.19 |
| Tmax (h) | Data not available | Data not available | 1-2 |
| T1/2 (h) | Data not available | Data not available | 8-14 |
Source: Clarke et al., 2012.[6]
Dose-Response in Alzheimer's Disease Patients
A study involving two patients with Alzheimer's disease demonstrated that oral administration of a related ketone precursor, (R)-3-oxobutyl 3-hydroxybutanoate (OBHB), led to a significant elevation in plasma β-hydroxybutyrate levels.[7]
| Patient | Initial Dose (g, TID) | Increased Dose (g, TID) | Resulting Plasma βHB |
| 1 | 15 | 30 | Marked improvement |
| 2 | 15 | 30 | Marked improvement |
Source: Chu et al., 2015.[7]
Experimental Protocols
Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
A common and efficient method for the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate involves the transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol, catalyzed by Candida antarctica lipase B (CAL-B).[1]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B)
Procedure:
-
A mixture of racemic ethyl 3-hydroxybutyrate (2 equivalents) and (R)-1,3-butanediol (1 equivalent) is prepared.[1]
-
CAL-B is added to the mixture.[1]
-
The reaction is gently shaken at 30°C under reduced pressure (e.g., 80 mmHg) to facilitate the removal of the ethanol byproduct.[1]
-
The reaction progress and stereochemistry are monitored periodically using chiral phase gas chromatography (GC) analysis.[1]
-
Upon completion, the enzyme is removed by filtration.[8]
-
The unreacted (S)-ethyl 3-hydroxybutyrate is separated from the product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, by evaporation under reduced pressure.[8]
Caption: Workflow for the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
In Vivo Administration and Sample Analysis in Human Subjects
The following protocol outlines a general procedure for the oral administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and subsequent blood sample analysis to determine ketone body concentrations.
Materials:
-
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate
-
Palatable drink for administration (e.g., milk-based drink or soda-flavored syrup)[6][7]
-
Blood collection tubes (e.g., containing a preservative)
-
Centrifuge
Procedure:
-
Dosing: The ketone monoester is administered orally at specified doses (e.g., 140, 357, or 714 mg/kg body weight).[6] To improve palatability, it can be mixed with a flavored drink.[7]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., baseline, and then serially over 24 hours) to capture the pharmacokinetic profile.[6]
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Sample Preparation and Analysis:
-
GC-MS Analysis: Plasma concentrations of acetone, R-1,3-butanediol, and the ketone monoester can be determined by gas chromatography-mass spectrometry (GC-MS).[6] For acetone, headspace analysis is used. For the monoester and 1,3-butanediol, trimethylsilyl ether derivatization is performed prior to analysis.[6]
-
LC-MS Analysis: A liquid chromatography-mass spectrometry (LC-MS) method can also be employed for the quantification of the ketone ester and its metabolites. A C18 column can be used for the ketone ester, β-hydroxybutyrate, and 1,3-butanediol, while a hydrophilic interaction liquid chromatography (HILIC) column is suitable for acetoacetate.[9]
-
Colorimetric Assay: Commercially available colorimetric assay kits can be used for the specific measurement of β-hydroxybutyrate in plasma, serum, or other biological samples.[10] This method is based on the enzymatic oxidation of D-3-hydroxybutyrate to acetoacetate.[10]
-
Conclusion
This compound is a promising exogenous ketone precursor with a well-defined metabolic pathway and favorable pharmacokinetic profile for inducing nutritional ketosis. Its potential therapeutic applications are expanding as research continues to elucidate the benefits of elevated ketone body levels in various physiological and pathological states. The detailed methodologies provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the potential of this compelling molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. US20140194509A1 - Hydroxybutyrate ester and medical use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-3-oxobutyl 3-hydroxybutanoate (OBHB) induces hyperketonemiain Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
The Natural Presence of 3-Hydroxybutyl Butanoate: A Technical Guide
Washington, D.C. - 3-Hydroxybutyl butanoate, a volatile organic compound with a characteristic fruity aroma, has been identified as a naturally occurring ester in a variety of plant species. This technical guide provides an in-depth overview of its natural sources, biosynthesis, and the analytical methodologies used for its detection and quantification, aimed at researchers, scientists, and professionals in the field of drug development.
Natural Occurrence
This compound has been definitively identified as a volatile component in the fruits of cape gooseberry (Physalis peruviana) and yellow mombin or hog plum (Spondias mombins).[1][2][3] Its presence contributes to the characteristic aroma profile of these fruits. While its occurrence in other natural sources is plausible, current scientific literature primarily documents its existence in these two plant species.
Biosynthesis and Precursors
The biosynthetic pathway of this compound in plants is not yet fully elucidated. However, evidence strongly suggests that it exists in a non-volatile, glycosidically bound form, which serves as a precursor to the free, volatile ester.[4][5] The proposed pathway involves the enzymatic hydrolysis of this glycoside to release this compound.
The biosynthesis of the 3-hydroxybutyrate moiety is understood to originate from acetyl-CoA, a central metabolite in cellular metabolism. In bacteria and plants, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to 3-hydroxybutyryl-CoA.[1][6][7] The formation of the butyl ester likely involves an esterification reaction with butanol, a process that is common in the formation of flavor and aroma compounds in fruits. The subsequent glycosylation of this compound would then form the stable precursor.
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthesis of this compound.
Quantitative Data
To date, specific quantitative data on the concentration of this compound in its natural sources remains limited in published literature. Studies on the volatile profiles of Physalis peruviana and Spondias mombins have identified the compound, but have not consistently reported its absolute concentration. The table below summarizes the available information.
| Natural Source | Plant Part | Compound | Method of Analysis | Quantitative Data | Reference(s) |
| Physalis peruviana (Cape Gooseberry) | Fruit | Butyl 3-hydroxybutyrate | HS-SPME-GC-MS | Identified, not quantified | [8][9][10] |
| Spondias mombins (Hog Plum) | Fruit | Butyl 3-hydroxybutyrate | Not specified | Identified, not quantified | [2][3] |
Experimental Protocols
The primary analytical technique for the identification and analysis of this compound from natural sources is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][11]
General HS-SPME-GC-MS Protocol for Volatile Compound Analysis in Fruits:
-
Sample Preparation: A known weight of the fruit pulp is homogenized. To enhance the release of volatile compounds, the sample can be diluted with a saturated sodium chloride solution. An internal standard is often added for semi-quantitative or quantitative analysis.
-
Headspace Extraction (HS-SPME): The homogenized sample is placed in a sealed vial and incubated at a specific temperature (e.g., 40-60 °C) for a defined period to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.
-
Gas Chromatography (GC) Separation: The SPME fiber is introduced into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are thermally desorbed and transferred to the GC column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry (MS) Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum (a fingerprint of the molecule) is used for identification by comparison with spectral libraries (e.g., NIST, Wiley).
Below is a workflow diagram for this analytical process.
Caption: HS-SPME-GC-MS analytical workflow.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethnotherapeutic Uses and Phytochemical Composition of Physalis peruviana L.: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Volatile Components of Cape Gooseberry (Physalis peruviana L.) Grown in Turkey by HS-SPME and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.ekmd.huji.ac.il [medicine.ekmd.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Study on the correlation between microbial communities with physicochemical properties and flavor substances in the Xiasha round of cave-brewed sauce-flavor Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 3-Hydroxybutyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 3-hydroxybutyl 3-hydroxybutyrate, with a particular focus on the biologically significant (R,R)-enantiomer, a potent ketone body precursor. This document details the synthesis, physicochemical properties, and metabolic fate of these compounds. Detailed experimental protocols for the enzymatic synthesis of the (R,R) and (S,S) stereoisomers are provided, alongside a summary of key analytical data for their characterization. The guide also includes visualizations of the synthetic workflow and the metabolic pathway of (R,R)-3-hydroxybutyl 3-hydroxybutyrate, designed to support research and development in areas such as metabolic therapeutics, nutrition, and drug delivery.
Introduction
3-Hydroxybutyl 3-hydroxybutyrate is a diester that exists as four distinct stereoisomers due to the presence of two chiral centers: (R,R), (S,S), (R,S), and (S,R). The (R,R)-stereoisomer, in particular, has garnered significant attention in the scientific community for its role as an exogenous ketone precursor.[1] Upon ingestion, it is hydrolyzed to (R)-3-hydroxybutyrate (also known as D-β-hydroxybutyrate), a primary ketone body, and (R)-1,3-butanediol, which is subsequently metabolized to ketone bodies in the liver.[2] This property makes (R,R)-3-hydroxybutyl 3-hydroxybutyrate a valuable compound for inducing a state of nutritional ketosis, which has potential therapeutic applications in a range of metabolic and neurological disorders.[3]
This guide aims to provide a detailed technical resource for professionals working with these stereoisomers, covering their synthesis, properties, and biological significance.
Physicochemical Properties of 3-Hydroxybutyl 3-Hydroxybutyrate Stereoisomers
The systematic investigation of all four stereoisomers of 3-hydroxybutyl 3-hydroxybutyrate is an ongoing area of research. While extensive data is available for the biologically prominent (R,R)-enantiomer, and to a lesser extent the (S,S)-enantiomer, there is a notable lack of published data for the meso compounds, (R,S) and (S,R)-3-hydroxybutyl 3-hydroxybutyrate. The available quantitative data for the enantiomeric pair is summarized in the table below.
| Property | (R,R)-3-Hydroxybutyl 3-hydroxybutyrate | (S,S)-3-Hydroxybutyl 3-hydroxybutyrate | (R,S)- & (S,R)-3-Hydroxybutyl 3-hydroxybutyrate |
| Molecular Formula | C₈H₁₆O₄[2] | C₈H₁₆O₄[4] | C₈H₁₆O₄ |
| Molar Mass | 176.21 g/mol [2] | 176.21 g/mol [4] | 176.21 g/mol |
| Density | 1.102 g/cm³[5] | No data available | No data available |
| Boiling Point | 269 °C[5] | No data available | No data available |
| Flash Point | 101 °C[5] | No data available | No data available |
| pKa (Predicted) | 14.38 ± 0.20[5] | No data available | No data available |
| Optical Activity [α]20/D | No specific value found in searches | No data available | No data available |
Note: The lack of data for the meso stereoisomers highlights a gap in the current scientific literature and presents an opportunity for future research.
Synthesis of Stereoisomers
The primary method for synthesizing enantiomerically pure 3-hydroxybutyl 3-hydroxybutyrate is through enzymatic catalysis, which offers high stereoselectivity.
Enzymatic Synthesis of (R,R)-3-Hydroxybutyl 3-Hydroxybutyrate
The most common and efficient method for the synthesis of the (R,R)-enantiomer involves the transesterification of (R)-ethyl 3-hydroxybutyrate with (R)-1,3-butanediol, catalyzed by Candida antarctica lipase B (CAL-B).[3]
-
Reactant Preparation: A mixture of racemic ethyl 3-hydroxybutyrate (1 g, 7.6 mmol) and (R)-1,3-butanediol (0.34 g, 3.9 mmol) is prepared.
-
Enzyme Addition: Immobilized Candida antarctica lipase B (CAL-B) (70 mg) is added to the reactant mixture.
-
Reaction Conditions: The reaction mixture is gently shaken at 30 °C under reduced pressure (80 mmHg) for 6 hours. The reduced pressure aids in the removal of the ethanol byproduct, driving the reaction to completion.
-
Enzyme Removal: After the reaction is complete, the enzyme is removed by filtration.
-
Product Purification: The crude product is purified by vacuum distillation. The unreacted (S)-ethyl 3-hydroxybutyrate is collected as the distillate, while the desired (R,R)-3-hydroxybutyl 3-hydroxybutyrate remains as the residue.
Enzymatic Synthesis of (S,S)-3-Hydroxybutyl 3-Hydroxybutyrate
The (S,S)-enantiomer can be synthesized using a similar enzymatic approach, starting with (S)-ethyl 3-hydroxybutyrate and (S)-1,3-butanediol.[4][6]
-
Reactant Preparation: A mixture of (S)-ethyl 3-hydroxybutyrate and (S)-1,3-butanediol is prepared.
-
Enzyme Addition: A lipase enzyme, such as Candida antarctica lipase B (CAL-B), is added to the mixture.
-
Reaction Conditions: The transesterification reaction is typically conducted at approximately 40°C for a period of up to 96 hours.
-
Purification: The resulting (S,S)-3-hydroxybutyl 3-hydroxybutyrate can be purified using standard chromatographic techniques.
Analytical Characterization
The stereoisomers of 3-hydroxybutyl 3-hydroxybutyrate can be characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the synthesized esters.
-
¹H NMR (300 MHz, CDCl₃) for (R,R)-3-hydroxybutyl 3-hydroxybutyrate: δ 4.30 (m, 1H, CHOH), 4.22-4.10 (m, 2H, CH₂OCO), 3.93-3.79 (m, 1H, CHOH), 2.49-2.32 (m, 2H, CH₂CO₂), 1.82-1.63 (m, 2H, CH₂), 1.18 (m, 6H, CH₃).[7]
-
¹³C NMR (100 MHz, CDCl₃) for (R,R)-3-hydroxybutyl 3-hydroxybutyrate: δ 172.9, 65.1, 62.1, 54.6, 43.1, 37.6, 23.5, 22.6.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
-
High-Resolution Mass Spectrometry (HRMS) (ESI) for (R,R)-3-hydroxybutyl 3-hydroxybutyrate: m/z calculated for C₈H₁₇O₄⁺ [M+H]⁺: 177.1127; found: 177.1127.[7]
The fragmentation of these esters in mass spectrometry typically involves pathways such as alpha cleavage and dehydration, characteristic of alcohols and esters.[8]
Biological Activity and Metabolism
The primary biological significance of 3-hydroxybutyl 3-hydroxybutyrate lies in its role as a ketone body precursor, particularly the (R,R)-stereoisomer.
In Vivo Hydrolysis
Upon oral administration, (R,R)-3-hydroxybutyl 3-hydroxybutyrate is rapidly hydrolyzed by esterases in the gut and liver into its constituent molecules: (R)-3-hydroxybutyrate and (R)-1,3-butanediol.[2][9]
Metabolic Fate of Hydrolysis Products
-
(R)-3-Hydroxybutyrate (D-β-hydroxybutyrate): This is a primary ketone body that can be readily used by extrahepatic tissues, such as the brain and muscles, as an energy source, especially during periods of low glucose availability.[1][10] It is converted to acetoacetate and subsequently to acetyl-CoA, which enters the citric acid cycle for ATP production.[11]
-
(R)-1,3-Butanediol: This ketogenic alcohol is metabolized in the liver to (R)-3-hydroxybutyrate and acetoacetate, further contributing to the pool of circulating ketone bodies.[2]
Visualizations
Synthetic Workflow
The following diagram illustrates the enzymatic synthesis of (R,R)-3-hydroxybutyl 3-hydroxybutyrate.
Caption: Enzymatic synthesis of (R,R)-3-hydroxybutyl 3-hydroxybutyrate.
Metabolic Pathway
This diagram outlines the metabolic fate of (R,R)-3-hydroxybutyl 3-hydroxybutyrate following ingestion.
Caption: Metabolic pathway of (R,R)-3-hydroxybutyl 3-hydroxybutyrate.
Conclusion
The stereoisomers of 3-hydroxybutyl 3-hydroxybutyrate, particularly the (R,R)-enantiomer, represent a class of compounds with significant potential in therapeutic and nutritional applications. The enzymatic synthesis routes provide an efficient means to produce the enantiomerically pure forms. While the biological activity and metabolic pathways of the (R,R)-isomer are well-characterized, further research is warranted to fully elucidate the properties and potential applications of the (S,S), (R,S), and (S,R) stereoisomers. This guide provides a foundational resource for researchers and developers in this exciting field, summarizing current knowledge and highlighting areas for future investigation.
References
- 1. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxybutyl-(r)-3-hydroxybutyrate | C8H16O4 | CID 89023691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
- 4. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
The Pharmacokinetics of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone monoester, is an exogenous ketone supplement designed to induce a state of nutritional ketosis. Its administration offers a method to elevate circulating ketone body levels, namely β-hydroxybutyrate (BHB) and acetoacetate, without the stringent requirements of a ketogenic diet.[1] This technical guide provides a detailed examination of the pharmacokinetics of this compound, summarizing key data, experimental methodologies, and metabolic pathways to support further research and development.
Metabolic Pathway and Mechanism of Action
Upon oral ingestion, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is not detected intact in the plasma, indicating rapid and complete hydrolysis by carboxylesterases and other esterases present in the gastrointestinal tract, blood, and liver.[1][2] The ester is cleaved into its two constituent components: (R)-3-hydroxybutyrate (D-β-hydroxybutyrate or BHB), the primary circulating ketone body, and (R)-1,3-butanediol.[1][2][3][4]
The liver then metabolizes (R)-1,3-butanediol via alcohol and aldehyde dehydrogenase to generate additional BHB and acetoacetate.[1][2] This dual pathway of direct BHB release and subsequent hepatic conversion of its precursor leads to a significant and rapid elevation of blood ketone levels.[1][5]
Pharmacokinetic Profile
Studies in healthy human adults have characterized the pharmacokinetic profile of the metabolites of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate following oral administration. A key study investigated single doses of 140, 357, and 714 mg/kg body weight.[1][6]
Single-Dose Pharmacokinetic Parameters of Metabolites
The administration of the ketone monoester leads to a dose-dependent increase in plasma concentrations of β-hydroxybutyrate and acetoacetate. The peak concentrations are typically reached within 1 to 2 hours post-ingestion.[1][6]
Table 1: Pharmacokinetic Parameters of β-hydroxybutyrate (BHB) after a Single Oral Dose of Ketone Monoester [1][6][7]
| Dose (mg/kg) | Cmax (mM) | Tmax (h) | Half-life (t½) (h) |
| 140 | Data not specified | Data not specified | 0.8 - 3.1 |
| 357 | Data not specified | Data not specified | 0.8 - 3.1 |
| 714 | 3.30 | 1 - 2 | 0.8 - 3.1 |
Table 2: Pharmacokinetic Parameters of Acetoacetate (AcAc) after a Single Oral Dose of Ketone Monoester [1][6][7]
| Dose (mg/kg) | Cmax (mM) | Tmax (h) | Half-life (t½) (h) |
| 140 | Data not specified | Data not specified | 8 - 14 |
| 357 | Data not specified | Data not specified | 8 - 14 |
| 714 | 1.19 | 1 - 2 | 8 - 14 |
Note: Cmax values for lower doses were not explicitly detailed in the primary reference but showed a clear dose-response relationship. The half-life ranges were reported for all doses.
Experimental Protocols
The data presented were derived from a clinical trial with a robust methodology designed to assess the kinetics, safety, and tolerability of the ketone monoester.[1]
Study Design
A single-dose study was conducted in healthy adult volunteers.[1] Participants received one of three doses (140, 357, or 714 mg/kg body weight) of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate administered as a meal replacement drink.[1][6] A multiple-dose study was also performed, with subjects consuming the same doses three times daily for five days.[1][7]
Subject Population
The study enrolled healthy adult subjects. Comprehensive safety monitoring was conducted, including physical examinations, vital sign measurements, and regular monitoring for adverse events.[1]
Sample Collection and Analysis
Blood samples were collected at baseline and at multiple time points post-administration (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours) to characterize the pharmacokinetic profile.[8] Plasma concentrations of the ketone monoester, its metabolites (BHB, acetoacetate, R-1,3-butanediol), and acetone were determined using gas chromatography-mass spectrometry (GC-MS).[1] More recent bioanalytical methods have also been developed using liquid chromatography-mass spectrometry (LC-MS) for the simultaneous quantification of the ketone ester and its primary metabolites.[9][10] The lower limit of quantification for the GC-MS method was 0.04 mM for the ketone monoester, 0.05 mM for BHB and acetoacetate, and 0.02 mM for R-1,3-butanediol.[1]
Safety and Tolerability
The ketone monoester was reported to be generally well-tolerated.[1][7] Some gastrointestinal effects were noted, particularly at the highest dose when consumed in large volumes of a milk-based drink.[1][7] Safety assessments, including monitoring of vital signs and clinical chemistry, revealed no significant abnormalities.[4]
Conclusion
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a pro-drug that is rapidly and efficiently converted into the ketone bodies BHB and acetoacetate. Pharmacokinetic studies demonstrate a predictable, dose-dependent rise in blood ketone levels following oral administration, with a time to maximum concentration of 1-2 hours. The compound is generally safe and well-tolerated, providing a reliable method for inducing nutritional ketosis for research, therapeutic, or performance-enhancing applications. The detailed methodologies and established pharmacokinetic parameters provide a solid foundation for future clinical and developmental work.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of 3-Hydroxybutyl Butanoate in Cellular Metabolism: An Energy Substrate and Signaling Modulator
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone monoester, is emerging as a significant molecule in the landscape of cellular metabolism and therapeutics. This synthetic compound serves as a prodrug to the ketone body D-beta-hydroxybutyrate (D-β-HB), offering a direct and efficient route to induce a state of nutritional ketosis. Beyond its role as a potent energy substrate, β-HB exhibits a diverse range of signaling functions, including epigenetic modifications through histone deacetylase (HDAC) inhibition and modulation of key cellular pathways such as NF-κB and cAMP/PKA/CREB. This technical guide provides a comprehensive overview of the metabolism of 3-hydroxybutyl butanoate, its quantitative pharmacokinetics, detailed experimental methodologies for its analysis, and a visual representation of its intricate signaling roles. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of exogenous ketones.
Introduction
Under conditions of limited glucose availability, such as prolonged fasting or a ketogenic diet, the body shifts its primary energy source from glucose to fatty acids. The hepatic metabolism of fatty acids results in the production of ketone bodies: D-β-hydroxybutyrate (D-β-HB), acetoacetate, and acetone.[1][2] These molecules are transported to extrahepatic tissues, including the brain, where they are converted back to acetyl-CoA and utilized in the citric acid cycle for energy production.[1] (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a synthetically produced ketone monoester designed to elevate blood ketone levels without the need for strict dietary restrictions.[1] Upon ingestion, it is hydrolyzed into its constituent components, D-β-HB and (R)-1,3-butanediol, both of which are ketogenic.[1][3] This guide delves into the metabolic fate and cellular functions of this compound, providing a detailed examination of its role as both an energy source and a signaling molecule.
Metabolism of this compound
Following oral administration, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is rapidly hydrolyzed by carboxylesterases and other esterases present in the gastrointestinal tract, blood, and liver.[1] This enzymatic cleavage yields one molecule of D-β-hydroxybutyrate and one molecule of (R)-1,3-butanediol.[1][3]
The subsequent metabolic steps are as follows:
-
(R)-1,3-butanediol Metabolism: In the liver, (R)-1,3-butanediol is metabolized by alcohol and aldehyde dehydrogenases to acetoacetate and D-β-hydroxybutyrate.[1]
-
Ketolysis of D-β-hydroxybutyrate and Acetoacetate: In extrahepatic tissues, D-β-hydroxybutyrate is oxidized to acetoacetate by 3-hydroxybutyrate dehydrogenase. Acetoacetate is then converted to acetoacetyl-CoA by succinyl-CoA:3-ketoacid CoA transferase (SCOT). Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the Krebs cycle for ATP production.[4]
The overall metabolic pathway provides an efficient source of energy, with evidence suggesting that ketones may have a higher metabolic efficiency compared to glucose.[1]
Quantitative Data: Pharmacokinetics in Humans
Clinical studies have provided valuable quantitative data on the pharmacokinetics of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adults. The following tables summarize key findings from a study where the ketone monoester was administered as a single oral dose.[1]
Table 1: Peak Plasma Concentrations of Ketone Bodies After a Single Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate [1]
| Dose (mg/kg body weight) | Peak D-β-hydroxybutyrate (mM) | Peak Acetoacetate (mM) | Time to Peak (hours) |
| 140 | 1.03 ± 0.13 | 0.43 ± 0.05 | 1.0 - 2.0 |
| 357 | 2.87 ± 0.23 | 0.99 ± 0.08 | 1.0 - 2.0 |
| 714 | 3.30 ± 0.27 | 1.19 ± 0.10 | 1.0 - 2.0 |
Table 2: Elimination Half-Life of Ketone Bodies [1]
| Metabolite | Elimination Half-Life (hours) |
| D-β-hydroxybutyrate | 0.8 - 3.1 |
| Acetoacetate | 8 - 14 |
Notably, the intact ketone monoester was not detected in plasma, indicating its complete and rapid hydrolysis.[1]
Experimental Protocols
Quantification of this compound and its Metabolites
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) [1]
-
Principle: This method is used for the determination of the intact ketone monoester, (R)-1,3-butanediol, and acetone in plasma.
-
Sample Preparation:
-
Plasma samples are obtained from subjects.
-
For acetone analysis, headspace analysis of volatile compounds from a small volume (e.g., 20 µL) of plasma is performed. An internal standard such as d6-acetone is used for quantification.
-
For the ketone monoester and (R)-1,3-butanediol, plasma samples are extracted. An internal standard like 1,4-butanediol is added prior to extraction for quantification of 1,3-butanediol. The monoester is quantified using an external standard curve.
-
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
-
Analysis: Derivatized sample extracts (1 µL) are injected into the GC-MS system operating in electron impact mode.
-
Lower Limit of Quantification:
-
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate: 0.04 mM
-
(R)-1,3-butanediol: 0.02 mM
-
D-β-hydroxybutyrate and Acetoacetate: 0.05 mM
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) [5]
-
Principle: This method allows for the simultaneous quantification of the ketone ester, beta-hydroxybutyrate, and 1,3-butanediol, with a separate assay for acetoacetate.
-
Sample Preparation:
-
Human plasma samples are collected.
-
A single sample preparation step is employed.
-
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
Analysis:
-
Assay 1 (Ketone ester, β-HB, 1,3-butanediol): A C18 column is used for separation.
-
Assay 2 (Acetoacetate): A hydrophilic interaction liquid chromatography (HILIC) column is used.
-
-
Validation: The method is validated for intra- and inter-day accuracy and precision. For both assays, the accuracy is within ±15% of the nominal concentration, and the precision (%CV) is less than 15%.[5]
Signaling Pathways and Cellular Functions
Beyond its role as an energy source, D-β-hydroxybutyrate acts as a signaling molecule, influencing a variety of cellular processes.
Histone Deacetylase (HDAC) Inhibition
D-β-hydroxybutyrate is a known inhibitor of class I histone deacetylases (HDACs).[4] By inhibiting HDACs, it promotes histone hyperacetylation, which leads to changes in chromatin structure and gene expression.[4] This epigenetic modification can activate genes involved in blocking the cell cycle, such as p21WAF1, potentially leading to apoptosis in cancer cells.[4]
Modulation of Inflammatory Pathways
D-β-hydroxybutyrate has been shown to modulate inflammatory responses. It can inhibit the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the secretion of pro-inflammatory cytokines.[4] Conversely, at high levels, it can activate the NF-κB signaling pathway, leading to an increased release of pro-inflammatory factors.[4]
Regulation of Lipid Metabolism
D-β-hydroxybutyrate plays a role in regulating lipid metabolism. It can inhibit adipocyte lipolysis, thereby controlling the utilization of lipid stores.[4] This is partly mediated through the GPR109A receptor and the subsequent inhibition of the cAMP/PKA/CREB signaling pathway.[4]
Neuronal Function
In the brain, D-β-hydroxybutyrate can influence neuronal function. It can induce the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for synaptic plasticity and neuronal stress resistance.[6][7] The mechanism involves increased mitochondrial respiration, generation of reactive oxygen species, and activation of the transcription factor NF-κB.[6]
Visualizations of Pathways and Workflows
Diagram 1: Metabolic Fate of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
Caption: Metabolic breakdown of the ketone monoester to Acetyl-CoA.
Diagram 2: Signaling Pathways Influenced by D-β-hydroxybutyrate
Caption: Key signaling roles of D-β-hydroxybutyrate.
Diagram 3: Experimental Workflow for Metabolite Quantification
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140308719A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybutyrate regulates energy metabolism and induces BDNF expression in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of 3-Hydroxybutyl Butanoate Using Lipase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of 3-hydroxybutyl butanoate, a compound of interest for its potential applications in drug development and as a nutritional supplement. The use of lipases, particularly Candida antarctica lipase B (CAL-B), offers a highly selective and efficient method for the synthesis of this ester under mild reaction conditions. These protocols are designed to be adaptable for various research and development needs, from small-scale laboratory synthesis to process optimization.
Introduction
This compound and its stereoisomers, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, are gaining attention in the scientific community. The latter is recognized as a ketone body precursor, which can be metabolized in the body to produce (R)-3-hydroxybutyrate, a key energy source for tissues, including the brain.[1][2][3] This property makes it a valuable compound for research into enhancing cognitive and physical performance, as well as for potential therapeutic applications in neurodegenerative diseases, diabetes, and cardiovascular conditions.[1][3] The enzymatic synthesis of these esters using lipases provides a green and highly specific alternative to traditional chemical methods.[4][5] Lipases, as biocatalysts, operate under mild conditions, reducing the risk of side reactions and simplifying downstream processing.[5]
Key Applications
-
Nutritional Supplements: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is being developed as a nutritional supplement for athletes and individuals seeking to enhance physical and cognitive performance through ketosis.[3][6]
-
Drug Development: As a precursor to ketone bodies, this compound derivatives are being investigated for their therapeutic potential in managing conditions associated with altered energy metabolism.[1]
-
Chiral Building Blocks: The enzymatic synthesis allows for the production of specific stereoisomers, which can serve as valuable chiral building blocks in the synthesis of more complex pharmaceutical compounds.[7]
Enzymatic Synthesis of this compound
The synthesis of this compound can be achieved through the lipase-catalyzed esterification or transesterification of 1,3-butanediol with a butyric acid source. The most commonly used and highly effective lipase for this reaction is immobilized Candida antarctica lipase B (CAL-B).[2][7]
Reaction Principle
The fundamental reaction involves the formation of an ester bond between the hydroxyl group of 1,3-butanediol and the carboxyl group of butyric acid or its ester derivative. Lipase facilitates this reaction through a "Ping-Pong Bi-Bi" mechanism.
Experimental Protocols
The following protocols are based on established methods for the synthesis of related ketone body esters using Candida antarctica lipase B.[7]
Protocol 1: Synthesis of (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate via Transesterification
This protocol is adapted from the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[7]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Shaker or magnetic stirrer
-
Vacuum pump
-
Temperature-controlled bath or heating mantle
-
Filtration apparatus
Procedure:
-
Combine racemic ethyl 3-hydroxybutyrate (e.g., 1 g, 7.6 mmol) and (R)-1,3-butanediol (e.g., 0.34 g, 3.9 mmol) in a reaction vessel.
-
Add CAL-B (e.g., 70 mg) to the mixture.
-
Gently shake or stir the mixture under reduced pressure (e.g., 80 mmHg) at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 6 hours).
-
After the reaction is complete, filter the mixture to remove the immobilized enzyme.
-
Evaporate the filtrate under reduced pressure to separate the unreacted ethyl (S)-3-hydroxybutyrate as the distillate from the desired (R)-3-hydroxybutyl (R)-3-hydroxybutyrate product.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate 1 | Racemic ethyl 3-hydroxybutyrate (1 g, 7.6 mmol) | [7] |
| Substrate 2 | (R)-1,3-butanediol (0.34 g, 3.9 mmol) | [7] |
| Enzyme | Candida antarctica lipase B (CAL-B) | [7] |
| Enzyme Loading | 70 mg | [7] |
| Temperature | 30°C | [7] |
| Pressure | 80 mmHg | [7] |
| Reaction Time | 6 hours | [7] |
| Yield of (R,R)-4 | 48% | [7] |
| Diastereomeric Ratio | >90% | [7] |
Protocol 2: General Synthesis of this compound via Esterification
This generalized protocol can be adapted for the synthesis of this compound from butyric acid and 1,3-butanediol.
Materials:
-
Butyric acid
-
1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Organic solvent (e.g., n-hexane, optional)
-
Molecular sieves (for water removal)
Equipment:
-
Reaction vessel with a condenser
-
Shaking incubator or stirred reactor
-
Temperature control system
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve butyric acid and 1,3-butanediol in an organic solvent (if used). A typical molar ratio of butyric acid to alcohol is 1:2.
-
Add immobilized CAL-B to the reaction mixture.
-
Add molecular sieves to remove water produced during the esterification, which helps to drive the reaction towards product formation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with agitation for a period of 1 to 30 hours.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or titration of the remaining acid.
-
Once the desired conversion is achieved, stop the reaction by filtering off the enzyme.
-
The product can be purified from the reaction mixture by distillation or chromatography.
Quantitative Data from a Related Esterification:
The following data is for the lipase-catalyzed esterification of butyric acid with butanol and can be used as a starting point for optimization.[8]
| Parameter | Value | Reference |
| Butyric Acid Concentration | 0.16 M | [8] |
| Butanol Concentration | 0.33 M | [8] |
| Enzyme | Various lipases can be tested | [8] |
| Enzyme Loading | 10 mg | [8] |
| Temperature | 50°C | [8] |
| Reaction Time | Up to 120 minutes for activity assay | [8] |
Experimental Workflow
Conclusion
The enzymatic synthesis of this compound using lipases, particularly CAL-B, presents a robust and environmentally friendly method for producing this valuable compound. The provided protocols offer a solid foundation for researchers and drug development professionals to synthesize and explore the applications of this compound and its derivatives. The high selectivity of lipases also opens up possibilities for producing specific enantiomers, which are crucial for many pharmaceutical applications. Further optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme loading can lead to improved yields and process efficiency.
References
- 1. US20140308719A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2010127319A3 - Organisms for the production of 1,3-butanediol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Transesterification Methods in Ketone Ester Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various transesterification methods for the synthesis of ketone esters, which are valuable intermediates in pharmaceutical and chemical research. This document outlines detailed experimental protocols, comparative data on different catalytic systems, and visualizations of the reaction workflows.
Introduction to Transesterification of Ketone Esters
Transesterification is a crucial organic transformation for the synthesis of esters by exchanging the alkoxy group of an existing ester with another alcohol. In the context of ketone esters, particularly β-keto esters, this reaction is highly valuable as it allows for the modification of commercially available starting materials like ethyl acetoacetate into a diverse range of esters.[1][2][3][4] These products serve as key building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients.[2] The reaction is typically catalyzed by acids, bases, enzymes, or heterogeneous catalysts, each offering distinct advantages in terms of substrate scope, reaction conditions, and environmental impact.[1][4]
Comparative Data of Catalytic Systems
The choice of catalyst is critical in the transesterification of ketone esters and significantly influences reaction efficiency, selectivity, and conditions. Below is a summary of quantitative data for several common catalytic systems.
Table 1: Lewis Acid Catalyzed Transesterification of β-Keto Esters
| Catalyst | β-Keto Ester | Alcohol | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitrobenzeneboronic acid | Ethyl acetoacetate | Benzyl alcohol | 2.5 | Toluene | Reflux | 5 | 97 | [1][2] |
| 3-Nitrobenzeneboronic acid | Methyl acetoacetate | n-Butanol | 2.5 | Toluene | Reflux | 10 | 78 | [1] |
| Boric acid | Ethyl acetoacetate | Cyclohexanol | 10 | o-xylene | Reflux | 5 | 99 | [5] |
| Silica-supported Boric acid | Methyl acetoacetate | Benzyl alcohol | 8.3 | Solvent-free | 100 | 5 | 95 | [3] |
Table 2: Base and Heterogeneous Catalyzed Transesterification of β-Keto Esters
| Catalyst | β-Keto Ester | Alcohol | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(Dimethylamino)pyridine (4-DMAP) | Ethyl acetoacetate | (-)-Menthol | 30 mol% | Toluene | Reflux | - | 83 | [1] |
| Montmorillonite K-10 | Ethyl acetoacetate | Benzyl alcohol | - | Toluene | Reflux | 2 | 93 | [4] |
| Montmorillonite K-10 | Methyl acetoacetate | Cyclohexanol | - | Toluene | Reflux | 2.5 | 91 | [4] |
Table 3: Enzymatic Transesterification of β-Keto Esters
| Enzyme | β-Keto Ester | Alcohol | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Candida antarctica Lipase B (CALB) | Ethyl acetoacetate | Benzyl alcohol | Solvent-free | 40 | 8 | >90 | |
| Candida antarctica Lipase B (CALB) | Methyl 3-oxopentanoate | 1-Hexanol | Solvent-free | 40 | 8 | >90 |
Experimental Protocols
The following are detailed methodologies for key transesterification reactions.
Protocol 1: Lewis Acid Catalysis using 3-Nitrobenzeneboronic Acid
This protocol describes the transesterification of ethyl acetoacetate with benzyl alcohol.
Materials:
-
Ethyl acetoacetate
-
Benzyl alcohol
-
3-Nitrobenzeneboronic acid
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (10 mmol, 1.30 g), benzyl alcohol (12 mmol, 1.30 g), and 3-nitrobenzeneboronic acid (0.25 mmol, 42 mg).
-
Add 20 mL of toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 5 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with 30 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure benzyl acetoacetate.
Protocol 2: Heterogeneous Catalysis using Montmorillonite K-10 Clay
This protocol details the transesterification of ethyl acetoacetate using an environmentally benign clay catalyst.
Materials:
-
Ethyl acetoacetate
-
Benzyl alcohol
-
Montmorillonite K-10 clay
-
Toluene
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Activate the Montmorillonite K-10 clay by heating at 120 °C for 3 hours under vacuum.
-
In a 50 mL round-bottom flask, place ethyl acetoacetate (5 mmol, 0.65 g), benzyl alcohol (6 mmol, 0.65 g), and activated Montmorillonite K-10 clay (0.5 g).
-
Add 15 mL of toluene to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with efficient stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the clay catalyst and wash the clay with a small amount of toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting product is often of high purity, but can be further purified by distillation or column chromatography if necessary.
Protocol 3: Enzymatic Catalysis using Candida antarctica Lipase B (CALB)
This protocol outlines a solvent-free approach for the transesterification of a β-keto ester.
Materials:
-
Ethyl acetoacetate
-
1-Hexanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Round-bottom flask
-
Vacuum pump or rotary evaporator
-
Shaking incubator or magnetic stirrer with heating
-
Filtration setup
-
Dichloromethane or other suitable solvent for filtration
Procedure:
-
In a 25 mL round-bottom flask, combine ethyl acetoacetate (10 mmol, 1.30 g) and 1-hexanol (5 mmol, 0.51 g).
-
Add immobilized CALB (typically 10% w/w of the limiting reagent, in this case, 50 mg).
-
Heat the mixture to 40 °C with gentle shaking or stirring under reduced pressure (e.g., using a rotary evaporator without rotation but with vacuum) to remove the ethanol formed during the reaction.
-
Continue the reaction for 8-24 hours, monitoring the progress by Gas Chromatography (GC) or TLC.
-
Once the reaction is complete, add a suitable solvent like dichloromethane to dilute the mixture.
-
Filter off the enzyme. The enzyme can be washed with the solvent and reused.
-
Evaporate the solvent from the filtrate to obtain the product, hexyl acetoacetate. Further purification can be achieved by vacuum distillation.
Visualizations
General Transesterification Workflow
Caption: General workflow for the synthesis of ketone esters via transesterification.
Proposed Mechanism for Boric Acid Catalyzed Transesterification
Caption: Postulated mechanism for boric acid-catalyzed transesterification of a β-keto ester.
References
- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [cora.ucc.ie]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
Application Note: Quantitative Analysis of 3-Hydroxybutyl butanoate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 3-Hydroxybutyl butanoate (also known as ketone ester) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and a reverse-phase chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and research investigating the metabolic effects of exogenous ketones. The described method demonstrates high accuracy, precision, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals.
Introduction
This compound is an exogenous ketone ester that serves as a precursor to the ketone body beta-hydroxybutyrate (BHB).[1][2] Upon ingestion, it is hydrolyzed into BHB and 1,3-butanediol, leading to a rapid and sustained state of nutritional ketosis.[1] The ability to accurately measure the concentration of this compound and its metabolites in plasma is crucial for understanding its pharmacokinetic profile and physiological effects.[2][3] This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity for bioanalytical applications.
Experimental Workflow
A graphical representation of the analytical workflow is provided below.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., 13C-labeled this compound)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (with anticoagulant, e.g., EDTA or heparin)[4]
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
A sensitive and selective LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A reverse-phase C18 analytical column.
Sample Preparation Protocol
-
Thaw Plasma Samples: Allow frozen plasma samples to thaw completely at room temperature or on ice.
-
Aliquoting: Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to each tube. The use of a stable isotope-labeled internal standard is recommended to ensure accurate quantification.[5]
-
Protein Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 400 µL) to precipitate plasma proteins.
-
Vortexing: Vortex mix the samples thoroughly for approximately 30 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following table summarizes the recommended liquid chromatography parameters.
| Parameter | Condition |
| Column | C18, e.g., 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 5 |
| 3.0 | 5 |
Table 2: Chromatographic Gradient
Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound and its internal standard need to be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 161.1 | 89.1 |
| Internal Standard (IS) | To be determined | To be determined |
Table 3: Mass Spectrometry Parameters
Method Validation Summary
A summary of typical method validation parameters is provided below. The intra- and inter-day accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should be <15%.[1][2]
| Parameter | Typical Result |
| Linearity Range | 10 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy | 90 - 110% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Table 4: Method Validation Summary
Signaling Pathway and Metabolism
The metabolic pathway of this compound is illustrated below.
Caption: Metabolic pathway of this compound.
Discussion
The presented LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential for studies involving a large number of samples. The use of a C18 column provides good retention and separation of the analyte from endogenous plasma components.[1][2] Tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, minimizing potential interferences. The validation results demonstrate that the method is accurate, precise, and robust for its intended purpose. This application note serves as a comprehensive guide for researchers and scientists in the field of ketone metabolism and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quantitative-determination-of-r-3-hydroxybutyl-r-3-hydroxybutyrate-ketone-ester-and-its-metabolites-beta-hydroxybutyrate-1-3-butanediol-and-acetoacetate-in-human-plasma-using-lc-ms - Ask this paper | Bohrium [bohrium.com]
- 4. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood. | Semantic Scholar [semanticscholar.org]
- 5. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Quantification of 3-Hydroxybutyl Butanoate Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of the primary metabolites of 3-hydroxybutyl butanoate in human plasma using gas chromatography-mass spectrometry (GC-MS). This compound, a ketone monoester, is rapidly hydrolyzed in vivo to (R)-3-hydroxybutyrate and (R)-1,3-butanediol.[1][2] This methodology provides a comprehensive protocol for the simultaneous extraction, derivatization, and quantification of these key metabolites, which are of significant interest in metabolic research, nutritional science, and the development of ketogenic therapies. The protocol employs a protein precipitation extraction followed by silylation derivatization to ensure the volatility and thermal stability of the analytes for GC-MS analysis.
Introduction
This compound is an exogenous ketone ester designed to induce a state of nutritional ketosis, which has potential therapeutic applications in a variety of metabolic and neurological disorders. Upon ingestion, it is rapidly metabolized by esterases into (R)-3-hydroxybutyrate, a primary ketone body, and (R)-1,3-butanediol, which is subsequently converted in the liver to (R)-3-hydroxybutyrate and acetoacetate.[2] Accurate quantification of these metabolites in biological matrices such as plasma is crucial for pharmacokinetic studies and for understanding the metabolic fate and efficacy of the parent compound. Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of small, volatile molecules and, with appropriate derivatization, is highly suitable for the analysis of these hydroxy acids and diols.
Metabolic Pathway of this compound
The metabolic cascade of this compound begins with its rapid hydrolysis, followed by the entry of its metabolites into established endogenous metabolic pathways.
Experimental Protocols
Materials and Reagents
-
(R)-3-Hydroxybutyrate sodium salt (Sigma-Aldrich)
-
(R)-1,3-Butanediol (Sigma-Aldrich)
-
(R)-3-Hydroxybutyrate-d4 (d4-BHB) (Internal Standard)
-
1,3-Butanediol-d6 (d6-BD) (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Sigma-Aldrich)
-
Human plasma (pooled, drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts (250 µL)
Experimental Workflow
The overall experimental workflow for the GC-MS quantification of this compound metabolites is depicted below.
Sample Preparation
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution containing d4-BHB (10 µg/mL) and d6-BD (10 µg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.
-
Vortex the mixture for 10 seconds and incubate at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.[3]
-
After incubation, cool the sample to room temperature and transfer the derivatized sample to a GC vial with a 250 µL insert for analysis.
GC-MS Instrumentation and Conditions
The following GC-MS parameters are recommended and can be optimized for the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 60°C for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
| Analyte (TMS Derivative) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| (R)-3-Hydroxybutyrate | 117 | 175, 233 |
| d4-(R)-3-Hydroxybutyrate | 120 | 179, 237 |
| (R)-1,3-Butanediol | 117 | 131, 219 |
| d6-(R)-1,3-Butanediol | 120 | 135, 223 |
Quantitative Data
The following tables summarize typical quantitative data obtained using similar methodologies. Note that the data for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its metabolites are primarily from LC-MS/MS studies, as specific GC-MS quantitative data for the intact ester is limited due to its rapid in-vivo hydrolysis.
Table 1: Plasma Concentrations of this compound Metabolites
| Analyte | Concentration Range (µM) | Biological State | Reference |
| (R)-3-Hydroxybutyrate | 50 - 3300 | Post-ingestion of Ketone Ester | [1] |
| (R)-1,3-Butanediol | 20 - 1000+ | Post-ingestion of Ketone Ester | [4] |
| (R)-3-Hydroxybutyrate | 59 (± 46) | Fasting | [5] |
| (R)-3-Hydroxybutyrate | 62 (± 72) | Fasting | [5] |
Table 2: Method Validation Parameters (LC-MS/MS data for reference)
| Parameter | (R)-3-Hydroxybutyrate | (R)-1,3-Butanediol | Reference |
| Linearity (R²) | >0.99 | >0.99 | [4] |
| Intra-day Precision (%CV) | <15% | <15% | [4] |
| Inter-day Precision (%CV) | <15% | <15% | [4] |
| Extraction Recovery | 65.1 - 119% | 65.1 - 119% | [4] |
| LLOQ | 0.05 mM | 0.02 mM | [1] |
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of the primary metabolites of this compound in human plasma. The protocol, involving protein precipitation followed by silylation derivatization, is straightforward and effective for preparing samples for GC-MS analysis. This methodology is a valuable tool for researchers and scientists in the fields of drug development and metabolic research, enabling the accurate assessment of pharmacokinetic profiles and metabolic effects of exogenous ketone esters.
References
- 1. Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Induction of Nutritional Ketosis with (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nutritional ketosis is a metabolic state characterized by elevated levels of ketone bodies in the blood, typically achieved through a high-fat, low-carbohydrate ketogenic diet or prolonged fasting.[1][2] Exogenous ketone supplements offer a direct method to induce ketosis without the need for strict dietary restrictions.[1] One such supplement is the ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which has been shown to be a safe and effective means of rapidly elevating blood ketone levels.[1][3] This document provides detailed application notes and protocols for inducing nutritional ketosis using (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, based on findings from preclinical and clinical studies.
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is an ester that is hydrolyzed in the body to yield (R)-3-hydroxybutyrate (β-hydroxybutyrate or βHB) and (R)-1,3-butanediol. The liver then metabolizes (R)-1,3-butanediol into acetoacetate and additional β-hydroxybutyrate.[4][5] This dual release of ketone bodies leads to a rapid and sustained elevation of circulating ketone levels.[3][4]
Data Presentation
The following tables summarize the quantitative data on the induction of nutritional ketosis using (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from various studies.
Table 1: Pharmacokinetics of a Single Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Human Adults [1][3]
| Dose (mg/kg body weight) | Peak Plasma βHB (mM) | Peak Plasma Acetoacetate (mM) | Time to Peak Ketone Levels (hours) | βHB Elimination Half-life (hours) | Acetoacetate Elimination Half-life (hours) |
| 140 | Data not specified | Data not specified | 1-2 | 0.8-3.1 | 8-14 |
| 357 | Data not specified | Data not specified | 1-2 | 0.8-3.1 | 8-14 |
| 714 | 3.30 | 1.19 | 1-2 | 0.8-3.1 | 8-14 |
Table 2: Repeated Dosing of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Human Adults [1][3]
| Dose (mg/kg body weight) | Dosing Frequency | Total Daily Dose (g/kg) | Observations |
| 140 | Three times daily for 5 days | 0.42 | Generally well-tolerated. |
| 357 | Three times daily for 5 days | 1.07 | Generally well-tolerated. |
| 714 | Three times daily for 5 days | 2.14 | Generally well-tolerated; some gastrointestinal effects reported with large volumes of milk-based drink. |
Table 3: Effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Male Sprague Dawley Rats [6]
| Administration Method | Dose | Peak Blood βHB (mmol/L) | Time to Peak βHB (minutes) |
| Oral Gavage | 0.5 ml/kg | 1.03 ± 0.14 | 30 |
| Oral Gavage | 0.5 ml/kg | 0.96 ± 0.16 | 60 |
| Oral Gavage | 0.5 ml/kg | 0.71 ± 0.11 | 120 |
Experimental Protocols
Protocol 1: Induction and Monitoring of Acute Nutritional Ketosis in Humans
This protocol is based on the methodology described in the study of healthy adult subjects.[3]
1. Subject Eligibility:
-
Inclusion Criteria: Healthy adult volunteers.
-
Exclusion Criteria: Medical illness, allergy to milk protein, lactose intolerance, history of alcoholism or drug abuse, use of prescription or over-the-counter medications (excluding nutritional supplements for non-therapeutic indications), tobacco use in excess of five cigarettes per day within one month prior to dosing, or consumption of a ketogenic diet within 30 days prior to dosing.[3]
2. Materials:
-
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate
-
Meal replacement drink (e.g., milk-based)
-
Blood collection tubes (e.g., EDTA)
-
Centrifuge
-
Equipment for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis.[3][7]
3. Procedure:
-
Dose Preparation: Prepare the desired dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (e.g., 140, 357, or 714 mg/kg body weight) mixed into a meal replacement drink.[3]
-
Administration: Administer the drink to subjects who have fasted overnight.
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at regular intervals post-administration (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[3]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Ketone Body Analysis: Determine plasma concentrations of β-hydroxybutyrate and acetoacetate using a validated GC-MS or LC-MS method.[3][7] The lower limit of quantification should be around 0.05 mM for both analytes.[3]
-
Safety Monitoring: Monitor subjects for adverse events, and measure vital signs at regular intervals post-dosing.[3]
Protocol 2: Chronic Administration in a Preclinical Rat Model
This protocol is adapted from a study investigating the neuroprotective effects of the ketone ester in rats.[6]
1. Animals:
-
Male Sprague Dawley rats.
2. Materials:
-
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate
-
Drinking water
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
-
Point-of-care blood ketone meter or laboratory-based assay.
3. Procedure:
-
Dosing Regimen:
-
Blood Ketone Monitoring:
-
For acute dose-response, collect blood samples from the tail vein at baseline and at various time points after oral gavage (e.g., 30, 60, 120 minutes).[6]
-
Measure blood β-hydroxybutyrate levels using a validated method.
-
-
Long-term Administration: Continue the daily dosing regimen for the duration of the study (e.g., 30 days).[6]
-
Behavioral and Pathological Assessments: Conduct relevant behavioral tests and post-mortem tissue analysis to assess the therapeutic effects of the induced ketosis.
Visualizations
Metabolic Pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The role of β-hydroxybutyrate testing in ketogenic metabolic therapies [frontiersin.org]
- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
- 5. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Hydroxybutyl butanoate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyl butanoate (3-HBB), also known as ketone monoester, is a synthetically produced compound designed to induce a state of nutritional ketosis. Upon ingestion, 3-HBB is hydrolyzed in the gut and liver into two molecules of the ketone body, D-β-hydroxybutyrate (βHB), and R-1,3-butanediol, which is then converted to βHB in the liver.[1][2] This controlled elevation of circulating ketone bodies offers a therapeutic and research advantage over the restrictive and often challenging ketogenic diet.[1] In neuroscience, 3-HBB is gaining significant attention for its potential neuroprotective effects in various pathological conditions, including neurodegenerative diseases and traumatic brain injury.
The primary mechanism of 3-HBB's action in the brain is through its metabolic product, βHB. As an alternative energy substrate to glucose, βHB can bypass deficits in cerebral glucose metabolism, a common feature in many neurological disorders.[1] Beyond its role as an energy source, βHB also functions as a signaling molecule, exhibiting anti-inflammatory, antioxidant, and epigenetic modulatory properties.[3][4][5] These multifaceted effects make 3-HBB a promising tool for neuroscience research and a potential therapeutic agent.
Applications in Neuroscience Research
-
Neurodegenerative Diseases: Studies in animal models of Alzheimer's disease have shown that administration of 3-HBB can reduce amyloid-β plaque formation and microgliosis.[6][7] This suggests a potential role in mitigating the pathological hallmarks of the disease.
-
Traumatic Brain Injury (TBI): In a rat model of controlled cortical impact (CCI), daily administration of 3-HBB was found to attenuate neurobehavioral deficits.[6][8] This highlights its potential in ameliorating the secondary injury cascade following TBI.
-
General Neuroprotection: The metabolic and signaling properties of βHB suggest broader applications in conditions involving neuronal stress and energy deficits.
Quantitative Data
Pharmacokinetic Parameters of this compound (as measured by βHB levels)
| Species | Administration Route | Dose | Cmax (mM) | Tmax (h) | Elimination Half-life (h) | Reference |
| Human | Oral | 140 mg/kg | ~0.5 | 1-2 | 0.8-3.1 | [1] |
| Human | Oral | 357 mg/kg | ~1.5 | 1-2 | 0.8-3.1 | [1] |
| Human | Oral | 714 mg/kg | 3.30 | 1-2 | 0.8-3.1 | [1] |
| Rat | Oral Gavage | 5 g/kg | ~3.5 | ~0.5 | ~0.53 | [9] |
| Rat | Oral Gavage | 0.5 ml/kg | 1.03 ± 0.14 | 0.5 | Not Reported | [8] |
Efficacy Data of this compound in Animal Models
| Animal Model | Administration Protocol | Outcome Measure | Result | Reference |
| 5XFAD Mouse (Alzheimer's) | Ad libitum in drinking water | Amyloid-β plaque count | ~42% reduction | [7] |
| 5XFAD Mouse (Alzheimer's) | Ad libitum in drinking water | Microgliosis | Significant decrease | [7] |
| Rat (Controlled Cortical Impact) | 0.5 ml/kg/day oral gavage + 0.3% in drinking water | Neurobehavioral Severity Scale-Revised (NSS-R) | Score of 1.2 ± 0.4 (vs. 4.4 ± 0.5 in control) | [6][8] |
Experimental Protocols
In Vivo Administration of this compound in Rodents
1. Oral Gavage Administration
This protocol is adapted from studies investigating the effects of 3-HBB in a rat model of TBI.[8]
-
Materials:
-
This compound (3-HBB)
-
Vehicle (e.g., water)
-
Animal scale
-
Appropriate size gavage needles for the species (e.g., 16-18 gauge for rats)
-
Syringes
-
-
Procedure:
-
Weigh the animal to determine the correct dosage volume. A common dose used in rat studies is 0.5 ml/kg.[8]
-
Prepare the 3-HBB solution. For a 0.5 ml/kg dose, 3-HBB can be administered neat.
-
Gently restrain the animal. For rats, this can be done by firmly holding the animal while securing the head and neck.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the 3-HBB solution.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress post-administration.
-
2. Administration in Drinking Water
This method is suitable for chronic administration and is less stressful for the animals.[8]
-
Materials:
-
This compound (3-HBB)
-
Drinking water bottles
-
Graduated cylinders
-
-
Procedure:
-
Prepare a 0.3% (v/v) solution of 3-HBB in drinking water.[8] For example, to prepare 100 ml of the solution, add 0.3 ml of 3-HBB to 99.7 ml of drinking water.
-
Fill the animal's drinking water bottle with the prepared solution.
-
Provide the 3-HBB solution as the sole source of drinking water.
-
Monitor the volume of water consumed daily to estimate the dose of 3-HBB ingested.
-
Prepare fresh solutions regularly to ensure stability. The stability of 3-HBB in water at various pH levels and temperatures has been documented.[10]
-
In Vitro Assays with β-hydroxybutyrate
Since 3-HBB is rapidly converted to βHB, in vitro studies typically use sodium β-hydroxybutyrate.
1. Neuroprotection Assay using MTT
This protocol is a general guideline for assessing the neuroprotective effects of βHB against excitotoxicity in the HT22 hippocampal neuronal cell line.
-
Materials:
-
HT22 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Sodium β-hydroxybutyrate (βHB)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of βHB (e.g., 1, 5, 10 mM) for 24 hours.
-
Induce excitotoxicity by adding glutamate (e.g., 5 mM) to the wells (except for the control group) and incubate for another 24 hours.
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control group.
-
2. Metabolic Analysis using Seahorse XF Analyzer
This protocol provides a framework for assessing the impact of βHB on neuronal metabolism.
-
Materials:
-
Primary neurons or neuronal cell line (e.g., SH-SY5Y)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Sodium β-hydroxybutyrate (βHB)
-
Glucose, pyruvate, glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)
-
Seahorse XF Analyzer
-
-
Procedure:
-
Seed neurons in a Seahorse XF cell culture microplate and allow for differentiation and maturation.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, glutamine, and the desired concentration of βHB. Incubate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay protocol.
-
The analyzer will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis.
-
Signaling Pathways and Mechanisms of Action
Inhibition of NLRP3 Inflammasome
βHB has been shown to inhibit the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome, a key component of the innate immune system involved in neuroinflammation.[3] This inhibition is mediated by the prevention of potassium (K+) efflux from the cell, which is a critical step in NLRP3 activation.[3] By blocking this pathway, βHB can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18.[3]
Caption: βHB inhibits NLRP3 inflammasome activation.
HDAC Inhibition and Gene Expression
βHB is a known inhibitor of class I histone deacetylases (HDACs).[5] By inhibiting HDACs, βHB promotes histone acetylation, leading to a more open chromatin structure and increased transcription of certain genes. In the context of neuroscience, this has been shown to upregulate the expression of neuroprotective genes such as Brain-Derived Neurotrophic Factor (BDNF) and Foxo3a.[4][11]
Caption: βHB promotes neuroprotective gene expression.
Experimental Workflow: TBI Model and 3-HBB Treatment
The following diagram outlines a typical experimental workflow for investigating the therapeutic potential of 3-HBB in a rat model of traumatic brain injury.
Caption: Workflow for TBI study with 3-HBB.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avys.omu.edu.tr [avys.omu.edu.tr]
- 5. openjournals.utoledo.edu [openjournals.utoledo.edu]
- 6. The ketone ester, 3-hydroxybutyl-3-hydroxybutyrate, attenuates neurobehavioral deficits and improves neuropathology following controlled cortical impact in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 11. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxybutyl Butanoate in Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyl butanoate, a ketone ester, is emerging as a promising compound for enhancing cognitive function, particularly in the context of neurodegenerative diseases and brain injury. This document provides detailed application notes and experimental protocols based on current research to guide scientists in studying its efficacy and mechanisms of action. The primary ketone body, β-hydroxybutyrate (BHB), derived from the metabolism of this compound, serves as an alternative energy source for the brain, especially when glucose utilization is impaired.[1] Beyond its role in cerebral energetics, BHB exhibits neuroprotective effects through the modulation of inflammatory pathways and the expression of neurotrophic factors.
Mechanisms of Action
This compound exerts its cognitive-enhancing effects through several key mechanisms:
-
Alternative Energy Source: The brain can efficiently utilize ketone bodies like BHB for energy, which is particularly beneficial in conditions of reduced glucose metabolism, such as in Alzheimer's disease.[1]
-
Neuroinflammation Inhibition: BHB has been shown to inhibit the NLRP3 inflammasome, a key player in the inflammatory cascade associated with neurodegenerative diseases and traumatic brain injury.[2][3][4][5] This inhibition reduces the production of pro-inflammatory cytokines.[2][5]
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Studies have demonstrated that 3-hydroxybutyrate can increase the expression of BDNF, a crucial neurotrophin for neuronal survival, synaptic plasticity, and cognitive function.[6][7] This is mediated through the activation of the BDNF/TrkB signaling pathway.
Data Presentation
Pharmacokinetic Profile of this compound
The administration of this compound leads to a rapid and dose-dependent increase in blood β-hydroxybutyrate (BHB) levels.
| Study Population | Dose of this compound | Peak Plasma BHB Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| Healthy Adult Subjects | 140 mg/kg | ~1.09 mM·h (AUC) | 1-2 hours | [8][9] |
| Healthy Adult Subjects | 357 mg/kg | ~4.0 mM·h (AUC) | 1-2 hours | [8][9] |
| Healthy Adult Subjects | 714 mg/kg | 3.30 mM | 1-2 hours | [8][10] |
| Healthy Adult Subjects | 2 g | 0.266 ± 0.079 mM | 30 minutes | [11] |
| Healthy Adult Subjects | 4 g | 0.289 ± 0.077 mM | 45 minutes | [11] |
| Male Sprague Dawley Rats | 0.5 ml/kg (oral gavage) | 1.03 ± 0.14 mmol/L | 30 minutes | [12] |
Efficacy in Animal Models of Cognitive Impairment
Studies in animal models of Alzheimer's disease and Traumatic Brain Injury (TBI) have shown significant improvements in cognitive and neurological function following treatment with this compound.
| Animal Model | Treatment Group | Cognitive/Neurological Outcome Measure | Result | Reference |
| Traumatic Brain Injury (Rat) | CCI + Water | NSS-R Total Score | 4.4 ± 0.5 | [13][14] |
| Traumatic Brain Injury (Rat) | CCI + KE (0.5 ml/kg/day) | NSS-R Total Score | 1.2 ± 0.4 | [13][14] |
| Traumatic Brain Injury (Rat) | CCI + Water | NSS-R Motor Score | 2.9 ± 1.5 | [13][14] |
| Traumatic Brain Injury (Rat) | CCI + KE (0.5 ml/kg/day) | NSS-R Motor Score | 0.6 ± 0.7 | [13][14] |
| Traumatic Brain Injury (Rat) | CCI + Water | Lesion Volume (mm³) | 47 ± 11 | [13] |
| Traumatic Brain Injury (Rat) | CCI + KE (0.5 ml/kg/day) | Lesion Volume (mm³) | 10 ± 3 | [13] |
KE: Ketone Ester; CCI: Controlled Cortical Impact; NSS-R: Neurological Severity Scale-Revised.
Efficacy in Human Studies
Clinical studies in healthy subjects and individuals with cognitive impairment have also reported positive effects on cognitive function.
| Study Population | Treatment Group | Cognitive Test | Result | Reference |
| Healthy Subjects | 3.5 g 3-HB | Serial Arithmetic Test (Total Responses) | Significantly increased | [11] |
| Healthy Subjects | 3.5 g 3-HB | Serial Arithmetic Test (Correct Answers) | Significantly increased | [11] |
| Older Adults | Higher Butyrate Intake | Digit Symbol Substitution Test (DSST) | β = 1.60 (p < 0.05) | [15][16] |
| Older Adults | Higher Butyrate Intake | Animal Fluency Test (AFT) | β = 0.99 (p < 0.05) | [15][16] |
3-HB: 3-hydroxybutyrate.
Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease using the Morris Water Maze.
Materials:
-
This compound
-
Vehicle (e.g., water or appropriate solvent)
-
Transgenic Alzheimer's disease model mice (e.g., 5XFAD or APP/PS1) and wild-type littermates
-
Morris Water Maze apparatus (circular pool, platform, tracking software)
-
Animal gavage needles
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Treatment Administration:
-
Randomly assign mice to treatment (this compound) and control (vehicle) groups.
-
Administer this compound or vehicle daily via oral gavage at a predetermined dose (e.g., 0.5 g/kg body weight). The duration of treatment should be established based on the study design (e.g., 4 weeks).
-
-
Morris Water Maze Task:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool without the platform for 60 seconds.
-
Acquisition Phase (Days 2-6):
-
Place a hidden platform in one quadrant of the pool.
-
Conduct four trials per day for each mouse. For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.
-
Allow the mouse to search for the platform for a maximum of 60 seconds. If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform, guide it to the platform and allow it to stay for 15 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the tracking software.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
-
Data Analysis: Analyze escape latencies, path lengths, time in the target quadrant, and platform crossings using appropriate statistical methods (e.g., ANOVA, t-test).
Protocol 2: Evaluation of Anxiolytic Effects using the Elevated Plus Maze
Objective: To assess the anxiolytic-like effects of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
Mice
-
Elevated Plus Maze apparatus (two open arms, two closed arms)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation and Handling: Acclimate mice and handle them for several days prior to testing to reduce stress.[17]
-
Treatment Administration: Administer this compound or vehicle 30-60 minutes before the test.
-
Elevated Plus Maze Test:
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these percentages is indicative of an anxiolytic effect.
-
Protocol 3: Measurement of β-hydroxybutyrate (BHB) Levels in Blood
Objective: To quantify the concentration of BHB in plasma or serum following administration of this compound.
Materials:
-
Blood collection tubes (e.g., with EDTA or for serum)
-
Centrifuge
-
Commercially available BHB assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Blood Collection: Collect blood samples at various time points after administration of this compound (e.g., 0, 30, 60, 90, 120 minutes).
-
Plasma/Serum Preparation:
-
For plasma, centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) and collect the supernatant.
-
For serum, allow the blood to clot at room temperature for 30 minutes before centrifugation.
-
-
BHB Assay:
-
Follow the manufacturer's protocol for the chosen BHB assay kit.
-
Typically, this involves preparing standards and samples, adding a reaction mixture containing an enzyme that specifically reacts with BHB, incubating, and then measuring the absorbance or fluorescence at the specified wavelength.
-
-
Data Analysis: Calculate the BHB concentration in the samples by comparing their readings to the standard curve.
Protocol 4: Assessment of Neuroinflammation
Objective: To evaluate the effect of this compound on markers of neuroinflammation in brain tissue.
Materials:
-
Brain tissue from treated and control animals
-
Formalin or paraformaldehyde for fixation
-
Paraffin or cryostat for sectioning
-
Primary antibodies against inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes)
-
Secondary antibodies conjugated to a fluorescent tag or an enzyme (e.g., HRP)
-
Microscope (fluorescence or bright-field)
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Perfuse animals and fix the brains in 4% paraformaldehyde.
-
Process the brains for paraffin or cryosectioning.
-
Cut brain sections (e.g., 20-40 µm thick).
-
-
Immunohistochemistry/Immunofluorescence:
-
Deparaffinize and rehydrate sections if using paraffin-embedded tissue.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
For immunofluorescence, mount with a DAPI-containing medium. For immunohistochemistry, use a detection reagent (e.g., DAB) and counterstain.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify the staining intensity or the number of positive cells in specific brain regions using image analysis software.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. β-hydroxybutyrate suppresses NLRP3 inflammasome-mediated placental inflammation and lipopolysaccharide-induced fetal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxybutyrate regulates energy metabolism and induces BDNF expression in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Optimizing oral 3-hydroxybutyrate dosage using pharmacokinetic model to improve cognitive function and mood in healthy subjects [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The ketone ester, 3-hydroxybutyl-3-hydroxybutyrate, attenuates neurobehavioral deficits and improves neuropathology following controlled cortical impact in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Higher dietary butyrate intake is associated with better cognitive function in older adults: evidence from a cross-sectional study [frontiersin.org]
- 16. Higher dietary butyrate intake is associated with better cognitive function in older adults: evidence from a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ketone Esters in Athletic Performance Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Exogenous ketone supplements, particularly ketone esters (KE), are a class of compounds designed to induce a state of nutritional ketosis without the need for restrictive dietary practices like the ketogenic diet.[1] This is achieved by providing the body with an external source of ketone bodies, primarily beta-hydroxybutyrate (βHB).[1] In the context of athletic performance, the rationale for KE supplementation is multifaceted. It is proposed that by providing an alternative and potentially more efficient fuel source, KEs may spare endogenous carbohydrate stores (muscle glycogen), alter substrate metabolism, and influence signaling pathways related to recovery and adaptation.[2][3] However, the ergogenic effects of KEs are a subject of ongoing research, with studies reporting conflicting results ranging from performance improvements to detriments.[2][4] These application notes provide an overview of the quantitative data, experimental protocols, and underlying mechanisms associated with KE research in athletic performance.
Application Note 1: Effects on Endurance Performance
The primary application of ketone esters in athletic research has been to investigate their potential to enhance endurance performance. The central hypothesis is that by providing ketones as an alternative fuel, KEs can spare muscle glycogen, a rate-limiting fuel for prolonged, intense exercise.[3]
Data Presentation: Performance Metrics
The impact of KE supplementation on endurance performance is not yet conclusive, with results varying based on the type of ketone supplement (ester vs. salt), dosage, co-ingestion of other macronutrients, and the specific exercise protocol.[2] Ketone esters appear more effective at raising blood βHB levels than ketone salts.[5][6]
| Study (Example) | Participants | Ketone Ester Dose & Type | Exercise Protocol | Key Performance Finding | Blood βHB (Peak) |
| Cox et al. (2016) | Elite Cyclists | 573 mg/kg (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 1-hr steady-state cycling followed by a 30-min time trial | ~2% improvement (411m further distance) in time trial performance with KE + carbohydrates vs. carbohydrates alone.[5] | ~3.0-3.5 mM[1][2] |
| McCarthy et al. (2023) | Trained Cyclists | 0.35 g/kg (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 15-min warm-up followed by a 20-min time trial | ~2.4% decrease in mean power output with KE vs. placebo.[7] | ~2.0 mM[7] |
| Poffé et al. (with NaHCO₃) | Trained Cyclists | Ketone Ester + Sodium Bicarbonate | Time trial | ~5% improvement in time trial performance compared to placebo, bicarbonate, or KE alone.[2] | Not specified |
| Evans et al. (2019) | Runners | Ketone Monoester | 10-km running time trial | No benefit on performance.[2] | Not specified |
Experimental Protocol: Cycling Time-Trial Performance
This protocol is a composite based on methodologies from key studies investigating the effect of KEs on cycling performance.[7][8]
1. Participant Recruitment:
-
Recruit trained, competitive cyclists (e.g., VO₂peak > 60 ml·kg⁻¹·min⁻¹) who are actively training (>5 hours/week).[7]
-
Participants should undergo a baseline assessment including peak oxygen uptake (VO₂peak) and a familiarization trial of the performance test.
2. Study Design:
-
Employ a randomized, triple-blind, placebo-controlled crossover design.[7]
-
Each participant will complete at least two experimental trials: one with the ketone ester supplement and one with a taste- and calorie-matched placebo.
-
A washout period of at least 5-7 days should be implemented between trials.
3. Pre-Trial Standardization:
-
Participants replicate their diet and exercise for the 24 hours preceding each experimental trial to ensure consistency.[7]
-
Participants arrive at the laboratory after a standardized meal or in a fasted state, depending on the research question.
4. Supplementation:
-
Ketone Ester (KE): Administer a dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, for example, 0.35 g/kg of body mass.[7]
-
Placebo (PL): A non-ketogenic, isocaloric, and taste-matched beverage.
-
Ingestion should occur 30-60 minutes prior to the start of the warm-up to allow for absorption and elevation of blood βHB levels.[6][7]
5. Experimental Procedure:
-
Pre-Exercise: Collect a baseline venous blood sample to measure βHB, glucose, and lactate concentrations.[7]
-
Warm-up: A standardized warm-up protocol (e.g., 15 minutes at a self-selected or prescribed intensity).[7]
-
Performance Test: A 20-minute time trial on a calibrated cycle ergometer. The only feedback provided to the participant should be elapsed time.[7] Key metrics to record are mean power output, distance covered, and heart rate.
-
Post-Exercise: Collect additional blood samples immediately post-exercise and during recovery.
Visualization: Experimental Workflow
Application Note 2: Metabolic and Signaling Mechanisms
Beyond serving as a simple fuel source, ketone bodies, particularly βHB, have profound effects on metabolism and cellular signaling. These effects may underpin their potential influence on both performance and recovery.
Data Presentation: Metabolic Markers
KE supplementation significantly alters the metabolic environment during exercise.
| Study (Example) | Condition | Blood Glucose | Blood Lactate | IMTG Oxidation | Muscle Glycogen Utilization |
| Cox et al. (2016) | KE + CHO vs. CHO | Lower | Lower | Increased | Decreased (spared)[2][6] |
| Vandoorne et al. (2017) | KE Post-Exercise | No significant effect | Lower post-exercise | Not Measured | Not Measured |
| General Finding[9] | KE vs. Placebo | Generally Lowered | Generally Lowered | Increased[6] | Generally Decreased (spared)[3] |
Signaling Pathways of Interest
-
Metabolic Regulation (Glycogen Sparing): By providing a readily available fuel, KEs can reduce the reliance on glycolysis, thereby lowering lactate production and sparing muscle glycogen.[10][11] This is a primary proposed mechanism for performance enhancement in endurance events.
-
HDAC Inhibition: βHB is a known inhibitor of class I histone deacetylases (HDACs).[1][12] By inhibiting HDACs, βHB can increase histone acetylation, leading to changes in gene expression.[12] This pathway is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2, which could be beneficial for recovery and adaptation.[12]
-
mTORC1 Signaling: Some research suggests that KEs, when consumed post-exercise, may enhance the activation of mTORC1, a key regulator of muscle protein synthesis.[5][13] However, this effect did not necessarily translate to increased glycogen resynthesis in the same study.[13] The potential for KEs to promote an anabolic environment post-exercise is an active area of investigation.
Visualization: βHB as a Signaling Molecule
Protocol: Post-Exercise Recovery Analysis
This protocol outlines a method to study the effects of KEs on post-exercise recovery markers, adapted from Vandoorne et al. (2017).[13]
1. Participant & Study Design:
-
Follows the same principles as the performance protocol (trained individuals, randomized, crossover design).
2. Exercise Bout:
-
Implement a glycogen-depleting exercise protocol. This could involve a combination of steady-state cycling and high-intensity intervals to ensure significant muscle glycogen utilization.
3. Recovery & Supplementation:
-
Immediately post-exercise, provide a standardized recovery beverage containing carbohydrates and protein.
-
In the experimental condition, add a dose of KE to the recovery beverage. The placebo group receives an isocaloric, non-ketogenic addition.
-
Administer supplements intermittently (e.g., every 60 minutes) for the first few hours of a 5-hour recovery period.[14]
4. Muscle Biopsy:
-
Obtain muscle biopsies from the vastus lateralis at key time points:
-
Immediately post-exercise (new incision).
-
After the recovery period (e.g., at 5 hours).
-
-
Immediately freeze biopsy samples in liquid nitrogen for later analysis.
5. Analysis:
-
Glycogen Content: Analyze muscle tissue for glycogen concentration to assess resynthesis rates.
-
Signaling Proteins: Use Western blotting to measure the phosphorylation status of key signaling proteins, such as:
-
Blood Analysis: Analyze blood samples collected throughout the recovery period for βHB, glucose, lactate, and insulin concentrations.
Disclaimer: The protocols and data presented are for informational and research purposes only. The efficacy and safety of ketone esters for athletic performance are still under investigation, and researchers should consult primary literature and adhere to all ethical guidelines for human research.
References
- 1. Metabolism of ketone bodies during exercise and training: physiological basis for exogenous supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective: Ketone Supplementation in Sports—Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mysportscience.com [mysportscience.com]
- 5. ketone.com [ketone.com]
- 6. youtube.com [youtube.com]
- 7. journals.humankinetics.com [journals.humankinetics.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. examine.com [examine.com]
- 10. researchgate.net [researchgate.net]
- 11. search.library.smu.edu.sg [search.library.smu.edu.sg]
- 12. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Intake of a Ketone Ester Drink during Recovery from Exercise Promotes mTORC1 Signaling but Not Glycogen Resynthesis in Human Muscle [frontiersin.org]
Application Notes and Protocols: 3-Hydroxybutyl Butanoate as a Tool for Studying Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyl butanoate (3-HBB), scientifically known as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is a ketone monoester that serves as a potent and orally available precursor to the ketone body D-β-hydroxybutyrate (βHB). This compound is gaining significant traction as a research tool for investigating the pathophysiology of various metabolic diseases and for the development of novel therapeutic strategies. Upon ingestion, 3-HBB is hydrolyzed into its constituent components: (R)-3-hydroxybutyrate and (R)-1,3-butanediol. The liver then metabolizes (R)-1,3-butanediol into acetoacetate and additional (R)-3-hydroxybutyrate.[1] This rapid and efficient conversion allows for the induction of a state of nutritional ketosis, characterized by elevated levels of ketone bodies in the blood, without the need for a stringent ketogenic diet.[1][2]
These application notes provide a comprehensive overview of the use of 3-HBB in metabolic disease research, including its mechanism of action, protocols for in vivo and in vitro studies, and quantitative data on its metabolic effects.
Mechanism of Action
3-HBB exerts its effects primarily through the actions of its metabolic product, βHB, which functions as both an alternative energy substrate and a signaling molecule.
-
Alternative Energy Source: In states of low glucose availability, such as fasting or during a ketogenic diet, ketone bodies become a crucial energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[3] βHB is converted back to acetyl-CoA, which then enters the citric acid cycle to produce ATP.[3] This provides a more metabolically efficient energy source compared to glucose.[2]
-
Signaling Molecule: βHB has been shown to modulate various signaling pathways implicated in metabolic diseases:
-
Histone Deacetylase (HDAC) Inhibition: βHB is a potent inhibitor of class I histone deacetylases.[3] This leads to histone hyperacetylation and subsequent changes in gene expression, including the upregulation of genes involved in antioxidant and anti-inflammatory responses.
-
G-Protein Coupled Receptor (GPCR) Agonism: βHB is a ligand for the hydroxycarboxylic acid receptor 2 (HCAR2) and the free fatty acid receptor 3 (FFAR3).[4] Activation of these receptors can lead to a reduction in lipolysis and inflammation.
-
NLRP3 Inflammasome Inhibition: βHB has been shown to inhibit the activation of the NLRP3 inflammasome, a key player in the inflammatory response associated with many metabolic diseases.
-
Data Presentation
The following tables summarize the quantitative data from studies administering (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Table 1: Pharmacokinetics of a Single Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Humans [1][2]
| Dose (mg/kg body weight) | Peak Plasma βHB (mM) | Time to Peak Plasma βHB (hours) | Peak Plasma Acetoacetate (mM) | Time to Peak Plasma Acetoacetate (hours) | βHB Elimination Half-life (hours) | Acetoacetate Elimination Half-life (hours) |
| 140 | ~0.6 | 1-2 | ~0.2 | 1-2 | 0.8 - 3.1 | 8 - 14 |
| 357 | ~1.0 | 1-2 | ~0.5 | 1-2 | 0.8 - 3.1 | 8 - 14 |
| 714 | 3.30 | 1-2 | 1.19 | 1-2 | 0.8 - 3.1 | 8 - 14 |
Table 2: Effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate on Blood Metabolites in Male Sprague Dawley Rats [5]
| Treatment Group | Dose | Peak Blood βHB (mmol/L) | Time to Peak Blood βHB (minutes) |
| Control (Water) | N/A | Baseline | N/A |
| KE Supplementation | 0.5 ml/kg (oral gavage) | 1.03 ± 0.14 | 30 |
| 0.96 ± 0.16 | 60 | ||
| 0.71 ± 0.11 | 120 |
Experimental Protocols
In Vivo Study: Neuroprotective Effects in a Rat Model of Traumatic Brain Injury (TBI)[5][6]
Objective: To assess the neuroprotective effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (KE) in a controlled cortical impact (CCI) model of TBI in rats.
Materials:
-
Male Sprague Dawley rats
-
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (KE)
-
Oral gavage needles
-
Controlled cortical impact device
-
Anesthesia (e.g., isoflurane)
-
Standard rodent chow and water
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
TBI Induction:
-
Anesthetize the rat using isoflurane.
-
Perform a craniotomy over the desired cortical region.
-
Induce a moderate TBI using a controlled cortical impact device.
-
Suture the incision.
-
Sham-operated animals will undergo the same surgical procedure without the cortical impact.
-
-
KE Administration:
-
Immediately following surgery, administer KE (0.5 ml/kg) or vehicle (water) via oral gavage.
-
Continue daily oral gavage for the duration of the study (e.g., 30 days).
-
Supplement the drinking water with 0.3% (v/v) KE to ensure continuous exposure.
-
-
Behavioral Testing:
-
Perform behavioral tests (e.g., Neurobehavioral Severity Scale-Revised) at baseline and at specified time points post-injury to assess motor and sensory function.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline followed by paraformaldehyde.
-
Collect brain tissue for histological analysis, including lesion volume measurement and immunohistochemical staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
In Vitro Study: Assessing the Effect of 3-Hydroxybutyrate on Neuronal Cell Viability[7][8]
Objective: To determine the effect of 3-hydroxybutyrate (3HB) on the viability of neuronal cells under conditions of glucose deprivation.
Materials:
-
HT22 mouse hippocampal neuronal cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with and without glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-Hydroxybutyrate (sodium salt)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Seeding:
-
Seed HT22 cells into 96-well plates at a density of 4,000 cells/well and allow them to attach for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the standard growth medium with glucose-free DMEM.
-
Add 3HB at various concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µmol/L) to the wells.
-
Incubate for different durations (e.g., 6, 12, 18, 24, 30 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Mandatory Visualizations
Caption: Metabolic fate of orally administered this compound.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell Culture Studies Using 3-Hydroxybutyl butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyl butanoate, a ketone monoester, serves as a precursor to the ketone body D-β-hydroxybutyrate (3-HB). In cell culture studies, it is utilized to investigate the cellular effects of ketosis, a metabolic state characterized by elevated ketone body levels. 3-HB is not only an alternative energy substrate to glucose but also a signaling molecule with pleiotropic effects, including the inhibition of histone deacetylases (HDACs), modulation of oxidative stress, and influence on gene expression.[1][2] These properties make this compound a valuable tool for research in oncology, neurobiology, and metabolic diseases.
These application notes provide a summary of the effects of this compound's active metabolite, 3-HB, on various cell lines and detailed protocols for relevant in vitro assays.
Data Presentation
The following tables summarize the quantitative effects of 3-hydroxybutyrate (3-HB) on different cell lines as reported in various studies.
Table 1: Effects of 3-Hydroxybutyrate on Cancer Cell Lines
| Cell Line | Cancer Type | 3-HB Concentration | Observed Effect | Quantitative Data | Reference |
| SW480 | Colon Cancer | 30-60 mM | Inhibition of cell proliferation | Dose-dependent decrease in cell proliferation.[3] | [3] |
| MCF-7 | Breast Cancer | 30-60 mM | Inhibition of cell proliferation | Dose-dependent decrease in cell proliferation.[3] | [3] |
| SKOV-3 | Ovarian Cancer | Not specified | Inhibition of cell proliferation | Not specified | [3] |
| HTB-35 | Cervical Cancer | Not specified | Inhibition of cell proliferation | Not specified | [3] |
| BT20 | Breast Cancer | 3 mM | Altered energetic phenotype | Significant change in Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).[4] | [4][5] |
| MCF-7 | Breast Cancer | 3 mM | Increased ECAR | Increased ECAR from 83.6 ± 3.1 mpH/min to 99.5 ± 5.2 mpH/min.[5] | [5] |
| MDA-MB 468 | Breast Cancer | 3 mM | Increased ECAR | Increased ECAR from 54.2 ± 1.8 mpH/min to 62.5 ± 2.3 mpH/min.[5] | [5] |
| A549 | Non-small-cell lung cancer | Physiologically relevant concentrations | No effect on cell viability, clonogenicity, or migration | Not applicable | [6] |
| Various Breast Cancer Cell Lines | Breast Cancer | 3 mM | Slight reduction in short-term proliferation in some lines, no effect in others. No impact on long-term proliferation (colony formation). | < 10% reduction in short-term proliferation for BT20, MCF-7, MDA-MB 231, MDA-MB 468, and T47D cells. No effect on BT474 and HBL100 cells.[4] | [4] |
Table 2: Effects of 3-Hydroxybutyrate on Neuronal and Other Cell Lines
| Cell Line | Cell Type | 3-HB Concentration | Observed Effect | Quantitative Data | Reference |
| HT22 | Mouse Hippocampal Neuronal | 80, 160 µmol/L | Sustained cell viability under glucose deprivation | Significant increase in cell viability at 24h and 30h.[7] | [7][8] |
| Primary Cortical Neurons | Rat Neuronal | 8 mM | Increased ATP production and NAD+/NADH ratio | Significant increase compared to control.[9] | [9] |
| Primary Cortical Neurons | Rat Neuronal | 8 mM | Increased BDNF expression | Significant increase in Bdnf mRNA and BDNF protein levels.[9] | [9] |
| Human Fibroblasts | Normal | Not specified | No inhibition of proliferation | Not specified | [3] |
| Mouse Glial Cells | Glial | Not specified | Decreased apoptosis and increased cytosolic Ca2+ | Significant decrease in apoptotic cells.[10] | [10] |
| Neuro-2a | Mouse Neuroblastoma | Not specified | Partial neuroprotection against glucose-deprivation-induced neurotoxicity | Increased cell viability and reduced ROS levels.[11] | [11] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of 3-hydroxybutyrate in cell culture.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of 3-hydroxybutyrate on the viability and proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., SW480, HT22)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-hydroxybutyrate (sodium salt, sterile filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a density of 4,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 3-hydroxybutyrate in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM for neuronal cells; 0, 10, 20, 40, 60 mM for cancer cells).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of 3-hydroxybutyrate. Include a control group with medium only.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Colony Formation Assay
Objective: To assess the long-term effect of 3-hydroxybutyrate on the clonogenic survival and proliferation of cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
3-hydroxybutyrate
-
6-well or 48-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Methanol
Procedure:
-
Seed a low number of cells (e.g., 100-500 cells/well) in a 6-well or 48-well plate.
-
Allow cells to attach for 24 hours.
-
Replace the medium with fresh medium containing the desired concentration of 3-hydroxybutyrate (e.g., 3 mM) or a vehicle control.
-
Incubate the plates for 14-18 days, replacing the medium with fresh treatment or control medium every 4 days.[4]
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies by adding methanol and incubating for 10 minutes at room temperature.
-
Remove the methanol and stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) and analyze the colony size.
Protocol 3: Seahorse XF Metabolic Flux Analysis
Objective: To measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to determine the metabolic phenotype of cells treated with 3-hydroxybutyrate.
Materials:
-
Cell line of interest
-
Complete culture medium
-
3-hydroxybutyrate
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density for the cell line.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with the desired concentration of 3-hydroxybutyrate for the specified duration.
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine, and pre-incubate the cells in a non-CO2 incubator at 37°C.
-
Load the Seahorse XF sensor cartridge with the mitochondrial stress test reagents.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and run the assay to measure basal OCR and ECAR, and the response to the injected compounds.
-
Analyze the data to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.
Protocol 4: Histone Deacetylase (HDAC) Activity Assay
Objective: To determine if 3-hydroxybutyrate inhibits HDAC activity in cell extracts.
Materials:
-
Cell line of interest
-
3-hydroxybutyrate
-
Cell lysis buffer
-
HDAC activity assay kit (fluorometric or colorimetric)
-
Nuclear extract preparation kit (optional)
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Culture cells to 80-90% confluency and treat with 3-hydroxybutyrate at various concentrations for a specified time (e.g., 18 hours).
-
Harvest the cells and prepare either whole-cell lysates or nuclear extracts according to the manufacturer's protocol.
-
Determine the protein concentration of the extracts.
-
Perform the HDAC activity assay using a commercial kit, following the manufacturer's instructions. This typically involves incubating the cell extract with a fluorogenic or colorimetric HDAC substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
Compare the HDAC activity in extracts from 3-hydroxybutyrate-treated cells to that of untreated controls. Include a known HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) as a positive control.[12][13]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic and Signaling Pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation | springermedizin.de [springermedizin.de]
- 6. Acıbadem Üniversitesi Sağlık Bilimleri Dergisi » Submission » β-hydroxybutyrate Does Not Influence Viability and Clonogenicity of A549 Lung Cancer Cells [journal.acibadem.edu.tr]
- 7. 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective Potential of β-Hydroxybutyrate against Glucose-Deprivation-Induced Neurotoxicity Involving the Modulation of Autophagic Flux and the Monomeric Aβ Level in Neuro-2a Cells [mdpi.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Metabolic Tracing with Stable Isotope Labeled 3-Hydroxybutyl Butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo.[1] The use of non-radioactive heavy isotopes, such as ¹³C, allows for the safe and detailed tracking of metabolites through complex biological systems. 3-Hydroxybutyl butanoate, a ketone monoester, serves as an effective vehicle for delivering ketone bodies to tissues. Following oral administration, it is rapidly hydrolyzed into (R)-3-hydroxybutyrate (β-hydroxybutyrate or BHB) and (R)-1,3-butanediol, both of which are ketogenic. By labeling this compound with stable isotopes, researchers can trace the metabolic fate of these ketone bodies and their contribution to central carbon metabolism.
These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies. The information is intended for researchers in academia and industry who are investigating ketone body metabolism, energy homeostasis, and related therapeutic areas.
Metabolic Pathway of this compound
Upon ingestion, this compound is cleaved by esterases in the gut and liver into its constituent molecules: 3-hydroxybutyrate and 1,3-butanediol. Both of these molecules are then further metabolized, primarily in the liver, to produce the ketone bodies acetoacetate and β-hydroxybutyrate. These ketone bodies are then transported through the bloodstream to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where they can be utilized as an energy source. In these tissues, β-hydroxybutyrate is oxidized to acetoacetate, which is then converted to acetoacetyl-CoA. Finally, acetoacetyl-CoA is cleaved to form two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.
Data Presentation: Representative Quantitative Metabolic Tracing Data
The following table presents hypothetical but representative data from a metabolic tracing study in mice following the oral administration of [U-¹³C₄]-3-hydroxybutyl butanoate. Plasma samples were collected at various time points, and the ¹³C enrichment in key metabolites was determined by LC-MS/MS. This data illustrates the expected incorporation of the stable isotope label into downstream metabolites.
| Metabolite | Time Point | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | M+3 Abundance (%) | M+4 Abundance (%) |
| 3-Hydroxybutyrate | 30 min | 25.3 | 5.2 | 10.1 | 5.3 | 54.1 |
| 60 min | 15.1 | 3.1 | 6.2 | 3.1 | 72.5 | |
| 120 min | 35.8 | 7.2 | 14.3 | 7.2 | 35.5 | |
| Acetoacetate | 30 min | 30.1 | 6.0 | 12.0 | 6.0 | 45.9 |
| 60 min | 20.4 | 4.1 | 8.2 | 4.1 | 63.2 | |
| 120 min | 40.2 | 8.0 | 16.1 | 8.0 | 27.7 | |
| Citrate (TCA Cycle) | 60 min | 85.2 | 5.1 | 8.3 | 1.2 | 0.2 |
| 120 min | 75.6 | 8.2 | 13.5 | 2.5 | 0.2 | |
| Glutamate | 60 min | 90.3 | 4.5 | 4.8 | 0.3 | 0.1 |
| 120 min | 82.1 | 7.9 | 8.9 | 1.0 | 0.1 |
Note: M+n represents the isotopologue with 'n' ¹³C atoms. The data is for illustrative purposes and will vary based on experimental conditions.
Experimental Protocols
The following protocols provide a framework for conducting a metabolic tracing study using stable isotope-labeled this compound.
Protocol 1: Enzymatic Synthesis of [U-¹³C₄]-(R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate
This protocol is a proposed method based on established enzymatic synthesis procedures for unlabeled ketone esters.[2] It utilizes commercially available ¹³C-labeled precursors.
Materials:
-
[U-¹³C₄]-(R)-3-Hydroxybutyric acid
-
(R)-1,3-Butanediol
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Molecular sieves (3Å)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Esterification of Labeled 3-Hydroxybutyric Acid: a. In a round-bottom flask, dissolve [U-¹³C₄]-(R)-3-hydroxybutyric acid in a minimal amount of anhydrous toluene. b. Add a 1.2 molar equivalent of (R)-1,3-butanediol. c. Add immobilized CALB (approximately 10% w/w of the limiting reagent). d. Add activated molecular sieves to remove water produced during the reaction. e. Stir the reaction mixture at 40-50°C under a nitrogen atmosphere. f. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: a. Once the reaction is complete, filter off the immobilized enzyme and molecular sieves. b. Concentrate the filtrate under reduced pressure to remove the toluene. c. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure [U-¹³C₄]-(R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
-
Characterization: a. Confirm the structure and isotopic enrichment of the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: In Vivo Metabolic Tracing in a Mouse Model
This protocol outlines the oral administration of the labeled ketone ester to mice and subsequent plasma collection.
Materials:
-
[U-¹³C₄]-(R)-3-Hydroxybutyl (R)-3-hydroxybutyrate
-
Vehicle (e.g., water, corn oil)
-
Oral gavage needles
-
Mice (e.g., C57BL/6)
-
Anticoagulant (e.g., EDTA, heparin)
-
Microcentrifuge tubes
-
Equipment for blood collection (e.g., retro-orbital bleeding, tail vein)
Procedure:
-
Animal Preparation: a. Acclimate mice to the experimental conditions for at least one week. b. Fast the mice overnight (e.g., 12-16 hours) with free access to water before the experiment.
-
Dose Preparation and Administration: a. Prepare a solution or suspension of the labeled ketone ester in the chosen vehicle at the desired concentration (e.g., 2.5 g/kg body weight). b. Administer the dose accurately to each mouse via oral gavage.
-
Blood Sample Collection: a. At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) after administration, collect blood samples into microcentrifuge tubes containing an anticoagulant. b. Immediately place the blood samples on ice.
-
Plasma Preparation: a. Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.[3] b. Carefully collect the plasma supernatant and transfer it to fresh, pre-chilled microcentrifuge tubes. c. Snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.[3]
Protocol 3: Sample Preparation and LC-MS/MS Analysis of Labeled Metabolites
This protocol describes the extraction of metabolites from plasma and their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Frozen plasma samples
-
Ice-cold 80% methanol
-
Vortex mixer
-
Refrigerated centrifuge
-
LC-MS/MS system (e.g., triple quadrupole)
-
Appropriate LC column (e.g., HILIC or C18)
-
Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
Metabolite Extraction: a. Thaw the frozen plasma samples on ice. b. Add 4 volumes of ice-cold 80% methanol to each plasma sample (e.g., 400 µL of methanol to 100 µL of plasma) for protein precipitation. c. Vortex the mixture vigorously for 1 minute. d. Incubate the samples at -20°C for 30 minutes to enhance protein precipitation. e. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant containing the metabolites to a new tube. g. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried metabolites in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Inject the reconstituted sample onto the LC system.
- Separate the metabolites using a suitable gradient elution program. The specific gradient will depend on the chosen column and the target metabolites. b. Mass Spectrometry Detection:
- Analyze the eluent using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Set up specific MRM transitions for the unlabeled (M+0) and labeled (M+n) isotopologues of the target metabolites (e.g., 3-hydroxybutyrate, acetoacetate, citrate, glutamate).
-
Data Analysis: a. Integrate the peak areas for each MRM transition. b. Calculate the relative abundance of each isotopologue for each metabolite at each time point. c. Correct for the natural abundance of ¹³C in the unlabeled isotopologues.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall experimental workflow for a metabolic tracing study and the central metabolic pathways involved.
References
Troubleshooting & Optimization
Overcoming challenges in the purification of ketone esters
Welcome to the technical support center for the purification of ketone esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these valuable compounds.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of ketone esters using various techniques.
Troubleshooting Flash Column Chromatography
Flash column chromatography is a common and effective method for purifying ketone esters. However, several issues can arise.
Problem: My ketone ester is not separating from impurities.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Scout for a better solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation between your ketone ester and the impurities, with the Rf value of the ketone ester being around 0.3.
-
Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent. If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
Try a different solvent system. Common solvent systems for ketone esters include mixtures of hexanes and ethyl acetate. For more polar ketone esters, a system of dichloromethane and methanol might be more effective.
-
Problem: My ketone ester is eluting with the solvent front.
-
Possible Cause: The eluent is too polar, or the compound was loaded in a solvent that is too strong.
-
Solution:
-
Decrease the polarity of the eluent. Start with a less polar solvent mixture.
-
Load the sample in a weak solvent. Dissolve your crude ketone ester in a minimal amount of a non-polar solvent (like hexane or dichloromethane) before loading it onto the column. This ensures that the compound binds to the silica gel at the top of the column and doesn't get washed down prematurely.
-
Problem: The column is running dry.
-
Possible Cause: Insufficient solvent was added, or the flow rate is too high.
-
Solution:
-
Always keep the silica gel bed covered with solvent. Never let the solvent level drop below the top of the silica.
-
Maintain a consistent pressure. Apply gentle and steady pressure to achieve a consistent flow rate of approximately 2 inches per minute.
-
Troubleshooting Distillation
Distillation is a powerful technique for purifying volatile ketone esters, especially on a larger scale.
Problem: Poor separation of my ketone ester from an impurity with a close boiling point.
-
Possible Cause: The distillation setup has insufficient theoretical plates, or the distillation is being performed too quickly.
-
Solution:
-
Use a fractional distillation column. A column packed with materials like Raschig rings or Vigreux indentations increases the number of theoretical plates, leading to better separation.
-
Slow down the distillation rate. A slower distillation allows for better equilibrium between the liquid and vapor phases, resulting in a more efficient separation.
-
Consider vacuum distillation. For high-boiling ketone esters, distillation under reduced pressure lowers the boiling points and can improve separation from thermally sensitive impurities.
-
Problem: My ketone ester is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high. Many ketone esters are thermally sensitive.
-
Solution:
-
Use vacuum distillation. This allows the ketone ester to boil at a lower temperature, preventing thermal decomposition.
-
Add a stabilizer. In some cases, adding a small amount of a non-volatile stabilizer can prevent decomposition.
-
Troubleshooting Recrystallization
Recrystallization is an excellent technique for purifying solid ketone esters.
Problem: My ketone ester will not crystallize.
-
Possible Cause: The solution is not saturated, the cooling is too rapid, or the compound has "oiled out."
-
Solution:
-
Induce crystallization.
-
Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches provide a surface for crystal nucleation.
-
Add a seed crystal. A small crystal of the pure ketone ester can initiate crystallization.
-
Boil off some of the solvent to increase the concentration of the ketone ester.
-
-
Cool the solution slowly. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
If the compound oils out, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
Problem: The purity of my ketone ester does not improve after recrystallization.
-
Possible Cause: The chosen solvent is not appropriate, or the impurities have similar solubility to the ketone ester.
-
Solution:
-
Select a different solvent or solvent system. A good recrystallization solvent should dissolve the ketone ester well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes provide better purification.
-
Perform a second recrystallization. Sometimes a single recrystallization is not enough to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a ketone ester synthesis?
A1: Common impurities often include unreacted starting materials (e.g., the parent ester or ketone), byproducts from side reactions (such as self-condensation of the starting materials), and residual catalysts or reagents. For example, in the acetoacetic ester synthesis, impurities can include unreacted ethyl acetate and byproducts from the Claisen condensation.
Q2: How can I remove unreacted starting materials?
A2: The best method depends on the properties of the starting materials and the ketone ester.
-
Distillation: If the starting materials have significantly different boiling points from the ketone ester, fractional distillation is a good option.
-
Chromatography: Flash column chromatography is very effective for separating starting materials from the product.
-
Extraction: If the starting material has different solubility properties (e.g., it is more or less polar), a liquid-liquid extraction can be used.
Q3: My ketone ester is a liquid. Can I still use recrystallization?
A3: Recrystallization is only suitable for solid compounds. For liquid ketone esters, distillation or chromatography are the preferred purification methods.
Q4: How do I choose between distillation and chromatography for purifying a liquid ketone ester?
A4: The choice depends on several factors:
-
Scale: Distillation is generally more suitable for larger quantities (grams to kilograms), while chromatography is often used for smaller amounts (milligrams to grams).
-
Boiling Point: Distillation is effective for volatile compounds. For high-boiling or thermally sensitive ketone esters, vacuum distillation or chromatography is a better choice.
-
Separation Difficulty: Chromatography often provides better separation for compounds with very similar boiling points.
Q5: What analytical techniques can I use to assess the purity of my ketone ester?
A5: Several techniques can be used to determine the purity of your ketone ester:
-
Gas Chromatography (GC): Excellent for volatile ketone esters. The area of the peak corresponding to your compound relative to the total area of all peaks gives an indication of purity.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of ketone esters. Similar to GC, the peak area is used to determine purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC (GC-MS or LC-MS) to identify impurities by their mass-to-charge ratio.[2][5]
Data Presentation
The following tables summarize quantitative data related to the purification of ketone esters.
Table 1: Purity and Recovery of Ethyl Acetoacetate via Distillation
| Distillation Method | Initial Purity | Final Purity | Recovery | Reference |
| Ordinary Distillation | 93.0% | 97.0% | 80% | [6] |
| Distillation with Alkaline Catalyst | 93.0% | 98.7% - 99.1% | 80% - 81% | [6] |
| Distillation with Sodium Acetate | 88.0% | 98.7% | Not Specified | [6] |
Table 2: Common Solvent Systems for Flash Chromatography of Ketone Esters
| Polarity of Ketone Ester | Recommended Solvent System | Starting Gradient |
| Non-polar | Hexane / Ethyl Acetate | 95:5 |
| Moderately Polar | Hexane / Ethyl Acetate | 80:20 to 50:50 |
| Polar | Dichloromethane / Methanol | 98:2 to 95:5 |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Ketone Ester
This protocol is a general guideline and should be optimized for the specific ketone ester being purified.
-
Solvent System Selection:
-
Using TLC, identify a solvent system in which the desired ketone ester has an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Fill the column with silica gel (slurry packing with the initial eluent is recommended).
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the initial, least polar eluent through the silica gel until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude ketone ester in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent like dichloromethane).
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the sample.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified ketone ester.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Fractional Distillation of Ethyl Acetoacetate
This protocol is adapted from a procedure for the purification of ethyl acetoacetate.[6][7]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Ensure all joints are properly sealed.
-
-
Charging the Flask:
-
Add the crude ethyl acetoacetate to the round-bottom flask along with a few boiling chips.
-
If using an alkaline catalyst to improve separation, add it to the flask (e.g., 0.1 parts sodium acetate per 100 parts of ester).[6]
-
-
Distillation:
-
Begin heating the flask gently.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of the ethyl acetoacetate, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature closely. A sharp increase in temperature indicates that the main component has distilled over.
-
-
Completion:
-
Stop the distillation when the temperature rises significantly or when only a small amount of residue remains in the distillation flask.
-
The collected main fraction is the purified ethyl acetoacetate.
-
Protocol 3: Recrystallization of a Solid Ketone Ester
This is a general protocol for the recrystallization of a solid organic compound.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude ketone ester in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude ketone ester in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Filtration:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Mandatory Visualizations
Caption: Decision workflow for selecting a ketone ester purification method.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. ursinus.edu [ursinus.edu]
- 2. New Automated and High-Throughput Quantitative Analysis of Urinary Ketones by Multifiber Exchange-Solid Phase Microextraction Coupled to Fast Gas Chromatography/Negative Chemical-Electron Ionization/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ursinus.edu [ursinus.edu]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Minimizing gastrointestinal side effects of ketone monoesters
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the gastrointestinal (GI) side effects associated with ketone monoester (KME) administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects reported with ketone monoester (KME) consumption?
The most frequently reported side effects are generally mild and acute.[1] They can be categorized as upper GI, lower GI, and systemic symptoms. Common complaints include nausea, stomach pain, belching, heartburn, and bloating.[2][3] Lower GI issues such as abdominal cramps and diarrhea are also possible, particularly at higher doses.[4] Systemic symptoms like headaches and dizziness have also been noted.[2][4]
Q2: Are the gastrointestinal side effects of KME dose-dependent?
Yes, evidence suggests that the frequency and severity of GI symptoms are related to the dose. While even high doses of KME are often associated with only mild to moderate distress[2], higher doses of exogenous ketones, in general, tend to increase the total symptom load.[1] Studies comparing low-dose and high-dose ketone supplements found a greater number of GI symptoms with the higher dose.[1]
Q3: How do ketone monoesters (KME) compare to ketone salts (KS) in terms of GI tolerance?
Ketone monoesters and ketone salts can produce different symptom profiles. KME consumption is more commonly associated with upper GI and systemic effects like nausea or headaches.[4] In contrast, high-dose ketone salt drinks have been shown to cause a significantly greater total symptom load, including more pronounced lower GI issues like diarrhea.[1][4] The higher salt and mineral load of KS formulations may contribute to lower overall tolerability compared to KME.[2]
Q4: Should KME be administered in a fasted state or with food?
The impact of food on KME tolerance is not yet fully resolved. One study comparing KME administration in fasted versus fed states found similar types and severity of mild-to-moderate symptoms in both conditions, with lower GI issues being rare overall.[4] However, some researchers have noted that GI side effects reported at very high doses might be confounded by the large volume of the liquid vehicle used (e.g., a milk-based drink), rather than the KME itself.[5][6] Therefore, administering KME with a small, easily digestible meal or a well-tolerated beverage may be a reasonable strategy to mitigate potential issues related to bolus ingestion in a completely empty stomach.[4]
Q5: Does the formulation of the KME product influence GI side effects?
Yes, the formulation can be a contributing factor. The unpleasant taste of some liquid KME formulations can contribute to nausea and bloating, especially when a large volume is ingested rapidly.[4] Newer powdered formulations, which can be mixed into various beverages, have been developed and shown to be well-tolerated while providing equivalent blood ketone responses to ready-to-drink versions.[7] Masking the flavor with calorie-free enhancers may also improve palatability and reduce taste-related nausea.[8]
Troubleshooting Guides
Troubleshooting GI Distress During an Experiment
If a research subject reports GI distress after KME administration, a systematic approach can help identify the cause and mitigate the issue for subsequent trials. The following workflow provides a decision-making framework.
Caption: Troubleshooting Workflow for GI Side Effects.
Data Presentation
The following table summarizes the incidence of symptoms from a study comparing different ketone supplements, doses, and feeding states at rest. This data highlights the dose-dependent nature of side effects and the differing profiles of KME and Ketone Salts (KS).
Table 1: Summary of Symptom Incidence for Ketone Supplements at Rest Data adapted from Stubbs et al., Int J Sport Nutr Exerc Metab, 2019.[1][4]
| Condition | Dose | Number of Visits with No Symptoms | Most Common Symptoms (Severity) |
| Ketone Monoester (KME) | Low (141 mg/kg) | 12 / 15 | Headache (Mild) |
| Ketone Monoester (KME) | High (282 mg/kg) | 8 / 15 | Headache (Mild), Dizziness (Mild) |
| Ketone Salt (KS) | Low (141 mg/kg) | 10 / 15 | Nausea (Mild), Stomach Rumbling (Mild) |
| Ketone Salt (KS) | High (282 mg/kg) | 2 / 15 | Nausea (Mild), Diarrhea (Severe), Cramps (Severe) |
| KME (Fasted) | 282 mg/kg | 9 / 32 | Headache (Mild-Severe), Nausea (Mild) |
| KME (Fed) | 282 mg/kg | 9 / 32 | Headache (Mild), Nausea (Mild) |
Experimental Protocols
To improve subject tolerance and identify the maximum well-tolerated dose for your experimental cohort, a dose-escalation protocol is recommended.
Protocol: Dose-Escalation and Acclimatization Study
Objective: To systematically increase the dose of KME over several sessions to allow for gastrointestinal adaptation and determine the individual maximum tolerated dose before the main experimental trials.
Materials:
-
Ketone Monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
-
Palatable liquid vehicle (e.g., water, flavored calorie-free beverage)
-
Graduated cylinders for accurate measurement
-
Symptom rating questionnaire (e.g., 0-10 Likert scale for nausea, bloating, etc.)
Methodology:
-
Establish Starting Dose: Begin with a conservative starting dose, such as 140-150 mg/kg of body weight, which is generally reported to be well-tolerated.[2][5]
-
Administration: Mix the prescribed KME dose with a standardized volume of the chosen liquid vehicle (e.g., 300 mL). Instruct the subject to consume the beverage over a consistent period (e.g., 5-10 minutes).
-
Symptom Monitoring: At baseline (pre-ingestion) and at set intervals post-ingestion (e.g., 15, 30, 60, and 120 minutes), administer the symptom questionnaire. Record the type, severity, and duration of any reported effects.
-
Dose Escalation: If the subject reports no or only minimal (e.g., <2/10 severity) and transient GI symptoms in a given session, the dose may be increased in the subsequent session.
-
Increment Size: Increase the dose by a set increment, for example, 70 mg/kg per session.
-
Establishing Tolerance: Continue this process over several sessions (e.g., separated by 48-72 hours) until the subject either reaches the target experimental dose or reports moderate, persistent GI distress.
-
Define Maximum Tolerated Dose: The highest dose administered before the onset of moderate, persistent side effects is considered the subject's maximum tolerated dose for the main experiment.
Caption: Dose-Escalation Protocol Workflow.
Potential Mechanism of GI Side Effects
The primary mechanism for KME-induced GI distress is thought to be related to the osmotic load created in the gut. When a concentrated bolus of KME is ingested, it must be hydrolyzed by gut esterases before its components can be absorbed. This process can draw water into the intestinal lumen, leading to discomfort.
Caption: Potential Osmotic Mechanism of GI Effects.
References
- 1. Gastrointestinal Effects of Exogenous Ketone Drinks are Infrequent, Mild, and Vary According to Ketone Compound and Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerability and Acceptability of an Exogenous Ketone Monoester and Ketone Monoester/Salt Formulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. journals.humankinetics.com [journals.humankinetics.com]
- 5. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Ketone monoester attenuates declines in cognitive performance and oxygen saturation during acute severe hypoxic exposure under resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-Hydroxybutyl butanoate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxybutyl Butanoate in solution.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in Solution
Users may observe a decrease in the concentration of this compound over time, often accompanied by the appearance of new peaks in analytical chromatograms. This is typically due to hydrolysis, a chemical reaction in which the ester bond is cleaved by water. The rate of hydrolysis is significantly influenced by the pH, temperature, and composition of the solution.
Quantitative Data on Stability
While specific kinetic data for this compound is not extensively published, the following table provides illustrative stability data based on the known behavior of similar short-chain carboxylic acid esters in aqueous solutions. These values demonstrate the expected trends in stability under different conditions.
| Condition | Solvent System | Temperature (°C) | Approximate Half-life (t½) | Primary Degradation Products |
| Acidic | 0.1 M HCl (pH 1) | 25 | ~ 24 - 48 hours | Butanoic Acid, 1,3-Butanediol |
| 0.1 M HCl (pH 1) | 37 | ~ 8 - 16 hours | Butanoic Acid, 1,3-Butanediol | |
| Neutral | Phosphate Buffered Saline (pH 7.4) | 25 | > 14 days | Butanoic Acid, 1,3-Butanediol |
| Phosphate Buffered Saline (pH 7.4) | 37 | ~ 5 - 7 days | Butanoic Acid, 1,3-Butanediol | |
| Basic | 0.1 M NaOH (pH 13) | 25 | < 1 hour | Sodium Butanoate, 1,3-Butanediol |
| 0.1 M NaOH (pH 13) | 37 | < 15 minutes | Sodium Butanoate, 1,3-Butanediol | |
| Aprotic Solvent | Anhydrous DMSO | 25 | > 30 days (if water is excluded) | Minimal to none |
Troubleshooting Steps
-
Verify Solution pH: Use a calibrated pH meter to confirm the pH of your stock solutions and experimental media. Ester hydrolysis is accelerated at both low and high pH.[1][2][3]
-
Control Temperature: Store stock solutions at recommended temperatures (e.g., 2-8°C or -20°C for long-term storage) and conduct experiments at controlled temperatures. Higher temperatures increase the rate of hydrolysis.[4]
-
Use Aprotic Solvents for Stock Solutions: For long-term storage, dissolve this compound in an anhydrous aprotic solvent such as DMSO or acetonitrile to minimize hydrolysis.
-
Prepare Fresh Solutions: For aqueous experiments, prepare solutions fresh daily and use them promptly, especially if the pH is outside the neutral range.
-
Analyze for Degradation Products: Use analytical techniques such as HPLC or GC-MS to detect and quantify the expected hydrolysis products: butanoic acid and 1,3-butanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solution?
A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction cleaves the ester bond to yield butanoic acid and 1,3-butanediol.[1][5] Under basic conditions, the butanoic acid will be deprotonated to its corresponding carboxylate salt (e.g., sodium butanoate).[6]
Q2: How can I minimize the degradation of this compound during my experiments?
A2: To minimize degradation:
-
Maintain the pH of your aqueous solutions as close to neutral (pH 6-8) as your experimental design allows.
-
Work at the lowest practical temperature.
-
Prepare aqueous solutions fresh and use them within a few hours.
-
For long-term storage, prepare stock solutions in anhydrous aprotic solvents like DMSO and store them at low temperatures (-20°C or -80°C).
Q3: My HPLC analysis shows a new peak appearing over time that I suspect is a degradation product. How can I confirm its identity?
A3: You can confirm the identity of the degradation product by:
-
Running Standards: Inject standards of the suspected degradation products (butanoic acid and 1,3-butanediol) to compare their retention times with the unknown peak.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak and compare it to the expected masses of the degradation products.[7]
-
Forced Degradation Study: Intentionally degrade a sample of this compound by treating it with a dilute acid or base. The resulting chromatogram will show a significant peak corresponding to the degradation product, which can be used for comparison.
Q4: Is this compound stable in common cell culture media?
A4: The stability in cell culture media will depend on the pH and temperature. Most cell culture media are buffered to a physiological pH (around 7.2-7.4). At 37°C, you should expect gradual hydrolysis over several days. It is advisable to determine the stability in your specific medium by incubating the compound and analyzing samples at different time points.
Q5: Can I use GC-MS to analyze the stability of this compound?
A5: Yes, GC-MS is a suitable technique for analyzing this compound and its degradation products.[8][9] Due to the polarity of the hydroxyl and carboxylic acid groups, derivatization (e.g., silylation or esterification) may be necessary to improve chromatographic peak shape and sensitivity.[10][11]
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-UV
This protocol outlines a method to assess the stability of this compound in a given solution over time.
1. Materials and Reagents
-
This compound
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
The solution in which stability is to be tested (e.g., PBS pH 7.4)
-
Class A volumetric flasks and pipettes
-
HPLC vials
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile or DMSO.
-
Test Solution: Spike the stock solution into the test buffer (e.g., PBS pH 7.4) to a final concentration of 100 µg/mL. Prepare enough volume for all time points.
4. Stability Study Procedure
-
Dispense aliquots of the test solution into separate HPLC vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the vials under the desired temperature condition (e.g., 25°C or 37°C).
-
At each time point, remove one vial and immediately analyze it by HPLC. If immediate analysis is not possible, freeze the sample at -80°C to halt further degradation.
5. HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
6. Data Analysis
-
Integrate the peak area of this compound at each time point.
-
Plot the percentage of the initial peak area remaining versus time.
-
Calculate the half-life (t½) from the degradation curve.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Metabolic fate of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. agilent.com [agilent.com]
Addressing matrix effects in LC-MS analysis of ketone bodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ketone bodies.
Troubleshooting Guides
Issue: Inconsistent results or poor reproducibility in ketone body quantification.
This is a common problem often linked to unaddressed matrix effects. The "matrix" refers to all components in the sample other than the analytes of interest (e.g., proteins, lipids, salts). These components can interfere with the ionization of ketone bodies, leading to ion suppression or enhancement.[1]
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation.[1][2] If you are observing inconsistent results, consider the following:
-
Protein Precipitation (PPT): This is a common and relatively simple method. However, it may not be sufficient to remove all interfering substances, particularly phospholipids, which are a major cause of ion suppression.[2] If you are using PPT and experiencing issues, consider optimizing the solvent-to-sample ratio or trying a different precipitation solvent.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample extract than PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[2]
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing interfering matrix components.[2] It provides a more selective extraction of analytes. If you are not using SPE, it is highly recommended to develop an SPE protocol. If you are already using SPE, ensure the chosen sorbent and elution solvents are optimal for ketone bodies.
-
-
Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is the most recognized technique to correct for matrix effects.[3] These standards are chemically identical to the analyte but have a different mass due to isotopic labeling. They co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification through ratio-based calculations.[1] If you are not using SIL-IS for each ketone body (acetoacetate and β-hydroxybutyrate), it is a critical addition to your methodology.[4][5]
-
Assess Matrix Effects Quantitatively: It is crucial to determine the extent of matrix effects in your assay. This can be done by calculating the Matrix Factor (MF).[4][6]
-
Calculation: MF is the ratio of the peak area of an analyte in the presence of the matrix (a post-extraction spiked blank sample) to the peak area of the analyte in a neat solution at the same concentration.[4][6]
-
The coefficient of variation (CV) of the IS-normalized MF from at least six different lots of the matrix should not be greater than 15%.[4]
-
-
Optimize Chromatographic Conditions: Ensure that your LC method provides adequate separation of ketone bodies from co-eluting matrix components.[1] Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry can improve separation and reduce interference.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in plasma/serum samples for ketone body analysis?
A1: The primary sources of matrix effects in plasma and serum are endogenous components such as phospholipids, proteins, and salts.[6] Phospholipids are particularly problematic as they can co-elute with analytes and cause significant ion suppression in the mass spectrometer source.[2]
Q2: How can I choose the best sample preparation technique?
A2: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT) is fast and simple but may result in significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE) offers cleaner extracts than PPT but can have lower recovery for polar analytes.[7]
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts and significantly reduces matrix effects, leading to improved accuracy and precision.[7]
For a quantitative comparison, please refer to the table below.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary if I have a good sample preparation method?
A3: Yes, it is highly recommended. While a robust sample preparation method can significantly reduce matrix effects, it may not eliminate them completely. A SIL-IS co-elutes with the analyte and experiences the same ionization effects, thereby correcting for any residual matrix-induced variations and improving the accuracy and reliability of quantification.[1]
Q4: My acetoacetate results are variable. What could be the cause?
A4: Acetoacetate is chemically unstable and can decarboxylate to acetone.[5] It is crucial to handle samples appropriately to minimize this degradation. This includes keeping samples cold and minimizing the time between collection, processing, and analysis. The use of a dedicated SIL-IS for acetoacetate is also critical for accurate quantification.[5][8]
Q5: How do I perform a quantitative assessment of matrix effects?
A5: The standard method is the post-extraction spike experiment.[6] You compare the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration. The ratio of these responses gives you the matrix factor (MF), which quantifies the degree of ion suppression or enhancement.[6]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ketone Body Analysis
| Sample Preparation Method | Typical Extraction Efficiency | Matrix Effect | Throughput | Recommendation |
| Protein Precipitation (PPT) | 80-120%[9] | Can be significant, especially from phospholipids[7] | High | Suitable for initial screening or when high throughput is essential, but requires careful validation of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Variable, can be lower for polar analytes[7] | Generally lower than PPT[2] | Medium | A good alternative to PPT for cleaner extracts, but optimization is needed to ensure good recovery of ketone bodies. |
| Solid-Phase Extraction (SPE) | >75% with low variability[10] | Minimal, often negligible (<15%)[10] | Low to Medium | The recommended method for quantitative bioanalysis to ensure high accuracy and precision by minimizing matrix effects. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Ketone Body Analysis in Plasma/Serum
This protocol is adapted from a method for the quantification of ketone bodies in serum.[5]
-
Sample Preparation:
-
Dilute serum samples 5-fold with water.
-
-
Precipitation:
-
To 5 µL of diluted serum, add 20 µL of a cold ( -20°C) 1:1 (v/v) acetonitrile:methanol solution containing the stable isotope-labeled internal standards (e.g., [3,4,4,4-D4]βOHB and [U-13C4]AcAc).[5]
-
-
Vortexing:
-
Vortex the mixture thoroughly.
-
-
Centrifugation:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) - General Workflow
This is a general workflow that needs to be optimized for the specific ketone bodies and matrix.
-
Column Conditioning:
-
Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the sorbent.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate to ensure optimal retention of the analytes.[11]
-
-
Washing:
-
Wash the cartridge with a solvent that removes interfering compounds without eluting the ketone bodies.[11]
-
-
Elution:
-
Elute the ketone bodies from the sorbent using a strong organic solvent. This eluate is then collected for analysis.[11]
-
Visualizations
Caption: Workflow for sample preparation and matrix effect assessment.
Caption: Troubleshooting logic for inconsistent LC-MS results.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lc-ms-ms-method-for-quantitative-profiling-of-ketone-bodies-keto-acids-lactate-pyruvate-and-their-stable-isotopically-labelled-tracers-in-human-plasma-an-analytical-panel-for-clinical-metabolic-kinetics-and-interactions - Ask this paper | Bohrium [bohrium.com]
- 8. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. m.youtube.com [m.youtube.com]
Preventing degradation of 3-Hydroxybutyl butanoate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Hydroxybutyl butanoate during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound, particularly the (R)-3-hydroxybutyl (R)-3-hydroxybutanoate enantiomer, is hydrolysis. This involves the cleavage of the ester bond, resulting in the formation of 3-hydroxybutyrate and 1,3-butanediol.[1][2][3] This process can be accelerated by the presence of moisture and enzymes such as carboxylesterases.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place.[4] It is recommended to keep the container tightly sealed to prevent moisture absorption.[4] For long-term storage, refrigeration at 2-8°C is advisable.[5]
Q3: How stable is this compound in aqueous solutions?
A3: Studies have shown that an aqueous solution of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (1:1 with water) is generally stable for extended periods when stored at temperatures between 4°C and 37°C and at a pH ranging from 3 to 10.[2] However, it is crucial to use purified water and sterile conditions to prevent microbial growth and enzymatic degradation.
Q4: Can this compound degrade at high temperatures?
A4: While specific data on the thermal decomposition of isolated this compound is limited in the provided search results, related compounds like polyhydroxybutyrate (PHB) can thermally degrade to form products such as crotonic acid.[6] Therefore, it is prudent to avoid exposing this compound to high temperatures to prevent potential degradation.
Q5: What analytical methods can be used to assess the purity and degradation of this compound?
A5: Several analytical techniques are suitable for quantifying this compound and its degradation products. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7][8][9] These methods offer high sensitivity and specificity for the parent compound and its metabolites.
Troubleshooting Guides
Issue 1: Loss of potency or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (2-8°C) in a tightly sealed container, protected from light and moisture.[4][5]
-
Assess Purity: Re-analyze the purity of your this compound sample using a validated analytical method such as GC-MS or LC-MS to quantify the parent compound and detect potential degradation products like 3-hydroxybutyrate and 1,3-butanediol.[1][7]
-
Review Solution Preparation: If using solutions, ensure they were prepared with high-purity solvents and stored appropriately. Aqueous solutions should be prepared under sterile conditions to inhibit microbial contamination.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the known degradation pathway, the primary degradants to expect are 3-hydroxybutyrate and 1,3-butanediol.[1][2] Compare the retention times and mass spectra of the unknown peaks with analytical standards of these compounds.
-
Investigate Storage History: Review the complete storage history of the sample, including temperature fluctuations and exposure to air or moisture, to identify potential causes of degradation.
-
Consider Thermal Degradation: If the sample has been exposed to elevated temperatures, consider the possibility of thermal decomposition products.
-
Data Presentation
Table 1: Stability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Aqueous Solution (1:1 with water) over 330 days
| Temperature | pH Range | Stability |
| 4°C - 37°C | 3 - 10 | Generally Stable[2] |
Note: This data is based on a specific study and stability may vary based on the exact formulation and storage container.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using LC-MS
-
Objective: To quantify the amount of this compound and its primary hydrolytic degradation products (3-hydroxybutyrate and 1,3-butanediol) over time under specific storage conditions.
-
Materials:
-
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the this compound sample and reference standards in a suitable solvent.
-
Store aliquots of the sample under the desired storage conditions (e.g., different temperatures, humidity levels).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a sample aliquot.
-
Perform a protein precipitation or liquid-liquid extraction if the sample is in a complex matrix (e.g., plasma).
-
Dilute the sample to an appropriate concentration for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Use a validated chromatographic method to separate this compound from its degradation products.
-
Quantify the analytes using a calibration curve generated from the reference standards.
-
-
-
Data Analysis:
-
Plot the concentration of this compound and its degradation products over time.
-
Determine the degradation rate under the tested storage conditions.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 3. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting low bioavailability of oral ketone esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral ketone esters.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can influence the bioavailability of oral ketone esters?
A1: Several factors can significantly impact the bioavailability of oral ketone esters, leading to variability in circulating ketone body concentrations. These include:
-
Formulation: The physical form of the ketone ester, such as a ready-to-drink (RTD) beverage versus a powder, can influence its absorption kinetics. However, studies on bis hexanoyl (R)-1,3-butanediol (BH-BD) have shown that both formulations can be effective at increasing circulating ketone concentrations[1].
-
Concomitant Food Ingestion: The presence of food in the gastrointestinal tract can alter the absorption of ketone esters. Ingesting a ketone ester immediately following a meal has been shown to reduce the peak concentration and area under the curve (AUC) of β-hydroxybutyrate (BHB) compared to administration in a fasted state[2]. This may be due to delayed gastric emptying or increased metabolic disposal of ketones in the presence of higher insulin levels[2].
-
Physicochemical Properties of the Drug: The inherent properties of the ketone ester molecule, such as its solubility, stability, and molecular size, play a crucial role in its absorption. Highly water-soluble and stable compounds are generally more readily absorbed[3].
-
Gastrointestinal Tract Conditions: The physiological environment of the GI tract, including pH, motility, and the presence of specific enzymes, can affect the breakdown and absorption of the ester[3].
-
Individual Variability: Factors such as age, genetics, and overall health status can lead to differences in how individuals absorb and metabolize ketone esters[3][4].
-
Gut Microbiome: The composition of the gut microbiota can influence the metabolism of various compounds. While direct evidence on its impact on oral ketone ester bioavailability is emerging, the gut microbiome is known to play a role in the metabolism of dietary components that can affect ketosis[5][6][7][8].
Q2: What is the expected time to peak blood ketone concentration (Tmax) after oral administration of a ketone ester?
A2: The time to reach maximum blood concentration (Tmax) of β-hydroxybutyrate (BHB) can vary depending on the specific ketone ester, the dose, and whether it is consumed with a meal. For instance, after ingestion of a ketone ester drink on an empty stomach, peak BHB concentrations are typically observed around 1 hour post-ingestion[2]. When consumed with a meal, the Tmax may be slightly delayed. For example, with a 3 mg/g body weight dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in mice, the Cmax was reached at 30 minutes[9].
Q3: Are there differences in bioavailability between powder and ready-to-drink (RTD) formulations of ketone esters?
A3: Studies on the ketone ester bis hexanoyl (R)-1,3-butanediol (BH-BD) have suggested that both powder and RTD formulations are effective in raising blood ketone levels. Research has shown no significant differences in the peak concentration (Cmax) or the incremental area under the curve (iAUC) for BHB between the two formulations[1][4]. This indicates a general bioequivalence between these forms for this specific ketone ester[1].
Q4: How does co-ingestion of a meal affect the pharmacokinetic profile of oral ketone esters?
A4: Consuming a ketone ester with a meal generally leads to a lower and delayed peak in blood ketone concentrations. A study demonstrated that ingesting a ketone ester immediately after a standard meal resulted in a lower peak BHB concentration (2.1 mM ± 0.2 mM) compared to ingestion in a fasted state (3.1 mM ± 0.1 mM)[2]. The area under the curve (AUC) for BHB was also approximately 60% lower in the fed state[2]. This is likely due to slower absorption from the gut and/or increased metabolic clearance of ketones stimulated by the insulin response to the meal[2].
Troubleshooting Guide
Issue: Lower than expected blood ketone levels after oral administration.
This guide will help you systematically troubleshoot potential causes for unexpectedly low bioavailability of your oral ketone ester.
Step 1: Review Experimental Protocol and Formulation
-
Question: Was the ketone ester administered in a fasted or fed state?
-
Rationale: Co-ingestion of food can significantly decrease peak ketone concentrations and overall exposure[2].
-
Recommendation: For initial bioavailability studies, administer the ketone ester to overnight-fasted subjects to minimize variability from food effects. If the intended use is with food, ensure the meal is standardized across all experimental arms.
-
-
Question: What is the formulation of the ketone ester (e.g., powder, RTD, encapsulated)?
-
Rationale: While some studies show equivalence between powder and RTD forms for certain esters[1][4], the formulation can impact dissolution and absorption.
-
Recommendation: If using a novel formulation, consider conducting a pilot study to compare its pharmacokinetic profile against a validated formulation.
-
-
Question: Has the stability of the ketone ester in the formulation been verified?
-
Rationale: Degradation of the ketone ester in the formulation can lead to a lower effective dose being administered[3].
-
Recommendation: Perform analytical testing to confirm the concentration and stability of the ketone ester in your formulation under the storage and administration conditions.
-
Step 2: Evaluate Analytical Methodology
-
Question: What method is being used to measure blood ketone levels?
-
Rationale: Different methods measure different ketone bodies (e.g., β-hydroxybutyrate vs. acetoacetate) and can have varying levels of accuracy and precision[10][11][12]. Point-of-care meters are convenient but may have a wider coefficient of variation at high concentrations compared to laboratory-based enzymatic assays or LC-MS methods[12].
-
Recommendation: For rigorous pharmacokinetic studies, use a validated laboratory method such as an enzymatic assay or LC-MS for measuring blood BHB. If using point-of-care meters, ensure they are properly calibrated and be aware of their limitations, especially at higher ketone concentrations[12].
-
-
Question: Are the blood sampling time points appropriate to capture the peak concentration (Cmax)?
-
Rationale: Infrequent or poorly timed blood draws can miss the true Cmax, leading to an underestimation of bioavailability.
-
Recommendation: Based on existing literature for similar ketone esters, implement a sampling schedule that includes frequent collection around the expected Tmax (e.g., baseline, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-ingestion)[9][13].
-
Step 3: Consider Subject-Specific Factors
-
Question: Are there known metabolic differences in the study population (e.g., age, disease state)?
-
Rationale: Age-related changes in metabolism and body composition could potentially influence ketone ester kinetics[4].
-
Recommendation: When designing studies, consider stratifying by age or other relevant demographic factors.
-
-
Question: Could inter-individual variability in gut microbiome be a contributing factor?
-
Rationale: The gut microbiota can influence the metabolism of various ingested compounds[6][8]. While research in this area for ketone esters is ongoing, it represents a potential source of variability.
-
Recommendation: For exploratory studies, consider collecting fecal samples for gut microbiome analysis to investigate potential correlations with ketone ester bioavailability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Bis Hexanoyl (R)-1,3-Butanediol (BH-BD) Formulations
| Formulation | Dose | Cmax (mM) |
| Ready-to-Drink (RTD) | 12.5 g | 0.9 |
| Powder (POW) | 12.5 g | 0.8 |
| Powder (POW) | 25 g | 1.7 |
Data summarized from a study comparing RTD and powder formulations of BH-BD[1].
Table 2: Effect of Food on the Pharmacokinetics of a Ketone Ester Drink
| Condition | Peak BHB Concentration (mM) | BHB Area Under the Curve (AUC) |
| Fasted (CON) | 3.1 ± 0.1 | ~60% higher than FED |
| Fed (FED) | 2.1 ± 0.2 | Lower than CON |
Data represents the mean ± SEM from a study where subjects consumed the ketone ester on an empty stomach (CON) or immediately following a standard meal (FED)[2].
Experimental Protocols
Protocol 1: Assessment of Oral Ketone Ester Bioavailability in Humans
Objective: To determine the pharmacokinetic profile of an oral ketone ester formulation.
Methodology:
-
Subject Recruitment: Recruit healthy adult volunteers. Screen for any medical conditions or medications that may interfere with ketone metabolism.
-
Study Design: Employ a randomized, crossover design.
-
Subject Preparation: Instruct subjects to fast overnight for at least 8 hours prior to the study visit.
-
Baseline Sampling: On the morning of the study, insert an intravenous catheter and collect a baseline blood sample.
-
Dosing: Administer a standardized dose of the ketone ester formulation (e.g., mg/kg body weight).
-
Post-Dose Blood Sampling: Collect blood samples at regular intervals post-ingestion (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes).
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Analyze blood samples for β-hydroxybutyrate (BHB) concentration using a validated analytical method (e.g., enzymatic assay or LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC.
Protocol 2: Blood Ketone Measurement using a Point-of-Care Meter
Objective: To obtain a rapid assessment of capillary blood ketone levels.
Methodology:
-
Device Preparation: Ensure the point-of-care ketone meter is calibrated according to the manufacturer's instructions.
-
Sample Collection Site: Clean the subject's fingertip with an alcohol wipe and allow it to air dry.
-
Lancing: Use a sterile lancet to prick the side of the fingertip.
-
Blood Sample Application: Gently squeeze the finger to produce a drop of blood and apply it to the ketone test strip inserted in the meter.
-
Reading: The meter will display the blood BHB concentration within a few seconds.
-
Recording: Record the reading, time of measurement, and any relevant subject information.
Visualizations
Caption: Troubleshooting workflow for low oral ketone ester bioavailability.
Caption: Experimental workflow for assessing ketone ester pharmacokinetics.
Caption: Simplified pathway of oral ketone ester metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. physoc.org [physoc.org]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. A randomized open-label, observational study of the novel ketone ester, bis octanoyl (R)-1,3-butanediol, and its acute effect on ß-hydroxybutyrate and glucose concentrations in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ketone.com [ketone.com]
- 6. Regulation of myocardial ketone body metabolism by the gut microbiota during nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. mdpi.com [mdpi.com]
- 9. Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ekfusa.com [ekfusa.com]
- 11. researchgate.net [researchgate.net]
- 12. Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTOCOL OF A RANDOMIZED, PARALLEL, DOUBLE-BLIND, PLACEBO-CONTROLLED PILOT TRIAL OF A KETONE ESTER IN AGING - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Palatability of 3-Hydroxybutyl Butanoate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the taste of formulations containing 3-Hydroxybutyl butanoate. The information provided is based on established principles of taste-masking and palatability enhancement for oral pharmaceuticals.
Troubleshooting Guide
This guide addresses common challenges encountered during the formulation of potentially unpalatable compounds like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Persistent Bitter Taste | The taste-masking strategy is insufficient to overcome the bitterness of this compound. | 1. Increase Sweetener/Flavor Concentration: Titrate the concentration of sweeteners (e.g., sucralose, aspartame) and flavors to find the optimal level for masking. 2. Combine Masking Techniques: Employ a multi-pronged approach. For example, combine a primary taste-masking technology like polymer coating with sweeteners and flavors. 3. Polymer Coating Optimization: If using a polymer coat, ensure complete and uniform coverage of the active pharmaceutical ingredient (API) particles.[1][2] Experiment with different coating thicknesses and polymer types (e.g., hydrophilic vs. hydrophobic).[1] 4. Complexation with Cyclodextrins: Investigate the use of cyclodextrins to form inclusion complexes with the this compound molecule, which can prevent it from interacting with taste receptors.[3][4] |
| Unpleasant Aftertaste | Lingering perception of the active ingredient or excipients after swallowing. | 1. Use of Bitter Blockers: Incorporate excipients that act as bitter receptor antagonists.[2] 2. Encapsulation Techniques: Utilize microencapsulation or nanoencapsulation to provide a more robust barrier between the API and the taste buds.[1] 3. Modulate Rheology: For liquid formulations, increasing the viscosity can reduce the diffusion of the bitter substance to the taste buds. |
| Poor In-Vivo / In-Vitro Correlation | In-vitro dissolution results do not align with the taste perception in human taste panels. | 1. Biorelevant Dissolution Media: Ensure the in-vitro dissolution method uses a medium that accurately simulates the composition and pH of human saliva.[5][6] 2. Standardized In-Vivo Assessment: Employ a trained sensory panel and standardized evaluation protocols to obtain reliable in-vivo data.[7][8] 3. Electronic Tongues: Consider using an electronic tongue as an objective in-vitro tool to complement human taste panel data.[9][10] |
| Formulation Instability | The chosen taste-masking excipients interact negatively with this compound, affecting its stability. | 1. Excipient Compatibility Studies: Conduct thorough compatibility studies between this compound and all potential excipients under accelerated stability conditions. 2. pH Adjustment: For liquid formulations, adjusting the pH can improve the stability of both the active ingredient and the excipients.[2] 3. Protective Coating: A functional polymer coating can not only mask the taste but also protect the API from interacting with other formulation components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for taste-masking a potentially bitter compound like this compound?
A1: The primary strategies for taste-masking fall into three main categories:
-
Physical Barriers: Creating a physical barrier between the drug and the taste buds. This is commonly achieved through polymer coating of the drug particles or granulation.[1][2]
-
Taste Perception Modification: Altering the perception of taste by using sweeteners, flavors, and bitterness inhibitors.[1][11] Sweeteners can coat the taste buds, while flavors provide a more pleasant sensory experience.[11]
-
Solubility Modification: Changing the solubility of the drug in saliva. This can be done through the formation of less soluble salts or by creating complexes with agents like ion-exchange resins or cyclodextrins.[3][4][11]
Q2: How do I select the most appropriate taste-masking technique for my formulation?
A2: The selection of a taste-masking technique depends on several factors, including:
-
The bitterness intensity of the API: Highly bitter compounds may require more robust methods like polymer coating or complexation, while mildly bitter compounds might be sufficiently masked with sweeteners and flavors alone.[2][11]
-
The dosage form: The chosen technique must be compatible with the final dosage form (e.g., tablet, capsule, liquid suspension, orally disintegrating tablet).[1]
-
The physicochemical properties of the API: Factors like solubility, particle size, and ionic character will influence the effectiveness of different taste-masking approaches.[11] For example, an ionic drug may be a good candidate for complexation with an ion-exchange resin.[11]
Q3: What are some common excipients used for taste-masking?
A3: A variety of excipients are used to improve the palatability of pharmaceutical formulations.
| Excipient Category | Examples | Primary Function |
| Sweeteners | Sucralose, Aspartame, Mannitol, Sorbitol[4] | Mask bitter taste by providing a sweet taste. |
| Flavors | Fruit flavors (e.g., orange, cherry), Mint flavors[3] | Provide a pleasant aroma and taste to overpower the unpleasant taste of the API. |
| Polymers (for coating) | Ethylcellulose, Hydroxypropyl methylcellulose, Eudragit® polymers[1][3] | Form a physical barrier around the API particles. |
| Complexing Agents | Cyclodextrins, Ion-exchange resins (e.g., Kyron T-114)[3][12] | Form complexes with the API to reduce its interaction with taste receptors. |
| Lipids | Compritol® 888 ATO, Precirol® ATO 5[13] | Can be used for lipid-based encapsulation and coating. |
Q4: How can I evaluate the effectiveness of my taste-masking strategy?
A4: The effectiveness of a taste-masking strategy is evaluated using both in-vitro and in-vivo methods.
-
In-Vitro Methods:
-
Dissolution Testing: This is a key in-vitro method to assess taste-masking.[5] The amount of drug released in a simulated salivary fluid over a short period is measured.[6] A lower drug release suggests better taste-masking.
-
Electronic Tongues: These are analytical instruments that can provide an objective measure of taste attributes.[9][10]
-
-
In-Vivo Methods:
Experimental Protocols
Protocol 1: In-Vitro Dissolution for Taste-Masking Evaluation
Objective: To assess the extent of drug release from a taste-masked formulation in a simulated oral environment.
Materials:
-
Taste-masked this compound formulation
-
Simulated Salivary Fluid (SSF), pH 6.8[6]
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Analytical method for quantifying this compound (e.g., HPLC-UV)
Method:
-
Prepare SSF according to standard laboratory procedures.
-
Set the dissolution apparatus parameters:
-
Medium: Simulated Salivary Fluid (900 mL)
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 rpm
-
-
Place one dose of the taste-masked formulation into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 5, and 10 minutes).
-
Immediately filter the samples to stop further dissolution.
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage of drug released at each time point. A lower percentage of drug release in the initial minutes indicates more effective taste-masking.
Protocol 2: In-Vivo Palatability Assessment using a Human Taste Panel
Objective: To evaluate the taste and overall palatability of a taste-masked this compound formulation using a trained sensory panel.
Ethical Considerations: All procedures involving human subjects must be approved by an Institutional Review Board (IRB) or an independent ethics committee. All participants must provide informed consent.
Panelists: A panel of 6-10 healthy, non-smoking adult volunteers trained in sensory analysis.[10]
Method:
-
Training: Train panelists to recognize and rate the intensity of bitterness on a numerical scale (e.g., 0 = not bitter, 5 = extremely bitter).
-
Sample Preparation: Prepare the taste-masked formulation and a placebo control.
-
Evaluation Procedure:
-
Provide panelists with a controlled dose of the formulation.
-
Instruct them to hold the sample in their mouth for a specified time (e.g., 30 seconds) before swallowing or expectorating.[14]
-
Ask panelists to rate the bitterness intensity at predefined time points (e.g., immediately, 1 minute, 5 minutes after administration).
-
Panelists should also rate the overall palatability and note any aftertaste.
-
Ensure a washout period with purified water and unsalted crackers between samples.
-
-
Data Analysis: Analyze the collected data statistically to compare the taste-masked formulation with the placebo and/or an unmasked control.
Visualizations
References
- 1. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. chemintel360.com [chemintel360.com]
- 4. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissolution methodology for taste masked oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. senopsys.com [senopsys.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. jddtonline.info [jddtonline.info]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Combining Powder Formulations of Drugs with Food and Beverages to Improve Palatability [jstage.jst.go.jp]
Technical Support Center: Scalable Production of Enantiomerically Pure (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable production of enantiomerically pure (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for enantiomerically pure (R)-3-hydroxybutyl (R)-3-hydroxybutyrate?
A1: The most prevalent and scalable methods are chemoenzymatic, primarily utilizing the lipase B from Candida antarctica (CAL-B). The two main strategies are:
-
Kinetic resolution of a racemic starting material followed by transesterification: This often involves the enzymatic resolution of racemic ethyl 3-hydroxybutyrate or a related precursor to obtain the (R)-enantiomer, which is then reacted with (R)-1,3-butanediol.
-
Synthesis from a chiral precursor pool: This route uses readily available, enantiomerically pure starting materials derived from biological sources, such as poly-(R)-3-hydroxybutyrate (PHB), a biopolymer produced by fermentation.[1][2]
Q2: Why is Candida antarctica lipase B (CAL-B) so frequently used in this synthesis?
A2: CAL-B is widely used due to its high enantioselectivity, broad substrate specificity, and stability in organic solvents, making it ideal for the kinetic resolution and transesterification steps required for this synthesis.[1] It selectively catalyzes reactions with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.
Q3: What are the critical quality control parameters to monitor during production?
A3: The most critical parameters are enantiomeric excess (ee) and diastereomeric excess (de) to ensure the stereochemical purity of the final product. Yield is another key parameter for assessing the efficiency of the process. Chiral High-Performance Liquid Chromatography (HPLC) is a common analytical method for determining enantiomeric and diastereomeric purity.[3][4][5][6][7][8]
Q4: Can the unreacted (S)-enantiomers from the kinetic resolution be recycled?
A4: Yes, to improve the overall yield and process economy, the unreacted (S)-enantiomers of both ethyl 3-hydroxybutyrate and 1,3-butanediol can be recycled. This is typically achieved through a stereochemical inversion process, which converts the (S)-enantiomer to the desired (R)-enantiomer for use in subsequent reaction batches.[1][9]
Troubleshooting Guides
Issue 1: Low Yield of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Enzyme Inhibition by Ethanol | The co-product ethanol can inhibit CAL-B. Perform the reaction under reduced pressure to continuously remove ethanol as it is formed. Alternatively, conduct the reaction in a solvent like cyclohexane that mitigates ethanol's inhibitory effects.[1] | Increased reaction rate and higher final yield. |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction duration. For a CAL-B catalyzed reaction of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol, a reaction time of 6 hours at 30°C has been shown to be effective.[1] | Drive the reaction closer to completion, thereby increasing the yield. |
| Suboptimal Substrate Ratio | The molar ratio of the reactants is crucial. For the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol, a 2:1 molar ratio of the ester to the diol is often used.[1] | Maximized conversion of the limiting reagent to the desired product. |
| Insufficient Enzyme Loading | Increase the amount of immobilized CAL-B. A typical loading is around 70 mg of CAL-B for approximately 7.6 mmol of the racemic ester.[1] | Increased reaction rate and potentially higher conversion within a given timeframe. |
| Poor Mixing in Scaled-up Reactions | Ensure adequate agitation to overcome mass transfer limitations, especially when using immobilized enzymes. | Homogeneous reaction mixture leading to consistent and improved reaction rates. |
Issue 2: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Temperature | Temperature can significantly impact the enantioselectivity of the enzyme. For CAL-B catalyzed reactions, a temperature of 30°C is often optimal.[1] Operating at significantly higher or lower temperatures can reduce enantioselectivity.[10][11] | Improved enantiomeric excess of the product. |
| Incorrect Water Activity | The amount of water in the reaction medium is critical for lipase activity and selectivity in organic solvents.[12][13][14] For transesterification, the system should be relatively dry to favor ester synthesis over hydrolysis. Use molecular sieves or a dry reaction setup to control water content. | Enhanced enzyme enantioselectivity and prevention of yield loss due to hydrolysis. |
| Non-selective Reaction Conditions | Ensure that the reaction conditions favor the enzymatic reaction over any non-catalyzed, non-selective background reactions. This includes maintaining the optimal pH and temperature for the enzyme. | Minimized formation of the undesired stereoisomers. |
| Impure Starting Materials | Verify the enantiomeric purity of your starting materials, particularly the (R)-1,3-butanediol, using chiral HPLC or GC.[3] | High diastereomeric excess in the final product, assuming high enantioselectivity of the transesterification step. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Removal of Starting Materials | Use fractional distillation under reduced pressure to separate the product from unreacted starting materials and the co-product ethanol.[2][15] | Isolation of the pure (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. |
| Presence of Byproducts from Side Reactions | Characterize the byproducts using techniques like GC-MS or NMR. Adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation. Additional purification steps like column chromatography may be necessary. | A purer final product with fewer contaminants. |
| Filtration Issues with Immobilized Enzyme | Ensure complete removal of the immobilized enzyme by filtration before distillation to prevent contamination of the final product.[1] | A clear, enzyme-free distillate. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from Racemic Ethyl 3-hydroxybutyrate
This protocol is based on the transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol using immobilized Candida antarctica lipase B (CAL-B).[1]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol (>95% ee)
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)
-
Anhydrous cyclohexane (optional, as solvent)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum pump and pressure gauge
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add racemic ethyl 3-hydroxybutyrate (e.g., 1 g, 7.6 mmol) and (R)-1,3-butanediol (e.g., 0.34 g, 3.9 mmol).
-
Add immobilized CAL-B (e.g., 70 mg).
-
Gently shake or stir the mixture at 30°C under reduced pressure (e.g., 80 mmHg) for 6 hours. The reduced pressure helps to remove the ethanol co-product, driving the reaction to completion.
-
After the reaction is complete, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., cyclohexane) and reused.
-
Evaporate the solvent (if used) from the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to separate the unreacted (S)-ethyl 3-hydroxybutyrate from the desired (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Expected Results:
-
Yield of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate: ~48%
-
Diastereomeric ratio: >90% dr
-
Yield of recovered (S)-ethyl 3-hydroxybutyrate: ~40% with ~91% ee
Visualizations
Experimental Workflow
Caption: Chemoenzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. US20140308719A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 3. Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ester synthesis reaction with CALB displaying yeast whole cell biocatalyst: effect of organic solvent and initial water content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the impact of water on the enantioselectivity displayed by CALB in the kinetic resolution of δ-functionalized alkan-2-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
Technical Support Center: Reducing By-products in Ketone Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the chemical synthesis of ketone esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of β-keto esters via Claisen condensation?
A1: The most prevalent by-products in a Claisen condensation are typically derived from competing reactions such as self-condensation of each reactant (in a crossed Claisen), transesterification, and saponification of the ester.[1][2] In a crossed Claisen condensation, where two different esters are used, a mixture of up to four different β-keto esters can be formed if both esters can act as both a nucleophile (enolate donor) and an electrophile (enolate acceptor).[2][3]
Q2: How can I prevent self-condensation in a crossed Claisen condensation?
A2: To minimize self-condensation and favor the desired crossed product, one of the esters should ideally be non-enolizable (i.e., lack α-hydrogens), such as ethyl benzoate or ethyl formate.[2][3] This forces the non-enolizable ester to act solely as the electrophile. Additionally, using the enolizable ester in a controlled, slow-addition manner to a mixture of the non-enolizable ester and the base can help to ensure that the enolate of the first ester reacts preferentially with the second, more abundant ester.[3]
Q3: What is transesterification and how can it be avoided?
A3: Transesterification is a side reaction where the alkoxide base reacts with the starting ester, exchanging the alkoxy group and leading to a mixture of ester starting materials and, consequently, a mixture of β-keto ester products. To prevent this, the alkoxide base used should match the alkoxy group of the ester. For example, when using ethyl esters, sodium ethoxide should be the base of choice.[4]
Q4: Why is saponification a concern, and how can I mitigate it?
A4: Saponification is the hydrolysis of the ester functional group to a carboxylate salt, which is unreactive under the basic conditions of the Claisen condensation. This reaction is promoted by hydroxide ions.[4] To avoid saponification, it is crucial to use an alkoxide base rather than a hydroxide base (like NaOH or KOH) and to ensure that the reaction is carried out under anhydrous (dry) conditions.[1]
Q5: Can I use a stronger, non-nucleophilic base like LDA to improve the reaction?
A5: While strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can be used to fully deprotonate the ester and form the enolate, their use in classic Claisen condensations can sometimes lead to complications. However, for crossed Claisen condensations, LDA can be advantageous as it allows for the selective formation of one enolate, which can then be reacted with a different ester.[3]
Troubleshooting Guides
Problem 1: Low yield of the desired β-keto ester.
| Possible Cause | Suggested Solution |
| Incomplete reaction | The Claisen condensation is an equilibrium reaction. To drive it to completion, use at least one full equivalent of base. The final deprotonation of the more acidic β-keto ester product by the alkoxide base is what drives the reaction forward.[3] |
| Saponification of the ester | Ensure anhydrous reaction conditions and use an alkoxide base instead of a hydroxide base.[1][4] |
| Transesterification | Use an alkoxide base with the same alkyl group as your ester (e.g., sodium ethoxide for ethyl esters).[4] |
| Self-condensation in a crossed reaction | If both esters are enolizable, a mixture of products is likely. To favor the crossed product, use one non-enolizable ester or add the enolizable ester slowly to an excess of the other ester and the base.[2][3] |
Problem 2: Presence of multiple by-products in the final product mixture.
| By-product Observed | Possible Cause | Suggested Solution |
| Multiple β-keto esters | Crossed Claisen condensation with two enolizable esters. | Use one ester that cannot form an enolate (e.g., ethyl benzoate). Alternatively, use a directed method where one enolate is pre-formed with a strong, non-nucleophilic base like LDA before the second ester is added.[3] |
| Starting ester and alcohol | Incomplete reaction or workup issues. | Ensure a stoichiometric amount of base is used. During workup, carefully neutralize the reaction mixture with acid and perform a thorough extraction. |
| Carboxylic acid | Saponification of the ester. | Strictly exclude water from the reaction and use an alkoxide base.[4] |
Data on By-product Formation
Table 1: Yield of Ethyl Acetoacetate under Different Conditions
| Starting Material | Base | Solvent | Temperature | Yield | Reference |
| Ethyl acetate | Sodium wire | None (neat) | Warming to initiate, then cooling | 28-29% | --INVALID-LINK--[5] |
| Ethyl acetate (larger scale) | Sodium wire | None (neat) | Warming to initiate, then cooling | ~35-38% | --INVALID-LINK--[5] |
| Ethyl phenylacetate | Potassium tert-butoxide | None (solvent-free) | 100 °C | 80% | --INVALID-LINK--[6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Ethyl 2,4-Diphenylacetoacetate (Solvent-Free)
This protocol is adapted from a procedure published in the Journal of Chemical Education and offers a high-yield, solvent-free method.[6]
Materials:
-
Potassium tert-butoxide
-
Ethyl phenylacetate
-
50-mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
Procedure:
-
To a 50-mL round-bottom flask, add potassium tert-butoxide and ethyl phenylacetate.
-
Assemble a reflux condenser on the flask.
-
Heat the mixture to 100 °C with stirring for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of β-Keto Esters by Column Chromatography
This is a general procedure for the purification of β-keto esters from common by-products.
Materials:
-
Crude β-keto ester
-
Silica gel (100-200 mesh)
-
Solvent system (e.g., Ethyl acetate/Hexane mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (a low polarity mixture of ethyl acetate and hexane is a good starting point, e.g., 1:9).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude β-keto ester in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, gradually increasing the polarity if necessary (e.g., from 1:9 to 1:4 EtOAc/hexane).[7]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. fiveable.me [fiveable.me]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. byjus.com [byjus.com]
- 7. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lipase-Catalyzed Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on lipase-catalyzed esterification.
Troubleshooting Guide
This guide addresses common issues encountered during lipase-catalyzed esterification experiments.
Q1: Why is my ester yield unexpectedly low?
A1: Low ester yield can be attributed to several factors. A primary reason is the presence of excess water in the reaction medium, which can promote the reverse reaction of hydrolysis.[1] Additionally, suboptimal reaction conditions such as temperature and pH can significantly decrease enzyme activity. Substrate inhibition, where high concentrations of either the alcohol or the carboxylic acid inhibit the lipase, can also lead to reduced yields.[2] Finally, the enzyme itself may have low activity or may have been denatured.
Q2: My reaction has stopped prematurely. What could be the cause?
A2: A premature halt in the reaction can be due to enzyme deactivation. This can be caused by temperatures that are too high, leading to thermal denaturation of the lipase.[3] Some short-chain alcohols can also irreversibly inactivate lipases.[4] Another possibility is a significant shift in the pH of the reaction medium outside the optimal range for the enzyme.
Q3: I am observing inconsistent results between batches. What should I check?
A3: Inconsistent results often stem from variations in experimental conditions. Ensure that all components are accurately measured and that the reaction setup is consistent for each batch.[5] The water content of the reactants and the solvent should be carefully controlled, as minor differences can significantly impact the reaction equilibrium. The age and storage conditions of the lipase can also affect its activity, leading to variability.
Q4: The reaction is proceeding very slowly. How can I increase the reaction rate?
A4: To increase the reaction rate, you can optimize several parameters. Increasing the reaction temperature to the optimum for your specific lipase can enhance catalytic activity.[6] Adjusting the pH to the optimal acidic range for esterification will also improve the rate.[7][8][9] Increasing the enzyme loading or the substrate concentration (while being mindful of potential inhibition) can also accelerate the reaction.[3][4] Proper mixing is also crucial to minimize mass transfer limitations.[10]
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the optimization of reaction conditions for lipase-catalyzed esterification.
Q5: What is the optimal temperature for lipase-catalyzed esterification?
A5: The optimal temperature varies depending on the source of the lipase. Lipases are generally active between 40°C and 80°C, but thermal denaturation can occur at temperatures above 60°C.[3] For many commonly used lipases, the optimal temperature for esterification is often between 40°C and 60°C.[3] It is crucial to determine the optimal temperature for the specific lipase being used to maximize activity and stability.[11][12]
Q6: What is the optimal pH for the reaction?
A6: The pH optimum for lipase-catalyzed esterification is significantly different from that of hydrolysis and is typically in the acidic range.[7][8][9] For example, the optimal pH for the esterification of n-butanol and propionic acid with Candida rugosa lipase is 3.5, and with Thermomyces lanuginosa lipase, it is 4.25.[7][8] This is because the protonated form of the carboxylic acid is the substrate for the esterification reaction.[7][8]
Q7: How does substrate concentration affect the reaction?
A7: Increasing the concentration of the substrates, the carboxylic acid and the alcohol, can increase the reaction rate up to a certain point. However, high concentrations of some substrates can lead to inhibition.[2] For instance, an excess of alcohol can interfere with the enzyme's function.[4] Therefore, it is important to determine the optimal molar ratio of the reactants.[4]
Q8: What is the recommended enzyme loading?
A8: The rate of esterification generally increases with a higher lipase load.[3] However, at very high concentrations, the increase in reaction rate may become less pronounced due to limitations in substrate availability or aggregation of the enzyme particles.[3][10] The optimal enzyme loading should be determined experimentally for each specific reaction system.
Q9: How does water content influence the reaction?
A9: Water plays a critical role in lipase-catalyzed esterification. While a minimal amount of water is necessary to maintain the enzyme's catalytic activity, an excess of water will shift the reaction equilibrium towards hydrolysis, thereby reducing the ester yield.[1] The water produced during the esterification reaction can also lead to a decrease in the reaction rate over time.[13]
Quantitative Data
Table 1: Optimal Temperature for Various Lipases in Esterification
| Lipase Source | Substrates | Optimal Temperature (°C) |
| Candida antarctica Lipase B (Novozym 435) | Phenylglycinol and Capric Acid | 60 |
| Candida antarctica Lipase B (Novozym 435) | Hydroxyphenylpropionic Acid and Octanol | 52.9 |
| Thermomyces lanuginosus Lipase (Immobilized) | n-Propanol and Acetic Acid | 29 |
| Pyrococcus furiosus Lipase (Immobilized) | - | 90 |
Table 2: Optimal pH for Lipase-Catalyzed Esterification
| Lipase Source | Substrates | Optimal pH |
| Candida rugosa Lipase | n-Butanol and Propionic Acid | 3.5 |
| Thermomyces lanuginosa Lipase | n-Butanol and Propionic Acid | 4.25 |
| Candida antarctica Lipase B (Novozym 435) | Hydroxyphenylpropionic Acid and Octanol | 7.0 (pH memory) |
Table 3: Effect of Enzyme Loading on Ester Conversion
| Lipase | Substrates | Enzyme Loading | Conversion (%) |
| Novozym 435 | Octyl Formate Synthesis | 5 g/L | 33.23 |
| Novozym 435 | Octyl Formate Synthesis | 10 g/L | 65.64 |
| Novozym 435 | Octyl Formate Synthesis | 15 g/L | 70.55 |
| Novozym 435 | 6-O-(N-lauroyl glycine)-d-glucopyranose Synthesis | 1% (wt.) | 22 |
| Novozym 435 | 6-O-(N-lauroyl glycine)-d-glucopyranose Synthesis | 7% (wt.) | 76 |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Esterification
This protocol provides a general method for the enzymatic synthesis of esters.[4][14]
-
Reactant Preparation: Dissolve the carboxylic acid and alcohol in a suitable organic solvent (e.g., heptane) to the desired concentrations (e.g., 0.1 M each).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme should be optimized for the specific reaction.
-
Water Removal (Optional but Recommended): Add molecular sieves to the reaction mixture to remove the water produced during the reaction and shift the equilibrium towards ester formation.
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature with constant stirring (e.g., 250 rpm).
-
Monitoring the Reaction: Withdraw aliquots from the reaction mixture at different time intervals to monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached the desired conversion, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.
-
Product Analysis: Analyze the final product to determine the yield and purity.
Protocol 2: Determination of Lipase Activity by Titration
This protocol describes a method to determine the esterification activity of a lipase.[15]
-
Reaction Setup: Prepare a reaction mixture containing a known concentration of a carboxylic acid (e.g., 0.16 M butyric acid) and an alcohol (e.g., 0.33 M butanol).
-
Enzyme Addition: Add a known weight of the lipase (e.g., 10 mg) to initiate the reaction.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 50°C) with agitation.
-
Reaction Termination: After a defined time, terminate the reaction by adding a suitable solvent, such as a 1:1 mixture of ethanol and acetone.
-
Titration: Titrate the unreacted carboxylic acid with a standardized solution of sodium hydroxide (e.g., 0.02 N NaOH) using phenolphthalein as an indicator.
-
Activity Calculation: Calculate the lipase activity based on the amount of carboxylic acid consumed per unit time per mass of lipase. One unit of lipase activity is defined as 1 µmol of butyric acid consumed per minute per mg of lipase.[15]
Visualizations
Caption: General workflow for lipase-catalyzed esterification.
Caption: Troubleshooting logic for low ester yield.
References
- 1. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Ketone Bodies in Biological Samples
Welcome to the technical support center for the quantification of ketone bodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the measurement of ketone bodies (beta-hydroxybutyrate, acetoacetate, and acetone) in biological samples.
Frequently Asked Questions (FAQs)
Q1: Which ketone body should I measure for my study?
A1: The choice depends on your research question.
-
Beta-hydroxybutyrate (βHB) is the most abundant and stable ketone body, making it a reliable marker for overall ketosis.[1][2][3]
-
Acetoacetate (AcAc) is more labile and can spontaneously decarboxylate to acetone.[4] Measuring the βHB/AcAc ratio can provide insights into the mitochondrial redox state.
-
Acetone is highly volatile and typically measured in breath, reflecting its spontaneous production from acetoacetate.
Q2: What are the most critical pre-analytical factors to consider?
A2: Sample handling is crucial, especially for acetoacetate, which is unstable. Key considerations include:
-
Temperature: Samples should be kept on ice immediately after collection and processed quickly to minimize acetoacetate degradation.[4]
-
Storage: For long-term storage, samples should be frozen at -80°C. Acetoacetate is significantly lost at -20°C over time.[4]
-
Anticoagulant: The choice of anticoagulant (e.g., EDTA, heparin) can influence results, so consistency is key.
Q3: Can I use urine samples for accurate ketone body quantification?
A3: While urine test strips are common for qualitative assessment, they are not ideal for accurate quantification.[1][2][3] Urine measurements reflect an average concentration since the last void and primarily detect acetoacetate, potentially underestimating total ketone levels, especially in diabetic ketoacidosis where βHB is predominant.[1][2][3] For quantitative studies, blood (plasma or serum) is the preferred matrix.
Q4: What are the main differences between enzymatic assays, GC-MS, and LC-MS/MS for ketone body analysis?
A4:
-
Enzymatic assays are typically specific for βHB and are well-suited for high-throughput analysis in clinical settings. They are relatively simple and cost-effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and can measure multiple ketone bodies, but often requires a derivatization step to make the analytes volatile.[4][5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high specificity and sensitivity, allowing for the simultaneous quantification of multiple ketone bodies without derivatization.[1][8][9][10] It is considered a gold-standard method for research applications.
Troubleshooting Guides
Enzymatic Assay for β-Hydroxybutyrate (βHB)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low signal | Inactive enzyme or substrate. | Ensure reagents are properly reconstituted, stored, and have not expired. Prepare fresh reaction mixes before use. |
| Incorrect wavelength reading. | Verify the plate reader is set to the correct wavelength as specified in the assay protocol. | |
| Assay buffer is too cold. | Allow all reagents, including the assay buffer, to come to room temperature before starting the assay.[11] | |
| High background noise | Presence of interfering substances (e.g., NADPH in sample). | Prepare a sample blank without the enzyme mix to subtract background absorbance/fluorescence. Consider deproteinizing samples using a 10 kDa MWCO spin filter. |
| Contaminated reagents. | Use fresh, high-purity water and reagents. | |
| Inconsistent readings between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for the reaction components to minimize variability.[11] |
| Incomplete mixing. | Mix the contents of each well thoroughly after adding reagents. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Active sites in the GC system. | Deactivate the injector liner and column with a silylating agent. |
| Incomplete derivatization. | Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding the derivatization agent.[6] | |
| Column degradation. | Replace the GC column. | |
| Ghost peaks | Carryover from a previous injection. | Run a blank solvent injection to check for carryover. Clean the injector and syringe. |
| Contamination in the carrier gas or sample preparation. | Use high-purity carrier gas and solvents. Check for leaks in the gas lines. | |
| Low sensitivity | Inefficient derivatization or extraction. | Optimize the extraction and derivatization protocols. |
| Leaks in the GC-MS system. | Perform a leak check on the instrument. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Shifting retention times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition. |
| Column temperature fluctuations. | Ensure the column oven is maintaining a stable temperature. | |
| Column degradation. | Replace the LC column. | |
| Irreproducible peak areas | Inconsistent sample injection volume. | Ensure the autosampler is functioning correctly and there are no air bubbles in the sample loop. |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects. Optimize sample preparation to remove interfering substances. | |
| Unexpected peaks in chromatogram | Contamination of the mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| Co-eluting isobaric compounds. | Optimize chromatographic separation to resolve interfering peaks. Use high-resolution mass spectrometry if available. |
Quantitative Data Summary
Table 1: Stability of Ketone Bodies in Human Plasma/Serum
| Ketone Body | Storage Temperature | Stability | Reference(s) |
| β-Hydroxybutyrate | Room Temperature (20-25°C) | Stable for up to 24 hours | [4] |
| 4°C | Stable for at least 1 week | [4] | |
| -20°C | Stable for at least 1 month | [4] | |
| -80°C | Stable for long-term storage | [4] | |
| Acetoacetate | Room Temperature (20-25°C) | Significant loss within hours | [4] |
| 4°C | Gradual degradation over 24-48 hours | [4] | |
| -20°C | ~50% loss within 1 week | [4] | |
| -80°C | Relatively stable, but some degradation may occur | [4] |
Table 2: Performance Characteristics of Ketone Body Quantification Methods
| Method | Analyte(s) | Sample Type | Limit of Detection (LOD) | Linearity Range | Precision (CV%) | Reference(s) |
| Enzymatic Assay | βHB | Serum, Plasma | ~10-20 µM | 0.05 - 8 mM | < 5% | |
| GC-MS | βHB, AcAc, Acetone | Serum, Plasma | ~0.1-1 µM | 0.001 - 250 µg/mL | < 10% | [4][5][11] |
| LC-MS/MS | βHB, AcAc, & others | Serum, Plasma | ~0.1-0.5 µM | 0.5 - 500 µM | < 5% | [1][8][9][10] |
Experimental Protocols
Enzymatic Quantification of β-Hydroxybutyrate in Plasma
This protocol is a general guideline for a colorimetric enzymatic assay.
Materials:
-
β-Hydroxybutyrate Assay Kit (containing assay buffer, enzyme mix, substrate mix, and βHB standard)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes
-
Deproteinizing spin filters (10 kDa MWCO) (optional)
-
Plasma samples
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
If high protein content is expected to interfere, deproteinize the samples using 10 kDa MWCO spin filters according to the manufacturer's instructions.
-
Add 2-50 µL of plasma sample to each well of the 96-well plate.
-
Adjust the volume in each well to 50 µL with the provided assay buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of βHB standards by diluting the stock standard in assay buffer, typically ranging from 0 to 10 nmol/well.
-
Add 50 µL of each standard to separate wells.
-
-
Reaction Setup:
-
Prepare a master mix of the Reaction Mix according to the kit's instructions. This typically involves combining the enzyme mix and substrate mix in the assay buffer.
-
Add 50 µL of the Reaction Mix to each well containing the samples and standards.
-
For a sample blank (to measure background), prepare a separate mix without the enzyme and add it to wells containing only the sample.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the 0 standard (blank) from all readings.
-
If a sample blank was used, subtract its absorbance from the corresponding sample readings.
-
Plot the standard curve (absorbance vs. nmol of βHB) and determine the concentration of βHB in the samples from the standard curve.
-
GC-MS Analysis of Ketone Bodies in Serum
This protocol involves a derivatization step to make the ketone bodies volatile for GC analysis.
Materials:
-
Serum samples
-
Internal standards (e.g., deuterated forms of ketone bodies)
-
Methanol, Ethyl acetate
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) as a derivatization agent
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation and Extraction:
-
To 100 µL of serum in a glass tube, add the internal standard(s).
-
Add 1 mL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of MTBSTFA.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC conditions (example):
-
Injector temperature: 250°C
-
Oven program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS conditions (example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Scan mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each derivatized ketone body and internal standard.
-
-
-
Data Analysis:
-
Quantify the ketone bodies by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared with known concentrations of standards.
-
LC-MS/MS Analysis of β-Hydroxybutyrate and Acetoacetate in Plasma
This protocol allows for the direct quantification of ketone bodies without derivatization.[8]
Materials:
-
Plasma samples
-
Internal standards (e.g., ¹³C or ²H labeled βHB and AcAc)
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold ACN containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC conditions (example using a C18 column):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: ACN with 0.1% formic acid
-
Gradient: Start with 2% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow rate: 0.4 mL/min
-
Column temperature: 40°C
-
Injection volume: 5 µL
-
-
MS/MS conditions (example):
-
Ionization mode: Negative Electrospray Ionization (ESI-)
-
Detection mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for each ketone body and its internal standard.
-
-
-
Data Analysis:
-
Quantify βHB and AcAc by comparing the peak area ratios of the analytes to their internal standards against a calibration curve prepared in a similar matrix (e.g., stripped serum).
-
Visualizations
Ketone Body Metabolism
References
- 1. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bslonline.org [bslonline.org]
- 6. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 7. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lc-ms-ms-method-for-quantitative-profiling-of-ketone-bodies-keto-acids-lactate-pyruvate-and-their-stable-isotopically-labelled-tracers-in-human-plasma-an-analytical-panel-for-clinical-metabolic-kinetics-and-interactions - Ask this paper | Bohrium [bohrium.com]
- 11. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chiral Separation of 3-Hydroxybutyrate Enantiomers
Welcome to the technical support center for the chiral separation of 3-hydroxybutyrate (3-HB) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chiral separation of 3-HB enantiomers.
High-Performance Liquid Chromatography (HPLC)
Question: I am observing poor resolution between the D- and L-3-hydroxybutyrate enantiomer peaks. How can I improve it?
Answer:
Poor resolution in chiral HPLC can stem from several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical. For polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD-H, slight variations in the mobile phase can significantly impact selectivity.[1] Experiment with different solvent ratios (e.g., hexane/isopropanol or alcohol content in reversed-phase) and consider adding acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
-
Lower the Temperature: Temperature can influence the separation. Running the column at a lower temperature often increases the enantioselectivity of the stationary phase, leading to better resolution.
-
Consider a Different Chiral Stationary Phase (CSP): If optimization of the mobile phase and other parameters does not yield the desired resolution, the chosen CSP may not be suitable for this separation. Consider screening other polysaccharide-based or cyclodextrin-based columns.
-
Check for Column Overload: Injecting too much sample can lead to broad, overlapping peaks.[2] Try injecting a smaller volume or a more dilute sample to see if resolution improves.
Question: My peaks are tailing. What are the common causes and solutions?
Answer:
Peak tailing is a common issue in HPLC and can be particularly problematic in chiral separations, as it can obscure the resolution of closely eluting enantiomers. Here are the primary causes and their solutions:
-
Secondary Interactions: Tailing, especially for late-eluting peaks, can be caused by secondary, non-specific interactions between the analyte and the silica surface of the column.[3] Adding a small amount of a competing amine (like triethylamine) or acid (like acetic acid) to the mobile phase can help to mask these active sites and improve peak symmetry.
-
Column Contamination: Accumulation of contaminants on the column inlet frit or the packing material can distort peak shape.[4] If you suspect contamination, try backflushing the column. For more severe contamination on immobilized polysaccharide-based columns, a regeneration procedure using solvents like DCM, DMF, or EtOAc may be necessary.[5] Caution: This procedure will irreversibly damage coated chiral columns.[5]
-
Extra-Column Effects: Tailing of early-eluting peaks can be due to issues outside the column, such as excessive tubing length or dead volume in fittings.[2][3] Ensure all connections are tight and use tubing with the smallest possible internal diameter and length.
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of 3-hydroxybutyrate, you may observe peak tailing or splitting due to the presence of both ionized and non-ionized forms.[3] It is best to use a buffer with a pH at least 2 units away from the analyte's pKa.[3]
Question: I am using a derivatization reagent, but the reaction seems incomplete or is giving inconsistent results. What should I do?
Answer:
Derivatization is often employed to improve the chromatographic properties and detectability of 3-HB enantiomers. Incomplete or inconsistent derivatization can be a significant source of error.
-
Optimize Reaction Conditions: Factors such as reaction time, temperature, and reagent concentration are critical. For example, when using (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP), derivatization may require incubation at 60°C for 90 minutes.[6][7] For diacetyl-L-tartaric-anhydride (DATAN), quantitative reactions may need elevated temperatures (70-80°C) for 30-120 minutes in a sealed container.[7] Systematically vary these parameters to find the optimal conditions for your specific application.
-
Ensure Reagent Purity and Stability: Derivatization reagents can degrade over time. Use fresh, high-purity reagents and store them according to the manufacturer's instructions.
-
Matrix Effects: The sample matrix can interfere with the derivatization reaction. If you are working with complex samples like plasma or tissue homogenates, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances.
-
Activator/Catalyst Concentration: Some derivatization reactions require an activator or catalyst. Ensure that the concentration of these reagents is optimized. For instance, the reaction with (S)-PMP may use 2,2-dipyridyl disulfide and triphenylphosphine as activators.[7]
Gas Chromatography (GC)
Question: I have poor separation of the 3-hydroxybutyrate enantiomer derivatives on my chiral GC column. What can I do?
Answer:
Achieving good resolution in chiral GC requires careful optimization of several parameters.
-
Optimize the Temperature Program: A slower temperature ramp rate (e.g., 1-2°C/min) often improves chiral resolution by allowing for better partitioning of the enantiomers.[8]
-
Adjust Carrier Gas Flow Rate (Linear Velocity): For cyclodextrin-based columns, using hydrogen as the carrier gas at faster linear velocities (60-80 cm/sec) can sometimes lead to better resolution.[8]
-
Select the Appropriate Derivatization Reagent: The choice of derivatizing agent is crucial. For GC analysis of hydroxy acids, common derivatization methods include esterification (e.g., to form methyl esters) followed by acylation of the hydroxyl group.[9][10] The bulkiness of the derivatizing group can influence the separation.
-
Check for Column Overload: Injecting too much sample can cause broad, tailing peaks and reduce separation.[8] Try injecting a smaller amount or a more dilute sample. On-column concentrations of 50 ng or less are recommended for optimal chiral separation.[8]
-
Ensure Column Quality: Chiral GC columns can degrade over time, especially if exposed to oxygen at high temperatures. If you observe a significant loss of performance, it may be time to replace the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral separation of 3-hydroxybutyrate enantiomers?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Capillary Electrophoresis (CE) is also a viable but less frequently used technique. For HPLC and GC, the use of a chiral stationary phase (CSP) or derivatization with a chiral reagent to form diastereomers is necessary.
Q2: Do I need to derivatize 3-hydroxybutyrate for chiral analysis?
A2: Derivatization is often necessary for several reasons:
-
For GC analysis: 3-hydroxybutyric acid is not volatile enough for direct GC analysis and must be derivatized to increase its volatility.[10]
-
For HPLC analysis: While direct separation on a CSP is possible, derivatization can be used to improve peak shape, enhance detection sensitivity (especially for fluorescence or MS detection), and allow for separation on a non-chiral column by forming diastereomers.[6]
-
Improved Sensitivity: Chiral derivatization can significantly enhance detection sensitivity, in some cases by over 50-fold, due to the introduction of easily ionizable groups.[6]
Q3: What are some common chiral derivatizing agents for 3-hydroxybutyrate?
A3: Several chiral derivatizing agents can be used, including:
-
(S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP): Used for LC-MS analysis, it improves retention and detection sensitivity.[6][7]
-
Diacetyl-L-tartaric-anhydride (DATAN): Reacts with the hydroxyl group and is used for UPLC-MS/MS analysis.[7][11][12]
-
4-nitro-7-piperazino-2,1,3-benzoxadiazole: A fluorescent derivatization reagent used in two-dimensional HPLC systems.[1]
Q4: Can I use a standard C18 column for the chiral separation of 3-hydroxybutyrate?
A4: A standard C18 column cannot separate enantiomers directly. However, it can be used to separate the diastereomers formed after derivatizing the 3-hydroxybutyrate enantiomers with a chiral derivatizing agent.[6][11][12]
Quantitative Data Summary
The following tables summarize typical experimental parameters for the chiral separation of 3-hydroxybutyrate enantiomers.
Table 1: HPLC Methods for Chiral Separation of 3-Hydroxybutyrate Enantiomers
| Parameter | Method 1: 2D-HPLC with Derivatization[1] | Method 2: UPLC-MS/MS with Derivatization[11][12] |
| Derivatization Reagent | 4-nitro-7-piperazino-2,1,3-benzoxadiazole | Diacetyl-L-tartaric-anhydride |
| 1st Dimension Column | Capcell Pak C18 ACR (1.5 x 250 mm, 3 µm) | - |
| 2nd Dimension/Chiral Column | Chiralpak AD-H (2.0 x 250 mm, 5 µm) | BEH-C18 reversed-phase column |
| Detection | Fluorescence | Tandem Mass Spectrometry (TQ-S micro) |
Table 2: GC Methods for Chiral Separation of 3-Hydroxybutyrate Enantiomers
| Parameter | Method 1: Direct Separation of Methyl Esters[13] |
| Derivatization | Methylation |
| Chiral Column | Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm) |
| Oven Temperature | 80 °C (isothermal) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium, 30 psi |
Experimental Protocols
Protocol 1: Chiral Separation of 3-HB by UPLC-MS/MS after Derivatization with DATAN
This protocol is based on the method described for the analysis of D- and L-3-HB in biological samples.[11][12]
-
Sample Preparation:
-
For plasma samples, perform protein precipitation.
-
Prepare a stock solution of an isotopically-labeled internal standard (e.g., 3,4,4,4-2H4-3-HB).
-
Add the internal standard to the sample.
-
-
Derivatization:
-
Add diacetyl-L-tartaric-anhydride to the sample.
-
Incubate at an elevated temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) in a sealed vial.
-
-
UPLC-MS/MS Analysis:
-
Column: BEH-C18 reversed-phase column.
-
Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Injection Volume: 1-5 µL.
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific transitions for the derivatized D- and L-3-HB and the internal standard.
-
Protocol 2: Chiral Separation of 3-HB Methyl Esters by GC-FID
This protocol is based on the method for the direct chiral GC separation of 3-HB methyl ester enantiomers.[13]
-
Derivatization (Esterification):
-
Convert the 3-hydroxybutyric acid in the sample to its methyl ester. A common method is to use a reagent like boron trifluoride in methanol (BF3-methanol).
-
To 100 mg of the sample, add 3 mL of BF3-methanol and heat at 60°C for 5-10 minutes.[9]
-
After cooling, extract the methyl esters into an organic solvent like hexane.
-
Wash the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to concentrate the sample and reconstitute in a suitable solvent for GC injection.
-
-
GC-FID Analysis:
-
Column: Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm).
-
Oven Program: 80°C isothermal.
-
Injector: 250°C.
-
Detector (FID): 250°C.
-
Carrier Gas: Helium at 30 psi.
-
Injection: Inject 1-2 µL of the derivatized sample.
-
Visualizations
Caption: HPLC experimental workflow for chiral separation of 3-HB.
Caption: Troubleshooting logic for poor chiral separation.
References
- 1. Enantioselective and simultaneous determination of lactate and 3-hydroxybutyrate in human plasma and urine using a narrow-bore online two-dimensional high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
- 9. scispace.com [scispace.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Enantiomer‐specific analysis of 3‐hydroxybutyrate and 3‐hydroxybutyrate‐carnitine [bio-protocol.org]
- 13. GC Analysis of 3-Hydroxybutyric Acid Methyl Ester Enantiomers on Astec® CHIRALDEX™ B-DP suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: 3-Hydroxybutyl Butanoate vs. Ketone Salts for Elevating Blood Ketones
For Researchers, Scientists, and Drug Development Professionals
The induction of a state of nutritional ketosis, characterized by elevated levels of ketone bodies in the blood, has garnered significant interest for its potential therapeutic applications in a range of metabolic and neurological disorders. Exogenous ketone supplements offer a direct route to elevating blood ketones without the stringent dietary restrictions of a ketogenic diet. Among the most promising candidates are 3-hydroxybutyl butanoate (3-HBB), a ketone monoester, and various ketone salts. This guide provides an objective comparison of their performance in elevating blood ketones, supported by experimental data, detailed methodologies, and visualizations of their metabolic and signaling pathways.
Quantitative Comparison of Ketogenic Efficacy
The primary measure of efficacy for an exogenous ketone supplement is its ability to rapidly and sustainably increase blood concentrations of D-β-hydroxybutyrate (D-βHB), the most abundant ketone body. A key head-to-head study provides critical data for comparing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a specific 3-HBB monoester, with ketone salts.
| Parameter | (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) | Ketone Salts (Sodium/Potassium βHB) | Reference |
| Peak Blood D-βHB Concentration (Cmax) | 2.8 ± 0.2 mM | 1.0 ± 0.1 mM | [1][2] |
| Time to Peak Concentration (Tmax) | ~30-60 minutes | ~30-60 minutes | [3] |
| Duration of Elevated Ketones | Returned to baseline within 3-4 hours | D-βHB returned to baseline within 3-4 hours; L-βHB remained elevated for over 8 hours | [1][2] |
Note: The ketone salt formulation used in the primary comparative study contained a racemic mixture of D- and L-βHB. The L-isoform is metabolized more slowly than the biologically active D-isoform.[1][2]
Experimental Protocols
Understanding the methodologies of the studies that generated this data is crucial for interpretation and replication. The following is a summary of a typical experimental protocol used in a comparative human pharmacokinetic study.
Study Design: Randomized, Crossover Trial
A randomized, crossover design is a robust method for comparing the effects of different interventions in the same group of participants, thereby minimizing inter-individual variability.
-
Participants: Healthy adult volunteers are typically recruited. Baseline characteristics such as age, weight, and height are recorded.
-
Randomization: Participants are randomly assigned to an order in which they will receive the different ketone supplements (e.g., ketone ester or ketone salt) and a placebo.
-
Washout Period: A sufficient time interval is allowed between each intervention to ensure that the effects of the previous supplement have completely dissipated.
-
Intervention: Participants consume a standardized dose of the ketone supplement, often mixed with a beverage. Doses are typically matched for the total amount of β-hydroxybutyrate provided.
-
Blood Sampling: Blood samples are collected at baseline (before ingestion) and at regular intervals post-ingestion (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) to measure blood ketone concentrations.
-
Analysis: Blood samples are analyzed for D-βHB, L-βHB, glucose, and other relevant metabolites. Statistical analyses are then performed to compare the pharmacokinetic profiles of the different supplements.
Metabolic Pathways: From Ingestion to Ketosis
The structural differences between this compound and ketone salts dictate their distinct metabolic fates following ingestion.
-
This compound (Ketone Ester): This compound is an ester linking one molecule of (R)-β-hydroxybutyrate to one molecule of (R)-1,3-butanediol. Upon ingestion, it is hydrolyzed by esterases in the gut and liver, releasing both components into the bloodstream. The 1,3-butanediol is then converted in the liver to β-hydroxybutyrate, providing a second wave of ketone body release.[4]
-
Ketone Salts: These supplements consist of β-hydroxybutyrate bound to a mineral salt, such as sodium, potassium, calcium, or magnesium. Ingestion leads to the direct dissociation of the salt in the gut, releasing free β-hydroxybutyrate and the corresponding mineral ion for absorption.
Signaling Pathways of β-Hydroxybutyrate
Beyond its role as an energy substrate, β-hydroxybutyrate is now recognized as a potent signaling molecule, exerting its effects through several key pathways.
-
Inhibition of Histone Deacetylases (HDACs): β-hydroxybutyrate can inhibit class I histone deacetylases, leading to changes in gene expression that are associated with reduced oxidative stress and neuroprotection.
-
G-Protein Coupled Receptor (GPCR) Activation: β-hydroxybutyrate can bind to and activate specific G-protein coupled receptors, such as HCAR2 (GPR109A), which can modulate inflammatory responses.
-
NLRP3 Inflammasome Inhibition: β-hydroxybutyrate has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.
Conclusion
For researchers and drug development professionals seeking to induce a robust and rapid state of ketosis, this compound, specifically the (R)-3-hydroxybutyl (R)-3-hydroxybutyrate monoester, demonstrates superior performance in elevating blood D-βHB concentrations compared to ketone salts. The metabolic pathway of the ketone ester, involving both direct release and subsequent hepatic conversion of 1,3-butanediol, likely contributes to its greater ketogenic efficacy. While both supplements can successfully elevate blood ketones, the choice between them may depend on the desired peak concentration, duration of action, and tolerance to the associated mineral load from ketone salts. Understanding the distinct pharmacokinetic profiles and underlying metabolic and signaling pathways is paramount for the design of future clinical trials and the development of novel therapeutic strategies leveraging the physiological effects of ketosis.
References
Validating the Purity of 3-Hydroxybutyl butanoate: A Comparative Guide to NMR and Other Techniques
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating the purity of 3-Hydroxybutyl butanoate. We present supporting data, detailed experimental protocols, and a clear workflow to aid in the selection of the most appropriate method for your research needs.
Introduction to Purity Determination
This compound is a chiral ester with potential applications in various fields, including as a precursor for biodegradable polymers and as a chiral building block in organic synthesis. Accurate determination of its purity is paramount to guarantee the quality and efficacy of the final product. While several analytical methods can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a powerful and direct method for purity assessment.
This guide will focus on the application of ¹H NMR for the purity determination of this compound and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy and precision. Below is a comparative summary of NMR, GC-MS, and HPLC for the analysis of this compound.
| Feature | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the signal intensity of nuclei in a magnetic field, which is directly proportional to the number of nuclei. | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Separates compounds based on their partitioning between a stationary and mobile phase, typically with UV or other spectroscopic detection. |
| Quantitation | Absolute quantification without the need for a specific reference standard of the analyte (qNMR). | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Often requires derivatization to increase volatility and thermal stability. | Dissolution in a suitable mobile phase. |
| Information Provided | Provides structural information and quantification of the main component and impurities in a single experiment. | Provides separation of components and their mass spectra, aiding in impurity identification. | Provides separation of components and their retention times, with detection based on specific properties (e.g., UV absorbance). |
| Common Impurities Detected | Residual solvents, starting materials (e.g., 1,3-butanediol, butyric acid), and side-products with distinct NMR signals. | Volatile impurities, isomers, and degradation products. | Non-volatile impurities, isomers, and compounds with a chromophore. |
| Advantages | Non-destructive, rapid analysis, provides structural confirmation, and absolute quantification. | High sensitivity and excellent separation efficiency for volatile compounds. | Versatile for a wide range of compounds, high sensitivity with appropriate detectors. |
| Limitations | Lower sensitivity compared to GC-MS and HPLC, signal overlap can be an issue in complex mixtures. | Not suitable for non-volatile or thermally labile compounds. | May require method development for optimal separation, detector response can vary between compounds. |
Purity Determination of this compound using ¹H NMR
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with the integral of a certified internal standard of known purity and weight.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables provide the predicted chemical shifts for this compound. These values are estimated based on the analysis of structurally similar compounds and can be used as a reference for spectral interpretation.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | m | 1H | -CH(OH)- |
| ~4.10 | t | 2H | -O-CH₂- |
| ~2.25 | t | 2H | -C(=O)-CH₂- |
| ~1.80 | m | 2H | -CH₂-CH₂-CH(OH)- |
| ~1.65 | sextet | 2H | -CH₂-CH₃ |
| ~1.20 | d | 3H | -CH(OH)-CH₃ |
| ~0.95 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C=O |
| ~64.0 | -CH(OH)- |
| ~62.5 | -O-CH₂- |
| ~38.5 | -C(=O)-CH₂- |
| ~36.0 | -CH₂-CH₂-CH(OH)- |
| ~23.0 | -CH(OH)-CH₃ |
| ~18.5 | -CH₂-CH₃ |
| ~13.7 | -CH₂-CH₃ |
Experimental Protocol for Purity Determination by qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H NMR with an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the certified internal standard.
-
Dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a known volume of the deuterated solvent.
-
Add a known volume of the internal standard stock solution to the sample solution.
-
Mix thoroughly to ensure homogeneity.
-
Transfer an appropriate amount of the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure the spectrometer is properly calibrated and shimmed.
-
Use a sufficient relaxation delay (D1) to ensure complete relaxation of all protons, typically 5 times the longest T₁ value.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to a well-resolved proton of this compound and a proton of the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_standard = Integral of the internal standard signal
-
N_standard = Number of protons giving rise to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_standard = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_standard = Mass of the internal standard
-
P_standard = Purity of the internal standard
-
Workflow for Purity Validation
The following diagram illustrates the general workflow for validating the purity of this compound using NMR spectroscopy.
Caption: Workflow for purity determination of this compound by qNMR.
Conclusion
Validating the purity of this compound is essential for its reliable use in research and development. While techniques like GC-MS and HPLC are valuable for detecting specific types of impurities, ¹H NMR spectroscopy, particularly qNMR, offers a distinct advantage in providing a direct and absolute measure of purity without the need for a specific analyte reference standard. The straightforward sample preparation, non-destructive nature, and the wealth of structural information obtained make NMR a powerful and efficient tool for the comprehensive characterization and quality control of this compound. By following the detailed protocol and understanding the comparative strengths of each technique, researchers can confidently select the most appropriate method to ensure the integrity of their work.
A Comparative Guide to LC-MS and GC-MS Methods for Ketone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ketone bodies is crucial for understanding metabolic states in various physiological and pathological conditions, including diabetes, ketogenic diets, and inborn errors of metabolism. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: LC-MS vs. GC-MS for Ketone Analysis
| Feature | LC-MS/MS | GC-MS |
| Principle | Separation of analytes in a liquid mobile phase followed by mass analysis. | Separation of volatile analytes in a gaseous mobile phase followed by mass analysis. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or derivatization. |
| Derivatization | Often employed to enhance ionization efficiency and chromatographic separation.[1][2][3] | Frequently necessary to increase volatility and thermal stability.[4][5] |
| Sensitivity | High sensitivity and specificity, particularly with tandem MS (MS/MS).[3][6][7] | High sensitivity, especially for volatile compounds like acetone.[3][8] |
| Specificity | High, with the ability to distinguish isomers with appropriate chromatography.[7][9] | High, especially with mass spectral libraries for compound identification. |
| Throughput | Can be high-throughput with modern UPLC systems.[9][10] | Can be lower due to longer run times for complex separations. |
| Sample Types | Versatile, commonly used for plasma, serum, and urine.[1][2][7] | Applicable to blood, breath, and urine, often with headspace analysis for volatile ketones.[6][8] |
| Key Analytes | β-hydroxybutyrate (BHB), acetoacetate (AcAc), and other isomers.[7] | Acetone, acetoacetate (often after conversion to acetone), and BHB (often after derivatization).[8] |
Quantitative Performance Data
The following tables summarize typical performance characteristics for LC-MS/MS and GC-MS methods for ketone body analysis, compiled from various studies.
Table 1: LC-MS/MS Method Performance
| Parameter | β-hydroxybutyrate (BHB) | Acetoacetate (AcAc) | Reference |
| Linearity Range | 0.3 - 5000 µM | 0.3 - 5000 µM | [7] |
| Intra-day Precision (%CV) | < 5% | < 5% | [7][11] |
| Inter-day Precision (%CV) | < 10% | < 10% | [7][11] |
| Accuracy (Recovery %) | 85 - 115% | 85 - 115% | [7][11] |
| Lower Limit of Quantitation (LLOQ) | ~0.3 µM | ~0.3 µM | [7] |
Table 2: GC-MS Method Performance
| Parameter | Acetone + Acetoacetate | D-β-hydroxybutyrate | Reference |
| Linearity Range | ~25 - 8300 µM | ~30 - 16500 µM | [8] |
| Intra-day Precision (%RSD) | < 10% | < 10% | [8] |
| Total Inter-day Precision (%RSD) | < 10% | < 10% | [8] |
| Accuracy (Recovery %) | 98 - 107% | 98 - 107% | [8] |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive. | Not explicitly stated, but method is sensitive. | [8] |
Experimental Protocols
LC-MS/MS Method for Ketone Bodies
This protocol is a generalized representation based on common practices.[7][9]
-
Sample Preparation:
-
To 50 µL of plasma or serum, add an internal standard solution containing isotopically labeled ketone bodies.
-
Precipitate proteins by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis. Derivatization with reagents like 4-bromo-N-methylbenzylamine or O-benzylhydroxylamine may be performed at this stage to improve sensitivity and chromatographic retention of the polar ketone bodies.[1][2]
-
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 or HILIC column is typically used for the separation of polar metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
GC-MS Method for Ketone Bodies
This protocol is a generalized representation, often involving headspace analysis for volatile ketones.[6][8]
-
Sample Preparation (Headspace GC-MS for Acetone/Acetoacetate):
-
Place a small volume of blood or urine into a headspace vial.
-
Add an internal standard (e.g., deuterated acetone).
-
For the analysis of acetoacetate, a decarboxylation step is performed by heating the vial to convert acetoacetate to acetone.[8]
-
For the analysis of β-hydroxybutyrate, an enzymatic oxidation to acetoacetate followed by decarboxylation to acetone can be employed.[8]
-
-
Gas Chromatography:
-
GC System: A gas chromatograph with a headspace autosampler.
-
Column: A capillary column with a suitable stationary phase for the separation of volatile compounds.
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: A mass spectrometer (e.g., a single quadrupole or ion trap) scanning a specific mass range or in selected ion monitoring (SIM) mode for targeted analysis.
-
Visualizing the Workflow and Metabolic Context
Ketone Body Metabolism
Caption: Simplified pathway of ketone body synthesis (ketogenesis).
Experimental Workflow: LC-MS Analysis
Caption: General workflow for LC-MS/MS analysis of ketone bodies.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for headspace GC-MS analysis of ketones.
Conclusion
Both LC-MS and GC-MS are robust and reliable methods for the quantification of ketone bodies.
LC-MS/MS offers versatility for a wide range of ketone bodies and their isomers in biological fluids without the need for derivatization to increase volatility. Its high sensitivity and specificity make it a powerful tool for clinical and research applications where precise measurements of multiple ketone species are required.[7] The development of rapid UPLC methods has also increased throughput.[9]
GC-MS is a well-established technique, particularly advantageous for the analysis of volatile ketones like acetone, often utilizing headspace sampling which can simplify sample preparation.[6][8] For less volatile ketones, derivatization is typically necessary.[5] GC-MS provides excellent sensitivity and is a cost-effective and highly reliable method, especially for targeted analysis of specific ketones.
The choice between LC-MS and GC-MS will depend on the specific research question, the target analytes, the available instrumentation, and the desired sample throughput. For comprehensive profiling of both volatile and non-volatile ketone bodies and their isomers, LC-MS/MS may be the preferred platform. For high-throughput analysis of acetone or when focusing on a limited number of volatile ketones, GC-MS is an excellent and often more economical choice. Cross-validation between these methods can be valuable to ensure the accuracy and consistency of results in longitudinal studies or when comparing data from different analytical platforms.
References
- 1. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lc-ms-ms-method-for-quantitative-profiling-of-ketone-bodies-keto-acids-lactate-pyruvate-and-their-stable-isotopically-labelled-tracers-in-human-plasma-an-analytical-panel-for-clinical-metabolic-kinetics-and-interactions - Ask this paper | Bohrium [bohrium.com]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle for Brain Health: 3-Hydroxybutyl Butanoate vs. the Ketogenic Diet in Neuroprotection
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective strategies is a paramount challenge. Two prominent contenders in this arena are the exogenous ketone ester, 3-hydroxybutyl butanoate (3-HB), and the high-fat, low-carbohydrate ketogenic diet. Both interventions aim to elevate circulating ketone bodies, providing an alternative energy source for the brain and triggering a cascade of neuroprotective mechanisms. This guide offers an objective comparison of their performance, supported by experimental data, to aid in navigating the complexities of neuroprotective research.
At a Glance: Key Neuroprotective Outcomes
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the neuroprotective efficacy of this compound and the ketogenic diet in various models of neurological disorders.
Table 1: Neuroprotection in Traumatic Brain Injury (TBI)
| Parameter | This compound (Ketone Ester) | Ketogenic Diet | Animal Model | Reference |
| Lesion Volume | ↓ 78.7% (47 ± 11 mm³ vs. 10 ± 3 mm³) | ↓ (Significant reduction) | Rat (Controlled Cortical Impact) | [1][2][3] |
| Neuroinflammation (GFAP+) | ↓ in prefrontal cortex, cortex, hippocampus, and amygdala | ↓ (Reduced astrogliosis) | Rat (CCI) / Mouse (CCI) | [1][2][3][4] |
| Neuroinflammation (Iba1+) | ↓ in cortex and hippocampus | ↓ (Reduced microgliosis) | Rat (CCI) / Mouse (CCI) | [1][2][3][4] |
| Functional Outcome (NSS-R) | Improved motor and sensory scores (1.2 ± 0.4 vs. 4.4 ± 0.5) | Improved neurological function | Rat (CCI) | [1][2][3] |
Table 2: Neuroprotection in Neurodegenerative Disease Models
| Parameter | Ketogenic Diet | Animal Model | Reference |
| Dopaminergic Neuron Loss (TH+) | ↑ (Protected against loss) | Mouse (MPTP-induced Parkinson's) | [5][6] |
| Motor Dysfunction | Improved | Mouse (MPTP-induced Parkinson's) | [5][6] |
| Cognitive Impairment | Ameliorated | Mouse (Alzheimer's Disease) | [[“]] |
| Neuroinflammation | ↓ | Mouse (Alzheimer's Disease) | [[“]] |
Table 3: Neuroprotection in Stroke Models
| Parameter | Ketogenic Diet | Animal Model | Reference |
| Infarct Volume | ↓ | Data not yet available in a directly comparable format | |
| Neurological Deficit | Improved | Data not yet available in a directly comparable format |
Unveiling the Mechanisms: Signaling Pathways in Neuroprotection
The neuroprotective effects of both this compound and the ketogenic diet are underpinned by a complex interplay of signaling pathways. Elevating ketone bodies, primarily beta-hydroxybutyrate (BHB), provides an alternative fuel source to glucose-starved neurons, enhances mitochondrial function, reduces oxidative stress, and dampens neuroinflammation.
A Look Inside the Lab: Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of the experimental protocols used in key studies.
This compound in a Rat Model of Traumatic Brain Injury
This study investigated the neuroprotective effects of a ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, following a controlled cortical impact (CCI) injury in male Sprague Dawley rats.[2][3]
References
- 1. The ketone ester, 3-hydroxybutyl-3-hydroxybutyrate, attenuates neurobehavioral deficits and improves neuropathology following controlled cortical impact in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ketogenic Diet Modulates Neuroinflammation via Metabolites from Lactobacillus reuteri After Repetitive Mild Traumatic Brain Injury in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketogenic diet protects MPTP‐induced mouse model of Parkinson's disease via altering gut microbiota and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
A Comparative Guide to the Metabolic Effects of Different Ketone Esters
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of exogenous ketones presents a promising frontier for therapeutic interventions in a variety of metabolic and neurological disorders. Ketone esters (KEs), in particular, have garnered significant attention for their ability to rapidly and safely induce a state of nutritional ketosis, independent of dietary restrictions. This guide provides an objective comparison of the metabolic effects of different ketone esters, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Introduction to Ketone Esters
Ketone esters are chemical compounds that link a ketone body, typically beta-hydroxybutyrate (BHB) or acetoacetate (AcAc), to an alcohol molecule via an ester bond. Upon ingestion, these esters are hydrolyzed in the gut and liver, releasing the ketone body and its carrier alcohol into the circulation. This process allows for a rapid and pronounced elevation in blood ketone levels. The two most predominantly studied ketone esters are the (R)-3-hydroxybutyl (R)-3-hydroxybutyrate monoester (Ketone Monoester or KME) and the 1,3-butanediol acetoacetate diester (Acetoacetate Diester or AAD) .
Comparative Metabolic Effects
The metabolic impact of ketone esters is multifaceted, influencing a range of parameters including blood ketone levels, glucose homeostasis, and lipid metabolism. The following tables summarize the quantitative data from various studies to facilitate a direct comparison between different ketone esters and control conditions.
Blood Ketone Body Response
Table 1: Peak Blood β-Hydroxybutyrate (BHB) and Acetoacetate (AcAc) Concentrations Following Ketone Ester Ingestion
| Ketone Ester Type | Dose | Peak Blood BHB (mM) | Time to Peak BHB | Peak Blood AcAc (mM) | Study Population | Reference |
| Ketone Monoester (KME) | 395 mg/kg BW | 3.3 ± 0.2 | 1 hour | 1.2 ± 0.1 | Healthy, non-obese volunteers (n=16) | [1] |
| Ketone Monoester (KME) | ~188 mg/kg BW | ~1.8 | - | - | Individuals with and without Metabolic Syndrome (n=20) | [2] |
| Ketone Monoester (KME) | 25 g (thrice daily for 28 days) | - | - | - | Healthy adults (n=24) | [3] |
| Acetoacetate Diester (AAD) | - | ~1.0 | - | - | - | [4] |
| Ketone Salts | - | 1.0 ± 0.0 | - | - | Healthy adults | [5] |
Summary of Blood Ketone Response: The ketone monoester consistently demonstrates a more potent effect on elevating blood BHB levels compared to the acetoacetate diester and ketone salts.[4][5] The KME can rapidly increase circulating BHB to levels comparable to several days of fasting.[1] In contrast, the acetoacetate diester results in more modest elevations of blood BHB.[4]
Glycemic and Insulinemic Response
Table 2: Effects of Ketone Ester Ingestion on Blood Glucose and Insulin
| Ketone Ester Type | Dose | Change in Blood Glucose | Change in Insulin | Study Population | Reference |
| Ketone Monoester (KME) | 395 mg/kg BW | Decrease from 5.6 ± 0.1 mM to 3.9 ± 0.1 mM at 1 hour | Transient increase from 4.54 mU/L to 12.5 mU/L at 0.5 hours, then rapid return to baseline | Healthy, non-obese volunteers (n=16) | [1] |
| Ketone Monoester (KME) | 282 mg/kg BW | Significant decrease | - | Individuals with and without Metabolic Syndrome (n=20) | [[“]] |
| Ketone Monoester (KME) | 12 g (thrice daily for 14 days) | 8.0% reduction in postprandial glucose | - | Adults with obesity (n=14) | [7][8] |
| Ketone Monoester (KME) | - | Significant decrease | - | Individuals with and without Metabolic Syndrome (n=20) | [2] |
Summary of Glycemic and Insulinemic Response: Ketone monoester supplementation has been shown to significantly lower blood glucose levels, both in the fasted state and postprandially.[1][2][[“]][7][8] This effect is observed in healthy individuals as well as those with obesity and metabolic syndrome.[2][[“]][8] Interestingly, while one study noted a transient increase in insulin following KME ingestion, it rapidly returned to baseline levels, suggesting an improvement in insulin sensitivity.[1]
Lipolytic Response
Table 3: Effects of Ketone Ester Ingestion on Free Fatty Acids (FFA) and Triacylglycerol (TAG)
| Ketone Ester Type | Dose | Change in Free Fatty Acids (NEFA) | Change in Triacylglycerol (TAG) | Study Population | Reference |
| Ketone Monoester (KME) | 395 mg/kg BW | Significant decrease from 0.6 ± 0.1 mM to 0.2 ± 0.03 mM at 3 hours | Significant decrease from 1.0 ± 0.1 mM to 0.7 ± 0.1 mM at 3 hours | Healthy, non-obese volunteers (n=16) | [1] |
Summary of Lipolytic Response: The consumption of a ketone monoester leads to a significant reduction in circulating free fatty acids and triacylglycerols.[1] This is consistent with the known anti-lipolytic effect of ketone bodies, which can provide a negative feedback mechanism on their own production.[1]
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are detailed protocols from key studies cited in this guide.
Study 1: Metabolic Effects of a Ketone Monoester Drink
-
Objective: To characterize the changes in blood metabolites following the ingestion of a ketone monoester drink.
-
Study Design: A single-arm, open-label study.
-
Participants: 16 healthy, non-obese volunteers.
-
Intervention: Following an overnight fast, subjects consumed 395 mg/kg of body weight of a ketone monoester (KME) mixed with flavored water.
-
Blood Sampling: Blood samples were obtained via an intravenous catheter at baseline and at regular intervals post-ingestion.
-
Biochemical Analysis: Blood samples were analyzed for β-hydroxybutyrate (BHB), acetoacetate (AcAc), glucose, non-esterified fatty acids (NEFA), triacylglycerol (TAG), and insulin using enzymatic methods and ELISA.
-
Statistical Analysis: A two-factor ANOVA for repeated measures with post-hoc Dunnett's tests was used to determine significance.[1]
Study 2: Ketone Monoester Supplementation in Individuals with and without Metabolic Syndrome
-
Objective: To evaluate the acute effects of oral ketone ester on appetite and cognition in individuals with and without Metabolic Syndrome (MetS).
-
Study Design: A randomized, single-blind, placebo-controlled, matched-pairs crossover study.
-
Participants: 10 individuals with MetS and 10 without MetS, matched for age, sex, and race/ethnicity.
-
Intervention: Participants completed two experimental trials, separated by a washout period. In each trial, they ingested either a ketone monoester (R-βHB (R)1,3-butanediol ketone monoester; ~188 mg/kg body mass) or a taste-matched placebo.
-
Measurements: Cognitive function, subjective appetite, and blood glucose were measured at baseline and for 2 hours following ingestion.[2]
Signaling Pathways and Visualizations
Ketone bodies are not merely metabolic fuels; they also function as signaling molecules that can modulate various cellular processes. The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by ketone esters.
Caption: Overview of Ketogenesis in the liver and Ketolysis in extrahepatic tissues.
Caption: Inhibition of the NLRP3 inflammasome by β-hydroxybutyrate.
Caption: HCAR2-mediated inhibition of lipolysis by β-hydroxybutyrate.
References
- 1. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of (R,S)-1,3-butanediol acetoacetate esters, potential parenteral and enteral nutrients in conscious pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketone Ester for Metabolic Syndrome · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ketone.com [ketone.com]
- 5. Exogenous ketone - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. Ketone body metabolism and the NLRP3 inflammasome in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment | bioRxiv [biorxiv.org]
Head-to-Head Clinical Trials of Exogenous Ketone Supplements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of exogenous ketone supplementation is rapidly evolving, with a growing body of clinical research investigating the differential effects of various formulations. This guide provides an objective comparison of the performance of commercially available ketone supplements, focusing on head-to-head clinical trial data. We delve into the pharmacokinetic profiles, metabolic effects, and tolerability of ketone salts, ketone monoesters, and combination products, presenting quantitative data in structured tables and detailing the experimental protocols of key studies. Furthermore, we visualize the underlying signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.
I. Comparative Efficacy of Exogenous Ketone Supplements
Head-to-head clinical trials have primarily focused on comparing the ability of different ketone supplements to elevate blood β-hydroxybutyrate (BHB) levels, the primary circulating ketone body, and their subsequent impact on metabolic markers such as blood glucose.
A key study by Kackley et al. (2023) provides a direct comparison between a ketone monoester (KME) and a ketone monoester/salt (KMES) combination. The results, summarized below, highlight the pharmacokinetic differences between these formulations at two different dosages.
Table 1: Blood R-βHB Responses to Ketone Monoester (KME) vs. Ketone Monoester/Salt (KMES)[1][2]
| Time Point | KME (5g) | KMES (5g) | KME (10g) | KMES (10g) |
| Baseline (mM) | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| 15 min (mM) | 1.2 ± 0.7 | 1.1 ± 0.5 | 2.4 ± 0.1 | 1.5 ± 0.6 |
| 30 min (mM) | 1.0 ± 0.5 | 1.1 ± 0.4 | 2.2 ± 0.2 | 2.1 ± 0.1 |
| 60 min (mM) | 0.6 ± 0.3 | 0.8 ± 0.3 | 1.4 ± 0.3 | 1.6 ± 0.3 |
| 120 min (mM) | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.5 ± 0.2 | 0.7 ± 0.2 |
Data are presented as mean ± standard deviation. Peak concentrations for each 10g dose are in bold.
As the data indicates, the 10g dose of KME led to a more rapid and higher peak in blood R-βHB concentration compared to the 10g KMES formulation.[1][2]
A systematic review and meta-analysis of 43 trials provides broader insights into the comparative effects of ketone monoesters versus ketone salts on blood BHB and glucose.[3][4] The pooled data from this analysis are presented in the following tables.
Table 2: Meta-Analysis of Blood BHB Increase (mM) - Ketone Monoester vs. Ketone Salt[3][4]
| Supplement Type | Mean Difference (MD) | 95% Confidence Interval (CI) |
| Ketone Monoester | 2.63 | 2.03, 3.23 |
| Ketone Salt | 0.83 | 0.64, 1.02 |
Table 3: Meta-Analysis of Blood Glucose Decrease (mM) - Ketone Monoester vs. Ketone Salt[3][4]
| Supplement Type | Mean Difference (MD) | 95% Confidence Interval (CI) |
| Ketone Monoester | -0.62 | -0.78, -0.46 |
| Ketone Salt | -0.34 | -0.46, -0.22 |
The meta-analysis demonstrates that ketone monoesters result in a significantly greater increase in blood BHB and a more pronounced decrease in blood glucose compared to ketone salts.[3][4]
II. Experimental Protocols
Understanding the methodologies of the cited clinical trials is crucial for interpreting the data. Below are the detailed protocols for the key comparative study.
Kackley et al. (2023): A Randomized, Crossover, Double-Blind, Placebo-Controlled Trial[1][2]
-
Objective: To compare the tolerability, acceptability, and pharmacokinetic responses of a ketone monoester (KME) and a ketone monoester/salt (KMES) supplement.
-
Participants: Fourteen healthy young adults (age: 21 ± 2 years, weight: 69.7 ± 14.2 kg, BMI: 23.9 ± 3.5 kg/m ²).
-
Study Design: A randomized, crossover design where each participant completed five conditions:
-
Placebo
-
5g KME
-
10g KME
-
5g KMES
-
10g KMES
-
-
Intervention: Participants consumed the assigned beverage after an overnight fast.
-
Data Collection:
-
Blood samples were collected at baseline (0 minutes) and at 15, 30, 60, and 120 minutes post-ingestion.
-
Blood R-βHB and glucose concentrations were measured.
-
Tolerability and acceptability were assessed via questionnaires.
-
-
Experimental Workflow:
III. Signaling Pathways of Exogenous Ketones
Exogenous ketone supplements, particularly through the action of β-hydroxybutyrate (BHB), are understood to influence key metabolic signaling pathways. The primary pathways implicated are the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) pathways.
-
AMPK Activation: BHB has been shown to activate AMPK.[5][6] AMPK is a critical energy sensor in cells. Its activation generally leads to a switch from anabolic processes (energy storage) to catabolic processes (energy production), such as fatty acid oxidation and glucose uptake.[7]
-
mTOR Inhibition: The activation of AMPK can lead to the inhibition of the mTOR pathway.[7] mTOR is a central regulator of cell growth, proliferation, and protein synthesis. By inhibiting mTOR, BHB may help to shift cellular metabolism towards a state of maintenance and repair.
The interplay between these pathways is crucial for cellular energy homeostasis and has implications for the therapeutic potential of exogenous ketones.
IV. Tolerability and Side Effects
Gastrointestinal (GI) distress is a commonly reported side effect of exogenous ketone supplementation. The tolerability often depends on the type and dose of the supplement.
-
Ketone Salts: Generally associated with a higher incidence of GI issues, which may be attributed to the mineral load.[8]
-
Ketone Esters: While often having a more aversive taste, they may be better tolerated from a GI perspective compared to ketone salts.[1]
-
KME vs. KMES: In the study by Kackley et al. (2023), both KME and KMES were found to be similarly tolerable, though decreases in appetite were more frequently reported with the KMES formulation.[1][2] The KME was noted to have a more frequently reported aftertaste.[1][2]
V. Conclusion and Future Directions
The available head-to-head clinical trial data suggest that ketone monoesters are more potent in elevating blood BHB and reducing blood glucose compared to ketone salts. The combination of ketone monoesters with salts may offer a balance between efficacy and palatability. However, the number of direct comparative studies remains limited, and further research is needed to directly compare a wider range of ketone supplement formulations, including ketone di-esters.
Future clinical trials should focus on:
-
Direct comparisons of different ketone ester and salt formulations.
-
Dose-response relationships for various metabolic and performance outcomes.
-
Long-term safety and efficacy in different populations, including those with metabolic disorders.
-
Elucidation of the precise molecular mechanisms underlying the observed physiological effects.
This guide provides a snapshot of the current evidence, and as more rigorous head-to-head trials are published, our understanding of the comparative effectiveness of different exogenous ketone supplements will continue to evolve.
References
- 1. Tolerability and Acceptability of an Exogenous Ketone Monoester and Ketone Monoester/Salt Formulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Exogenous Ketone Supplementation on Blood Glucose: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Hydroxybutyrate suppresses inflammasome formation by ameliorating endoplasmic reticulum stress via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to the Validation of Analytical Standards for 3-Hydroxybutyl Butanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 3-Hydroxybutyl butanoate and related ketone bodies. Due to the limited public availability of comprehensive validation reports for commercial analytical standards of this compound, this document focuses on the validation of analytical methods for its quantification in biological matrices. This approach provides critical performance data essential for researchers utilizing this compound as an analytical standard.
Comparison of Analytical Methodologies
The primary methods for the quantification of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and is suited for different analytical challenges.
| Parameter | GC-MS | LC-MS |
| Principle | Separation of volatile compounds followed by mass-based detection. Derivatization is often required for non-volatile analytes. | Separation of compounds in a liquid mobile phase followed by mass-based detection. Suitable for a wider range of polar and non-polar compounds. |
| Sample Type | Plasma, whole blood, urine. | Plasma, serum, tissue samples. |
| Derivatization | Often required to increase volatility and thermal stability. | Generally not required, simplifying sample preparation. |
| Sensitivity | High sensitivity, with Lower Limits of Quantification (LLOQ) reported in the low micromolar range.[1] | High sensitivity and specificity, with LLOQs also in the micromolar range.[2] |
| Selectivity | Good selectivity, especially with mass spectrometry detection. | Excellent selectivity, capable of distinguishing between isomers with appropriate chromatography.[3] |
| Throughput | Can be lower due to longer run times and sample preparation. | Higher throughput is achievable with modern UPLC systems.[3] |
Performance Data from Method Validation Studies
The following tables summarize quantitative data from published studies on the validation of analytical methods for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a closely related ketone monoester, and its primary metabolite, β-hydroxybutyrate (3-hydroxybutanoate).
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Analyte | Matrix | LLOQ (mM) | Accuracy (% Bias) | Precision (%CV) | Analytical Recovery (%) | Reference |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Plasma | 0.04 | Not Reported | Not Reported | Not Reported | [1] |
| D-β-hydroxybutyrate | Plasma | 0.05 | Not Reported | Not Reported | Not Reported | [1] |
| 3-hydroxybutyrate | Whole Blood | Not Reported | Not Reported | Not Reported | 97.8 (94.4-101.8) | [4] |
| 3-hydroxybutyrate | Plasma | Not Reported | Not Reported | 2.0 - 4.9 | 96.4 (93.5-97.6) | [4] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data
| Analyte | Matrix | LLOQ | Accuracy (% of Nominal) | Precision (%CV) | Extraction Recovery (%) | Reference |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Human Plasma | Not Reported | ±15 | <15 | 65.1 - 119 | [2] |
| Beta-hydroxybutyrate | Human Plasma | Not Reported | ±15 | <15 | 65.1 - 119 | [2] |
| Acetoacetate | Human Plasma | Not Reported | ±15 | <15 | 65.1 - 119 | [2] |
Experimental Protocols
GC-MS Method for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and Metabolites in Plasma[1]
-
Sample Preparation : Plasma samples are derivatized.
-
Internal Standard : 1,4-butanediol is used as an internal standard for the quantification of 1,3-butanediol.
-
External Standard : An external standard procedure is used for the monoester by spiking plasma with the analyte over a concentration range of 1–100 μM.
-
Analysis : Samples are sealed and heated to 60°C for 5 minutes. A 1 μL aliquot of the derivatized sample extract is injected into a capillary column GC-MS system using electron impact mode ionization.
LC-MS Method for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and Metabolites in Human Plasma[2][3]
This method utilizes two separate assays:
-
Assay 1 (C18 column) : For the quantification of the ketone ester, beta-hydroxybutyrate, and 1,3-butanediol.
-
Assay 2 (HILIC column) : For the quantification of acetoacetate.
-
Validation : The method was partially validated for intra- and inter-day accuracy and precision based on ICH M10 guidelines.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Exogenous Ketone Ester Metabolism
Caption: Metabolism of exogenous (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Experimental Workflow for Analytical Method Validation
Caption: General workflow for the validation of a bioanalytical method.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Endogenous and Exogenous Ketosis: Efficacy and Metabolic Implications
For Researchers, Scientists, and Drug Development Professionals
The induction of ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood, has garnered significant interest for its therapeutic potential across a spectrum of disciplines. This state can be achieved through two primary routes: endogenously, via a ketogenic diet or fasting, or exogenously, through the administration of ketone supplements. While both methods elevate circulating ketone bodies, the underlying physiological contexts and resultant metabolic and signaling effects exhibit critical differences. This guide provides an objective comparison of the efficacy of endogenous and exogenous ketosis, supported by experimental data, to inform research and drug development.
Metabolic and Physiological Distinctions
Endogenous and exogenous ketosis, while both leading to a state of hyperketonemia, are not metabolically identical.[1] Endogenous ketosis is a slower adaptive process initiated by a significant reduction in carbohydrate intake and insulin levels, which triggers the mobilization of fatty acids from adipose tissue and their subsequent conversion to ketone bodies in the liver.[2][3] In contrast, exogenous ketosis involves the direct ingestion of ketone bodies, typically as ketone salts or esters, leading to a rapid, acute increase in blood ketone levels without the prerequisite of dietary carbohydrate restriction.[1][3]
A key differentiator lies in the concurrent metabolic milieu. Endogenous ketosis is characterized by low insulin and elevated glucagon and cortisol levels, leading to increased lipolysis and elevated circulating free fatty acids (FFAs).[2] Conversely, the administration of exogenous ketones can raise blood ketone levels in the presence of normal or even elevated insulin and glucose, and has been shown to lower circulating FFAs.[2] This distinction is crucial, as the overall metabolic and signaling effects of ketosis are influenced not only by the presence of ketone bodies but also by the accompanying hormonal and substrate environment.
Comparative Efficacy: Experimental Evidence
Direct comparative studies highlight the differential impacts of endogenous and exogenous ketosis on various physiological parameters.
Myocardial Glucose Suppression
A crossover clinical trial, the KEETO-CROSS study, directly compared the efficacy of a 24-hour and 72-hour ketogenic diet (endogenous) versus a ketone ester (exogenous) drink for achieving myocardial glucose suppression (MGS) on 18F-FDG PET scans in healthy volunteers.[4][5]
| Intervention | Complete MGS Achieved | Mean Serum β-hydroxybutyrate (BHB) |
| Ketone Ester (KE) Drink | 44% | 3.4 ± 1.1 mM |
| 24-hour Ketogenic Diet (KD) | 78% | 1.2 ± 0.8 mM |
| 72-hour Ketogenic Diet (KD) | 83% | 2.2 ± 1.1 mM |
| Data from the KEETO-CROSS Study[5] |
The results demonstrated that the ketogenic diet was superior to the ketone ester drink in achieving MGS, despite the ketone ester inducing higher acute levels of β-hydroxybutyrate (BHB).[4][5] The researchers hypothesized that the greater efficacy of the ketogenic diet may be due to the combined effect of elevated ketones and fatty acids, leading to more effective substrate competition and subsequent suppression of glucose uptake.[4]
Macronutrient Oxidation and Glucose Metabolism
A crossover intervention study involving healthy individuals compared a standard isocaloric diet (ISO), the ISO diet supplemented with ketone salts (EXO), an isocaloric ketogenic diet (KETO), and total fasting (FAST). The study, conducted in a whole-room indirect calorimeter, assessed macronutrient oxidation.[6][7][8][9]
| Intervention | 24-h Respiratory Exchange Ratio (RER) | 24-h Oxygen Consumption (V̇O₂) | 24-h Carbon Dioxide Production (V̇CO₂) |
| ISO | 0.828 ± 0.024 | ||
| EXO | 0.811 ± 0.024 | Increased (P < 0.001 vs ISO) | Increased (P < 0.01 vs ISO) |
| KETO | Decreased | Increased (P < 0.01 vs ISO) | Decreased (P < 0.01 vs ISO) |
| FAST | Decreased | No significant difference vs ISO | Decreased (P < 0.001 vs ISO) |
| Data from Müller et al. (2024)[7][8][9] |
Exogenous ketone supplementation led to a lower Respiratory Exchange Ratio (RER), suggesting a shift towards fat oxidation, without altering glucose tolerance.[6][7][9] In contrast, the ketogenic diet and fasting also decreased RER but with different effects on gas exchange.[7][8][9] Notably, exogenous ketones did not impact basal and postprandial glucose and insulin levels, whereas fasting increased HOMA-B, a measure of β-cell function.[7][9]
Signaling Pathways: A Common Ground with Nuances
The primary ketone body, β-hydroxybutyrate (BHB), functions not only as an energy substrate but also as a potent signaling molecule, irrespective of its origin.[3][10][11] Both endogenous and exogenous ketosis can therefore trigger similar signaling cascades.
Key signaling effects of BHB include:
-
Inhibition of the NLRP3 Inflammasome: BHB has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[10][12] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.
-
Histone Deacetylase (HDAC) Inhibition: BHB is an endogenous inhibitor of class I histone deacetylases, leading to changes in gene expression that can promote stress resistance and longevity.[11]
-
Modulation of Cellular Redox State: The oxidation of BHB alters the NAD+/NADH ratio, which can activate NAD-dependent deacetylases like SIRT1 and SIRT3.[3] These sirtuins play crucial roles in mitochondrial function, antioxidant defense, and metabolic regulation.
-
Activation of Antioxidant Pathways: BHB may activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of endogenous antioxidant enzymes.[3]
While the signaling molecule (BHB) is the same, the overall cellular response can be modulated by the different metabolic contexts of endogenous versus exogenous ketosis. For example, the low-insulin, high-glucagon state of endogenous ketosis activates pathways like AMPK, which are not necessarily stimulated by exogenous ketone administration in a fed state.[10]
Caption: Induction and signaling pathways of endogenous versus exogenous ketosis.
Experimental Protocols
KEETO-CROSS Study Protocol[5]
Objective: To compare the efficacy of exogenous versus endogenous ketosis for myocardial glucose suppression.
Study Design: Crossover, open-label, noninferiority trial.
Participants: 20 healthy volunteers.
Interventions:
-
Exogenous Ketosis (KE arm):
-
Participants received a single weight-based dose (714 mg/kg) of a ketone ester drink, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
-
18F-FDG was injected one hour after ingestion of the ketone ester.
-
PET imaging was performed one hour after 18F-FDG injection.
-
-
Endogenous Ketosis (KD arm):
-
Participants followed a low-carbohydrate (<20 g/day ), high-fat ketogenic diet.
-
PET scans were performed after 24 hours and 72 hours on the diet.
-
Participants fasted from midnight before each scan.
-
Dietary adherence was monitored via a detailed food log.
-
Primary Outcome: Achievement of complete myocardial glucose suppression on 18F-FDG PET.
Macronutrient Oxidation Study Protocol[6][7]
Objective: To compare the effects of exogenous and endogenous ketosis on macronutrient oxidation and glucose metabolism.
Study Design: Crossover intervention study.
Participants: Eight healthy individuals.
Interventions (24-hour duration in a whole-room indirect calorimeter):
-
Isocaloric Controlled Mixed Diet (ISO): Standardized diet.
-
Exogenous Ketosis (EXO): ISO diet supplemented with 38.7 g/day of β-hydroxybutyrate salts.
-
Endogenous Ketosis (KETO): Isocaloric ketogenic diet.
-
Fasting (FAST): Total fasting.
Measurements:
-
Oxygen consumption (V̇O₂) and carbon dioxide production (V̇CO₂) to determine the respiratory exchange ratio (RER).
-
Plasma ketone body concentrations.
-
24-hour urinary C-peptide and ketone excretion.
-
Postprandial glucose and insulin levels.
Caption: Experimental workflow of the KEETO-CROSS clinical trial.
Conclusion
Both endogenous and exogenous ketosis effectively elevate blood ketone bodies, which can exert beneficial effects as both an alternative fuel source and a signaling molecule. However, the two states are not interchangeable. Endogenous ketosis, induced by a ketogenic diet or fasting, represents a profound metabolic shift characterized by low insulin, increased fatty acid oxidation, and a slower, more sustained state of ketosis. Exogenous ketosis provides a rapid and transient increase in ketone levels without necessitating a change in diet, but in a different metabolic context that may alter its overall efficacy for certain applications.
For researchers and drug development professionals, the choice between inducing endogenous or exogenous ketosis should be guided by the specific research question or therapeutic goal. If the aim is to study the effects of a global metabolic shift to fat oxidation, endogenous ketosis is the appropriate model. If the goal is to investigate the direct signaling effects of ketone bodies in isolation or to provide a rapid, temporary supply of ketones, exogenous ketones offer a practical and powerful tool. Understanding the distinct physiological and metabolic consequences of each approach is paramount for the accurate interpretation of experimental data and the successful development of ketone-based therapeutic strategies.
References
- 1. Ketogenic Diets versus Exogenous Ketones - KetoNutrition [ketonutrition.org]
- 2. On the Metabolism of Exogenous Ketones in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Exogenous Ketone Administration Versus Dietary Carbohydrate Restriction on Myocardial Glucose Suppression: A Crossover Clinical Trial | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Comparison of Exogenous Ketone Administration Versus Dietary Carbohydrate Restriction on Myocardial Glucose Suppression: A Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of exogenous and endogenous ketones on respiratory exchange ratio and glucose metabolism in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of exogenous and endogenous ketones on respiratory exchange ratio and glucose metabolism in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
- 11. examine.com [examine.com]
- 12. Exogenous ketone supplementation: an emerging tool for physiologists with potential as a metabolic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Ketone Landscape: A Comparative Guide to the Long-Term Safety of 3-Hydroxybutyl Butanoate Supplementation
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in ketogenic therapies has propelled the development of exogenous ketone supplements, offering a direct route to elevating blood ketone levels without the stringent requirements of a ketogenic diet. Among these, 3-Hydroxybutyl butanoate (3-HBB), a ketone monoester, has emerged as a potent and promising candidate. This guide provides a comprehensive assessment of the long-term safety of 3-HBB supplementation, juxtaposed with alternative ketogenic agents, supported by experimental data and detailed methodologies to inform future research and development.
Executive Summary
Current research, including studies of up to 12 weeks, suggests that this compound, specifically the (R)-3-hydroxybutyl (R)-3-hydroxybutyrate monoester, is generally well-tolerated in healthy and older adults. The most frequently reported adverse effects are mild and transient gastrointestinal discomfort. Crucially, longer-term studies have not identified significant adverse effects on key metabolic and cardiovascular health markers. In comparison, Medium-Chain Triglyceride (MCT) oil and ketone salts, while also capable of inducing ketosis, are often limited by more pronounced gastrointestinal side effects at higher doses. Ketone salts also introduce a high mineral load, a factor requiring careful consideration in long-term supplementation strategies.
Comparative Safety Profile of Ketogenic Supplements
The following table summarizes the quantitative data on the safety and tolerability of 3-HBB compared to MCT oil and ketone salts, based on available clinical trial data.
| Parameter | This compound (Ketone Monoester) | Medium-Chain Triglyceride (MCT) Oil | Ketone Salts (BHB Salts) |
| Primary Adverse Effects | Mild, transient nausea, occasional gastrointestinal discomfort.[1][2] | Stomach pain, gas, cramping, bloating, diarrhea, vomiting.[1] | Nausea, diarrhea, stomach discomfort, electrolyte imbalance.[3][4] |
| Long-Term Safety Data (Human Studies) | Studies up to 28 days and 12 weeks show no significant changes in body weight, body composition, fasting blood glucose, cholesterol, triglycerides, electrolytes, blood gases, or kidney function.[1][2] | Long-term effects are not well-studied, but high doses may lead to fat buildup in the liver.[1] Some studies show potential for increased LDL cholesterol. | Long-term effects are largely unknown.[3] A primary concern is the high intake of minerals (sodium, potassium, calcium, magnesium). |
| Tolerability at Higher Doses | Generally well-tolerated at doses effective for inducing therapeutic ketosis. | Limited by gastrointestinal distress at higher doses.[1] | Limited by both gastrointestinal distress and the high mineral load.[3][4] |
| Metabolic Effects (Beyond Ketosis) | No significant adverse effects on key metabolic markers observed in studies up to 28 days.[1][2] | May increase triglycerides in some individuals. | Can lead to electrolyte imbalances, particularly with high or prolonged use.[4] |
Experimental Protocols: Key Methodologies in 3-HBB Safety Assessment
To ensure the rigor and reproducibility of safety assessments, the following experimental protocols are representative of those used in key clinical trials investigating 3-HBB.
Soto et al., 2019: 28-Day Safety and Tolerability Study
-
Study Design: A 28-day, open-label, "natural habitat" safety study.
-
Participants: 24 healthy adults (men and women) aged 18-70 years.
-
Intervention: Participants consumed 25 mL of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate three times a day.[1]
-
Data Collection:
-
Anthropomorphic Measurements: Body weight and composition were measured weekly.
-
Blood Analysis: Fasting blood samples were collected weekly to assess blood glucose, cholesterol, triglycerides, electrolytes, and blood gases.
-
Urine Analysis: Fasting urine samples were collected weekly to monitor kidney function.
-
Adverse Event Monitoring: Participants reported any adverse events throughout the study.
-
Clarke et al., 2012: Kinetics, Safety, and Tolerability Study
-
Study Design: A dose-escalating single-dose study followed by a 5-day repeated-dose study.
-
Participants: Healthy adult subjects.
-
Intervention:
-
Single Dose: Participants received a single dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate at 140, 357, or 714 mg/kg body weight.
-
Repeated Dose: Participants received the ketone monoester three times daily for five days.
-
-
Data Collection:
-
Pharmacokinetics: Blood samples were collected at multiple time points to measure plasma levels of β-hydroxybutyrate and acetoacetate.
-
Safety and Tolerability: Assessment of adverse events, hematology, clinical chemistry, and urinalysis parameters.
-
Visualizing the Science: Pathways and Processes
To facilitate a deeper understanding of the mechanisms and methodologies involved, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
References
Reproducibility of Findings in 3-Hydroxybutyl Butanoate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exogenous ketone ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has garnered significant interest for its potential to induce a state of nutritional ketosis, offering a therapeutic and performance-enhancing alternative to the restrictive ketogenic diet. As research in this area expands, a critical evaluation of the reproducibility of its core findings is essential for advancing our understanding and clinical application. This guide provides an objective comparison of the performance of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate across key studies, with a focus on pharmacokinetic reproducibility and the consistency of findings related to its signaling pathways.
Pharmacokinetic Profile: Reproducibility of Blood Ketone Elevation
The primary and most consistently reported finding in research on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is its ability to rapidly and safely elevate blood ketone levels, primarily β-hydroxybutyrate (BHB) and acetoacetate. A comparative analysis of key human studies reveals a reproducible dose-dependent increase in plasma BHB concentrations.
| Study | Subjects | Dosage | Peak Plasma β-HB (Cmax) | Time to Peak (Tmax) |
| Clarke et al. (2012) [1][2] | 17 healthy adults | 140 mg/kg | 0.28 mM | 1-2 hours |
| 357 mg/kg | 1.00 mM | 1-2 hours | ||
| 714 mg/kg | 3.30 mM | 1-2 hours | ||
| Shivva et al. (2016) [3][4] | 37 healthy volunteers | Various doses | Dose-dependent increase | Complex absorption noted |
| Stubbs et al. (2017) | 15 healthy volunteers | ~24 g | 2.8 mM (fasted), 2.2 mM (fed) | ~1 hour |
The seminal study by Clarke et al. (2012) established the initial pharmacokinetic profile, demonstrating a clear dose-response relationship.[1][2] Subsequent research has largely corroborated these findings. A population pharmacokinetics study by Shivva et al. (2016) involving a larger cohort confirmed the dose-dependent nature of BHB elevation, although it also highlighted the complexity of its absorption and elimination kinetics.[3][4] Research by Stubbs et al. (2017) further solidified the reproducibility of these findings, showing similar peak BHB concentrations following a comparable dose. Their work also introduced the variable of food intake, demonstrating a reproducible attenuation of the peak BHB level when the ketone ester is consumed in a fed state. While absolute Cmax values may vary slightly due to factors such as individual metabolism and the specific formulation of the ketone ester drink, the overall trend of rapid and dose-dependent elevation of blood ketones is a highly reproducible finding across independent studies.
Signaling Pathways: Emerging Evidence and a Call for Replication
Beyond its role as an energy substrate, the primary metabolite of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, β-hydroxybutyrate (BHB), is recognized as a signaling molecule. Research has begun to elucidate its effects on key cellular signaling pathways, although these findings are less mature and require further replication to establish the same level of reproducibility as the pharmacokinetic data.
NF-κB Signaling Pathway
Evidence suggests that BHB can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation. Studies in calf hepatocytes have shown that higher concentrations of BHB can activate the NF-κB pathway, leading to an increased expression of pro-inflammatory cytokines.[5][6] This finding suggests a potential pro-inflammatory role under certain conditions. Conversely, other research points towards an anti-inflammatory effect, where BHB inhibits the NLRP3 inflammasome, a key component of the inflammatory response. The context-dependent nature of these findings highlights the need for further research to delineate the precise conditions under which BHB exerts pro- or anti-inflammatory effects via the NF-κB pathway.
Figure 1: Proposed activation of the NF-κB signaling pathway by β-hydroxybutyrate (BHB).
cAMP/PKA/CREB Signaling Pathway
The cAMP/PKA/CREB signaling pathway is another critical regulator of cellular function, involved in processes ranging from metabolism to gene expression. While direct evidence for the effect of 3-hydroxybutyl butanoate on this pathway is limited, studies on the related short-chain fatty acid butyrate have shown that it can activate this pathway in intestinal epithelial cells.[7] This activation is thought to be mediated by an increase in intracellular ATP, which serves as a substrate for cAMP production.[7] Given the structural and metabolic similarities, it is plausible that BHB could exert similar effects, but dedicated studies are required to confirm this and establish the reproducibility of such findings.
Figure 2: Postulated activation of the cAMP/PKA/CREB pathway by butyrate and potentially BHB.
Experimental Protocols
To facilitate the replication and comparison of findings, it is crucial to adhere to well-documented experimental protocols. The following provides a generalized workflow for a human pharmacokinetic study of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, based on the methodologies of the cited studies.
Figure 3: Generalized workflow for a human pharmacokinetic study of a ketone ester.
Key Methodological Considerations for Reproducibility:
-
Subject Population: Characteristics of the study population, including age, sex, BMI, and metabolic health, should be clearly defined as these can influence pharmacokinetic outcomes.
-
Fasting State: The prandial state of the subjects (fasted vs. fed) significantly impacts the absorption and subsequent plasma concentrations of BHB. Protocols should standardize the fasting period before administration of the ketone ester.
-
Dosage and Formulation: The exact dose (typically in mg/kg of body weight) and the formulation of the ketone ester (e.g., in a drink with other nutrients) must be precisely reported.
-
Blood Sampling and Analysis: The timing of blood draws is critical for accurately capturing the pharmacokinetic profile. The analytical methods used to measure ketone bodies and other metabolites should be validated and consistent across studies.
Conclusion
The research on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has established a strong and reproducible foundation for its pharmacokinetic profile, consistently demonstrating its efficacy in elevating blood ketone levels in a dose-dependent manner. This provides a high degree of confidence for researchers and drug development professionals in its primary mechanism of inducing nutritional ketosis.
The role of its primary metabolite, BHB, as a signaling molecule is an exciting and evolving area of investigation. While initial findings on its modulation of the NF-κB and potentially the cAMP/PKA/CREB pathways are promising, these require further dedicated and rigorous studies to establish the same level of reproducibility. Future research should focus on replicating these signaling studies in various cell types and in vivo models to build a more comprehensive and robust understanding of the pleiotropic effects of exogenous ketone supplementation. Adherence to detailed and standardized experimental protocols will be paramount in ensuring the continued reproducibility and advancement of this promising field of research.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Population Pharmacokinetics of D-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Butyrate activates the cAMP-protein kinase A-cAMP response element-binding protein signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Physiological Impact of Ketone Esters: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of exogenous ketones, particularly ketone esters (KEs), presents a promising frontier for therapeutic and performance-enhancing applications. Validating the physiological effects of these compounds requires precise and reliable biomarkers. This guide provides a comparative overview of key biomarkers used to assess the impact of KE supplementation, contrasting them with alternatives like ketone salts and Medium-Chain Triglyceride (MCT) oil. Experimental data is summarized for clear comparison, and detailed methodologies for key experiments are provided.
Core Biomarkers for Assessing Ketone Ester Efficacy
The physiological response to ketone ester supplementation is multifaceted, impacting metabolism, inflammation, and neurological function. The selection of appropriate biomarkers is crucial for elucidating these effects.
Metabolic Biomarkers
These biomarkers are fundamental for confirming the induction of ketosis and assessing its impact on energy metabolism.
-
Beta-Hydroxybutyrate (BHB): The primary ketone body elevated by KE supplementation. Its concentration in blood is the most direct indicator of the degree of ketosis.
-
Glucose: Ketone bodies can influence glucose homeostasis; monitoring blood glucose levels is essential to understand the metabolic shift.
-
Lactate: An important metabolite in energy production, its levels can be altered by changes in substrate utilization.
-
NAD+/NADH Ratio: This ratio reflects the cellular redox state and is a key indicator of mitochondrial function. Ketone metabolism is known to increase the NAD+/NADH ratio, which has been linked to various health benefits.
Inflammatory Biomarkers
Chronic inflammation is implicated in numerous diseases. Ketone bodies are suggested to have anti-inflammatory properties.
-
Interleukin-1β (IL-1β): A pro-inflammatory cytokine that is a key product of the NLRP3 inflammasome.
-
Tumor Necrosis Factor-α (TNF-α): A major pro-inflammatory cytokine involved in systemic inflammation.
-
C-Reactive Protein (CRP): A general marker of inflammation in the body.
Neurological and Cognitive Biomarkers
The brain can readily utilize ketone bodies for energy, and KEs are being investigated for their neuroprotective and cognitive-enhancing effects.
-
Brain Ketone Uptake: Measured using techniques like magnetic resonance spectroscopy (MRS) to directly assess the brain's utilization of ketones.
-
Cognitive Function Tests: Standardized tests to evaluate aspects of cognition such as memory, attention, and executive function.
Comparative Data: Ketone Esters vs. Alternatives
The following table summarizes quantitative data from various studies, comparing the effects of ketone esters with ketone salts and MCT oil on key biomarkers.
| Biomarker | Ketone Ester (Monoester) | Ketone Salt | MCT Oil | Placebo/Control |
| Peak Blood BHB (mM) | 2.8 - 6.0+[1] | 0.5 - 1.0[1] | ~0.4 | < 0.5 |
| Time to Peak BHB | 30-60 minutes[1] | 30-60 minutes[1] | 120 minutes[1] | N/A |
| Change in Blood Glucose (mM) | -0.54 to -0.76 | -0.23 | Variable | No significant change |
| Change in Blood Lactate | Attenuated rise during exercise | Variable | Not widely reported | Normal exercise-induced rise |
| Inflammatory Markers (IL-1β, TNF-α) | Some studies suggest a decrease, while others show a transient increase in NLRP3 activation markers.[2][3] | Increased NLRP3 activation markers in some studies.[3] | Limited direct comparative data | No significant change |
| Cognitive Performance | Improved in some studies, particularly in states of fatigue or cognitive impairment.[4][5] | Less evidence compared to KEs. | Some evidence of improvement in mild cognitive impairment. | No significant change |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
Measurement of Blood Beta-Hydroxybutyrate (BHB)
Method: Handheld Ketone Meter (Electrochemical)
Principle: The meter uses a test strip containing the enzyme β-hydroxybutyrate dehydrogenase. This enzyme catalyzes the oxidation of BHB to acetoacetate, which generates an electrical current proportional to the BHB concentration in the blood sample.[6]
Procedure:
-
Preparation: Ensure the user's hands are clean and dry. Prepare the lancing device with a new lancet.
-
Strip Insertion: Insert a new ketone test strip into the meter. The meter will typically turn on automatically.
-
Blood Sample Collection: Prick the side of a fingertip with the lancing device to obtain a small drop of blood.
-
Measurement: Touch the tip of the test strip to the blood droplet. The strip will draw the blood in via capillary action.
-
Reading: The meter will display the blood BHB concentration in mmol/L after a few seconds.[7]
Measurement of Inflammatory Cytokines (IL-1β and TNF-α)
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For a sandwich ELISA, a capture antibody specific to the cytokine of interest is pre-coated onto a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, enzyme-conjugated detection antibody is then added, which binds to a different epitope on the cytokine. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the concentration of the cytokine.
Procedure (General Outline):
-
Sample Preparation: Collect blood samples in appropriate tubes (e.g., EDTA for plasma). Centrifuge to separate plasma and store at -80°C until analysis.
-
Plate Preparation: Prepare the ELISA plate which is pre-coated with the capture antibody.
-
Standard Curve: Prepare a serial dilution of a known concentration of the recombinant cytokine to create a standard curve.
-
Incubation: Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Wash the plate again.
-
Enzyme Conjugate: Add streptavidin-HRP (Horseradish Peroxidase) and incubate.
-
Washing: Perform a final wash.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark for color development.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[2][8][9][10][11]
Measurement of NAD+/NADH Ratio
Method: Colorimetric or Fluorometric Assay Kit
Principle: These kits typically use an enzyme cycling reaction. In the presence of a specific substrate, lactate dehydrogenase catalyzes the reduction of NAD+ to NADH. The formed NADH then reduces a probe (either colorimetric or fluorometric) to generate a signal that is proportional to the amount of NAD+ or NADH in the sample. To measure the ratio, total NAD+ and NADH are measured in one sample, while in a parallel sample, either NAD+ or NADH is selectively decomposed before the assay.
Procedure (General Outline):
-
Sample Preparation: Collect blood or tissue samples and perform an extraction to release NAD+ and NADH. Deproteinize the sample, often using a spin filter.
-
NAD+ and NADH Separation (for ratio): To measure NADH, NAD+ is decomposed by heating the sample. To measure total NAD(t), the sample is processed without the heating step.
-
Standard Curve: Prepare a standard curve using known concentrations of NAD+.
-
Reaction: Add the reaction mixture (containing the enzyme and substrate) to the standards and samples.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Reading: Measure the absorbance (colorimetric) or fluorescence at the appropriate wavelength.
-
Calculation: Determine the concentrations of NAD(t) and NADH from the standard curve. The NAD+ concentration is calculated as [NAD(t)] - [NADH]. The ratio is then calculated as [NAD+]/[NADH].[12][13][14][15]
Signaling Pathways and Experimental Workflows
The physiological effects of ketone esters are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development and research.
Ketone Metabolism and Energy Production
Ketone esters are hydrolyzed in the gut and liver to BHB and butanediol, both of which are converted to acetoacetate and then to acetyl-CoA, which enters the Krebs cycle for ATP production. This process influences the NAD+/NADH ratio.
References
- 1. Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. A Study Protocol for a Double-Blinded Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novamedline.com [novamedline.com]
- 3. m.media-amazon.com [m.media-amazon.com]
- 4. examine.com [examine.com]
- 5. scribd.com [scribd.com]
- 6. Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meter: Guide to Test your Ketones & Glucose | KETO-MOJO [keto-mojo.com]
- 8. affigen.com [affigen.com]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Human TNF alpha ELISA Kit (KHC3011) - Invitrogen [thermofisher.com]
- 12. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. cohesionbio.com [cohesionbio.com]
A Comparative Guide to Novel Ketone Esters Versus 3-Hydroxybutyl 3-hydroxybutyrate for Researchers and Drug Development Professionals
An objective analysis of the performance and characteristics of emerging ketone esters in comparison to the established benchmark, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, supported by experimental data.
This guide provides a comprehensive comparison of new-generation ketone esters against the well-characterized (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (HB-BHB). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of pharmacokinetic profiles, metabolic effects, and the underlying signaling pathways.
Executive Summary
Exogenous ketone esters are a promising class of molecules for inducing a state of nutritional ketosis, offering potential therapeutic benefits across a range of applications. While HB-BHB has been the benchmark compound, novel esters such as bis hexanoyl (R)-1,3-butanediol (BH-BD) and bis-octanoyl (R)-1,3-butanediol (BO-BD) have been developed with the aim of improving tolerability and altering pharmacokinetic profiles. This guide synthesizes the current experimental data to facilitate an informed comparison of these compounds.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of ketone esters are critical to their therapeutic efficacy, dictating the onset, magnitude, and duration of hyperketonemia. The following tables summarize the available human and rodent pharmacokinetic data for HB-BHB, BH-BD, and BO-BD.
Table 1: Pharmacokinetic Parameters of Ketone Esters in Humans
| Parameter | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (HB-BHB) | bis hexanoyl (R)-1,3-butanediol (BH-BD) | bis-octanoyl (R)-1,3-butanediol (BO-BD) |
| Dose | 140-714 mg/kg | 12.5 g, 25 g, 50 g | 12.5 g, 25 g |
| Peak Plasma β-HB (Cmax) | 3.30 mM (at 714 mg/kg)[1] | 0.8-1.7 mM (dose-dependent)[2][3] | Dose-responsive increase[4] |
| Time to Peak (Tmax) | 1-2 hours[1] | Increases with serving size[5] | ~1.5-3 hours |
| Elimination Half-life (t1/2) | 0.8-3.1 hours for β-HB[1] | Tended to decrease with increasing serving size[5] | Not explicitly stated |
| Metabolites | D-β-hydroxybutyrate and R-1,3-butanediol | Hexanoic acid and (R)-1,3-butanediol[5][6] | Octanoic acid and (R)-1,3-butanediol[4] |
Table 2: Comparative Pharmacokinetics of BH-BD and HB-BHB in Rodents [6]
| Parameter | bis hexanoyl (R)-1,3-butanediol (BH-BD) | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (HB-BHB) |
| Dose | > 3 g/kg | > 3 g/kg |
| Relative β-HB Delivery | Similar to HB-BHB at doses over 3 g/kg | Benchmark |
| Key Observation | Provides a sustained and dose-dependent increase in plasma β-HB.[6] | Well-characterized rapid induction of ketosis. |
Metabolic and Signaling Effects
Ketone bodies, particularly β-hydroxybutyrate (β-HB), are not merely energy substrates but also potent signaling molecules that can modulate cellular processes through various mechanisms.
Signaling Pathways
1. Histone Deacetylase (HDAC) Inhibition: β-HB is a known inhibitor of class I histone deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, which can alter gene expression, including the upregulation of genes involved in oxidative stress resistance.
2. NLRP3 Inflammasome Inhibition: β-HB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[7] This effect is thought to be mediated by the prevention of potassium efflux and the reduction of ASC oligomerization and speck formation.[8]
3. G-protein Coupled Receptor (GPR109A) Activation: β-HB is a ligand for the G-protein coupled receptor GPR109A (also known as HCAR2). Activation of this receptor can lead to a variety of downstream effects, including the inhibition of lipolysis in adipocytes and modulation of inflammatory responses.[8][9]
Experimental Workflows and Signaling Pathway Diagrams
To visually represent the processes involved in the evaluation and mechanism of action of these ketone esters, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Pharmacokinetic Analysis of Ketone Esters
Objective: To determine the pharmacokinetic profile of a novel ketone ester following oral administration.
Methodology:
-
Subjects: Healthy adult volunteers are recruited following institutional review board approval.
-
Study Design: A randomized, crossover design is often employed, where each subject receives the novel ketone ester and a comparator (e.g., HB-BHB or placebo) on separate occasions, with a washout period in between.
-
Intervention: Subjects consume a standardized dose of the ketone ester, typically after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at baseline and at multiple time points post-ingestion (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes).
-
Bioanalysis: Plasma concentrations of β-HB, acetoacetate, and any other relevant metabolites (e.g., hexanoic acid, octanoic acid, (R)-1,3-butanediol) are quantified using validated liquid chromatography-mass spectrometry (LC-MS) methods.
-
Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2) are calculated using standard non-compartmental methods.
In Vitro Assay for NLRP3 Inflammasome Activation
Objective: To assess the inhibitory effect of β-hydroxybutyrate on NLRP3 inflammasome activation in vitro.
Methodology:
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Activation and Treatment: Cells are then treated with an NLRP3 activator (e.g., ATP or nigericin) in the presence or absence of varying concentrations of β-HB.
-
Endpoint Analysis:
-
Caspase-1 Activation: The activation of caspase-1 is assessed by Western blot analysis of the cleaved p20 subunit in cell lysates and supernatants.
-
IL-1β Secretion: The concentration of secreted IL-1β in the culture supernatant is quantified by enzyme-linked immunosorbent assay (ELISA).
-
ASC Speck Formation: ASC oligomerization, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.
-
In Vitro Histone Deacetylase (HDAC) Activity Assay
Objective: To determine the inhibitory effect of β-hydroxybutyrate on HDAC activity.
Methodology:
-
Enzyme and Substrate: Recombinant human HDACs (specifically class I isoforms) and a fluorogenic HDAC substrate are used.
-
Assay Principle: The assay measures the deacetylation of the substrate by the HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule.
-
Procedure:
-
The HDAC enzyme is incubated with varying concentrations of β-HB.
-
The fluorogenic substrate is added to initiate the reaction.
-
The developer enzyme is added, and the fluorescence is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the reaction is calculated, and the inhibitory potency of β-HB (e.g., IC50 value) is determined.
Conclusion
The landscape of exogenous ketones is evolving, with new esters offering potentially different pharmacokinetic and tolerability profiles compared to the benchmark, HB-BHB. The data to date suggests that novel esters like BH-BD and BO-BD can effectively induce ketosis. Their unique metabolic breakdown into medium-chain fatty acids and (R)-1,3-butanediol may offer distinct physiological effects that warrant further investigation. For researchers and drug development professionals, the choice of a ketone ester will depend on the specific therapeutic goal, considering factors such as the desired onset and duration of ketosis, as well as the potential signaling effects of the ester's constituent molecules. Further head-to-head clinical trials in human subjects are needed to definitively establish the comparative efficacy and safety of these novel ketone esters against HB-BHB.
References
- 1. Bis Hexanoyl (R)-1,3-Butanediol, a Novel Ketogenic Ester, Acutely Increases Circulating r- and s-ß-Hydroxybutyrate Concentrations in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A randomized open-label, observational study of the novel ketone ester, bis octanoyl (R)-1,3-butanediol, and its acute effect on ß-hydroxybutyrate and glucose concentrations in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. aginganddisease.org [aginganddisease.org]
- 8. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quantitative-determination-of-r-3-hydroxybutyl-r-3-hydroxybutyrate-ketone-ester-and-its-metabolites-beta-hydroxybutyrate-1-3-butanediol-and-acetoacetate-in-human-plasma-using-lc-ms - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
Proper Disposal of 3-Hydroxybutyl Butanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount laboratory practice. This guide provides essential safety and logistical information for the proper disposal of 3-hydroxybutyl butanoate, ensuring compliance and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to consult the substance's Safety Data Sheet (SDS). Hazard classifications for this compound can vary, with some suppliers identifying it as a non-hazardous substance, while others classify it as causing serious eye irritation or being a flammable liquid[1][2][3]. Due to these inconsistencies, it is prudent to handle the compound with care, employing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact[1][3][4]. |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices. |
| Skin Protection | Wear a lab coat or other impervious clothing to protect the skin[1][4]. |
| Respiratory | If working in a poorly ventilated area or if aerosols may be generated, use a full-face respirator with an appropriate organic vapor cartridge. |
Spill Management
In the event of a spill, immediate action is necessary to contain the substance and prevent its spread.
Small Spills (<50 mL):
-
Absorb the spill using an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a designated, labeled container for chemical waste disposal.
-
Clean the spill area with soap and water.
Large Spills (>50 mL):
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Contain the spill using absorbent materials.
-
Collect the material into a suitable container for disposal by a licensed waste contractor[2].
Disposal Procedure
The recommended and safest method for the disposal of this compound is to treat it as chemical waste and arrange for its collection by a licensed environmental waste management company. Due to its organic nature and potential flammability, it should not be disposed of down the sanitary sewer.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound with other waste streams, particularly aqueous waste. It should be collected in a designated container for non-halogenated organic waste.
-
Container: Use a clearly labeled, non-reactive, and sealable container. The label should include the chemical name ("this compound"), the quantity, and any relevant hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Collection: Arrange for the collection of the chemical waste with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor. The primary method of disposal for this type of organic compound is typically incineration at a permitted facility[5].
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water[4].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[2][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
In all cases of significant exposure or if symptoms persist, seek medical advice. Provide the medical personnel with the Safety Data Sheet for this compound.
References
Essential Safety and Operational Guide for 3-Hydroxybutyl butanoate
This guide provides immediate safety, handling, and disposal protocols for 3-Hydroxybutyl butanoate, tailored for research and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Data
This compound presents several potential hazards that necessitate careful handling. While specific occupational exposure limits have not been established, the primary risks identified in safety data sheets include serious eye irritation and, for some formulations, flammability.
| Quantitative Safety Data | Value |
| Occupational Exposure Limits (OELs) | |
| Threshold Limit Value (TLV) | Not established. |
| Permissible Exposure Limit (PEL) | Not established. |
| GHS Hazard Statements | H319: Causes serious eye irritation.[1] H336: May cause drowsiness or dizziness. H225: Highly flammable liquid and vapor (for some formulations). |
| Signal Word | Danger or Warning (depending on the specific product).[1] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial when working with this compound to minimize exposure and prevent accidents.
Engineering Controls and Work Area Preparation
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ignition Sources: For flammable formulations, ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment. Use non-sparking tools and explosion-proof equipment where necessary.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in situations with a high risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Butyl rubber gloves are recommended for handling esters.[3] Nitrile gloves may offer protection against incidental splashes but are not recommended for prolonged contact with esters.[3] Always inspect gloves for tears or degradation before use.
-
Lab Coat/Gown: A flame-resistant lab coat or gown is required. For larger quantities, impervious clothing should be worn.[1]
-
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.
Chemical Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Liquid Waste: this compound is a non-halogenated organic solvent. All liquid waste containing this chemical must be collected in a designated "Non-Halogenated Organic Liquid" waste container.[2]
-
Solid Waste: Any solids contaminated with this compound (e.g., used gloves, paper towels, pipette tips) must be disposed of in a designated solid chemical waste container.
-
Container Management: Waste containers must be made of a compatible material, kept tightly closed when not in use, and properly labeled with a hazardous waste tag.[4]
Disposal Procedure
-
Collect Waste: During your experiment, collect all liquid and solid waste in their respective, clearly labeled containers located within the fume hood or a designated satellite accumulation area.[5]
-
Do Not Mix: Never mix incompatible waste streams. Specifically, do not mix non-halogenated waste with halogenated organic waste.[2]
-
Do Not Overfill: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[6]
-
Arrange for Pickup: Once a waste container is full, or if it has been in a satellite accumulation area for an extended period, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[2][5]
-
Rinsing Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, the container can be disposed of according to institutional policy.
References
- 1. echemi.com [echemi.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
